molecular formula C53H69ClN6O10S B12386210 ATTO 590 biotin

ATTO 590 biotin

Cat. No.: B12386210
M. Wt: 1017.7 g/mol
InChI Key: NXNZUPPONAGGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 590 biotin is a useful research compound. Its molecular formula is C53H69ClN6O10S and its molecular weight is 1017.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C53H69ClN6O10S

Molecular Weight

1017.7 g/mol

IUPAC Name

N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate

InChI

InChI=1S/C36H38N2O3.C17H30N4O3S.ClHO4/c1-9-37-29-17-31-27(15-25(29)21(3)19-35(37,5)6)33(23-13-11-12-14-24(23)34(39)40)28-16-26-22(4)20-36(7,8)38(10-2)30(26)18-32(28)41-31;1-12(22)18-9-5-2-6-10-19-15(23)8-4-3-7-14-16-13(11-25-14)20-17(24)21-16;2-1(3,4)5/h11-20H,9-10H2,1-8H3;13-14,16H,2-11H2,1H3,(H,18,22)(H,19,23)(H2,20,21,24);(H,2,3,4,5)

InChI Key

NXNZUPPONAGGLW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=CC=CC=C6C(=O)O.CC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Foundational & Exploratory

Spectral Properties and Applications of ATTO 590 Biotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 590 biotin (B1667282) is a fluorescent label that belongs to the rhodamine class of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability. These properties make it a valuable tool for a wide range of bioanalytical applications, including fluorescence microscopy, flow cytometry, and single-molecule detection. This guide provides an in-depth overview of the spectral properties of ATTO 590 biotin, detailed experimental protocols for its use, and visualizations of its application in common laboratory workflows.

Core Spectral and Photophysical Properties

The spectral characteristics of this compound are crucial for designing and optimizing fluorescence-based experiments. The dye is most efficiently excited in the range of 575 to 610 nm.[1] As supplied, ATTO 590 consists of a mixture of two isomers with virtually identical absorption and fluorescence characteristics.[1][2]

PropertyValueReference
Absorption Maximum (λ_abs_) 593 - 594 nm[3]
Emission Maximum (λ_em_) 622 - 624 nm[3]
Molar Extinction Coefficient (ε_max_) 1.2 x 10^5^ M^-1^ cm^-1^[3]
Fluorescence Quantum Yield (η_fl_) 80%[3]
Fluorescence Lifetime (τ_fl_) 3.7 ns[3]
Correction Factor (CF_260_) 0.39[3]
Correction Factor (CF_280_) 0.43[3]

The Streptavidin-Biotin Interaction: A Powerful Partnership

The utility of this compound is fundamentally based on the high-affinity, non-covalent interaction between biotin and streptavidin, a tetrameric protein isolated from Streptomyces avidinii. This interaction is one of the strongest known biological interactions, with a dissociation constant (Kd) in the range of 10^-14^ to 10^-15^ M.[4][5] Each streptavidin molecule can bind up to four biotin molecules, enabling significant signal amplification in detection assays.[4] This robust and specific binding is leveraged in numerous applications to detect and visualize biotinylated molecules, such as antibodies, nucleic acids, and other proteins.[4][6]

Streptavidin_Biotin_Interaction Streptavidin-Biotin Binding Principle cluster_0 Components cluster_1 Interaction and Detection Streptavidin Streptavidin Tetrameric Protein Complex Streptavidin-Biotin-Target Complex Streptavidin->Complex High-Affinity Binding ATTO590_Biotin ATTO 590-Biotin Fluorescent Probe ATTO590_Biotin->Complex Target Biotinylated Target e.g., Antibody, DNA Target->ATTO590_Biotin Covalent Labeling Signal {Fluorescence Signal | (λ_em_ ~622 nm)} Complex->Signal Excitation & Emission

Caption: The high-affinity interaction between streptavidin and biotin enables the detection of biotinylated targets using fluorescently labeled streptavidin or biotin.

Experimental Protocols

The following are generalized protocols for common applications of this compound. It is essential to optimize concentrations, incubation times, and other parameters for specific experimental systems.

Protein Labeling with ATTO 590

This protocol describes the labeling of proteins with amine-reactive forms of ATTO 590.

Materials:

  • Protein to be labeled (2-10 mg/mL in amine-free buffer like PBS, MES, or HEPES)

  • ATTO 590 NHS-ester

  • Anhydrous, amine-free DMF or DMSO

  • 1 M Sodium bicarbonate solution

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Buffer Preparation: Ensure the protein solution is in an amine-free buffer. Adjust the pH to 8.2-8.5 by adding an appropriate volume of 1 M sodium bicarbonate to a final concentration of 100 mM.[7]

  • Dye Preparation: Immediately before use, dissolve the ATTO 590 NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7]

  • Labeling Reaction: Add the dissolved ATTO 590 NHS-ester to the protein solution. A common starting point is a 3-fold molar excess of the dye to the protein.[8]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking, protected from light.[7]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[7]

  • Storage: Store the purified conjugate in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[7]

Indirect Immunofluorescence Staining of Paraffin-Embedded Tissues

This protocol outlines the use of a biotinylated secondary antibody detected with fluorescently labeled streptavidin.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 10% normal serum in TBS)

  • Primary antibody

  • Biotinylated secondary antibody

  • ATTO 590-Streptavidin

  • Tris-buffered saline (TBS)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[9]

  • Antigen Retrieval: Perform heat-induced epitope retrieval as required for the primary antibody.[9]

  • Blocking: Incubate sections with blocking buffer for 10-60 minutes to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate with the primary antibody for at least 1 hour at room temperature or overnight at 4°C.[9]

  • Washing: Wash slides three times with TBS.[9]

  • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for at least 30 minutes at room temperature.[9]

  • Washing: Wash slides three times with TBS.[9]

  • Streptavidin-ATTO 590 Incubation: Incubate with ATTO 590-streptavidin for at least 30 minutes at room temperature, protected from light.[9]

  • Washing: Wash slides three times with TBS.[9]

  • Counterstaining and Mounting: If desired, counterstain the nuclei. Mount the slides with an appropriate mounting medium.[9]

IHC_Workflow Indirect Immunohistochemistry Workflow Start Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Start->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash (x3) PrimaryAb->Wash1 SecondaryAb Biotinylated Secondary Ab Incubation Wash1->SecondaryAb Wash2 Wash (x3) SecondaryAb->Wash2 Streptavidin ATTO 590-Streptavidin Incubation Wash2->Streptavidin Wash3 Wash (x3) Streptavidin->Wash3 Mount Counterstain & Mount Wash3->Mount End Microscopy Mount->End

Caption: A generalized workflow for indirect immunohistochemical staining using a biotin-streptavidin detection system.

Flow Cytometry Staining

ATTO 590 can be used in flow cytometry for the detection of cell surface or intracellular antigens.

Materials:

  • Cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Biotinylated primary antibody

  • ATTO 590-Streptavidin

  • (Optional) Fixation and permeabilization buffers for intracellular staining

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 0.5–1x10^6^ cells per tube.[10]

  • Blocking (Optional but Recommended): Block non-specific binding by incubating cells with an appropriate blocking agent (e.g., Fc block).[11]

  • Primary Antibody Staining: Incubate cells with the biotinylated primary antibody at the predetermined optimal concentration.[11]

  • Washing: Wash the cells with staining buffer to remove unbound primary antibody.[11]

  • Secondary Staining: Incubate the cells with ATTO 590-streptavidin. It is crucial to titrate the streptavidin conjugate to determine the optimal concentration that provides the best signal-to-noise ratio.[11]

  • Washing: Wash the cells to remove unbound streptavidin.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer equipped with appropriate lasers and filters for ATTO 590 excitation and emission.

Note on Staining Methods: Two common approaches for flow cytometry are the indirect two-step method described above and a direct one-step method where the biotinylated antibody and fluorescently labeled streptavidin are pre-mixed before adding to the cells.[11] The optimal ratio for the pre-mixed complex must be determined empirically.[11]

Conclusion

This compound, in conjunction with streptavidin-based detection systems, offers a versatile and robust platform for a multitude of fluorescence-based biological assays. Its favorable spectral properties, including high brightness and photostability, make it an excellent choice for applications demanding high sensitivity. By understanding its core characteristics and following optimized protocols, researchers can effectively leverage this compound to achieve high-quality, reproducible results in their scientific investigations.

References

An In-Depth Technical Guide to ATTO 590 Biotin: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties and common applications of ATTO 590 biotin (B1667282), a versatile fluorescent probe. The information herein is intended to empower researchers in the fields of molecular biology, cell biology, and drug discovery to effectively utilize this powerful tool in their experimental workflows.

Core Photophysical Properties

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] These features make it particularly well-suited for demanding applications such as single-molecule detection and high-resolution microscopy.[1] The biotin moiety allows for strong and specific binding to avidin (B1170675) and streptavidin, enabling a wide range of detection and labeling strategies.[2][3]

PropertyValueReference
Excitation Maximum (λex)593 - 594 nm[1][2][3][4]
Emission Maximum (λem)622 - 624 nm[1][2][3][4]
Molar Extinction Coefficient (ε)1.2 x 10^5 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ)0.80 (80%)[1][2][3][4]
Fluorescence Lifetime (τ)3.7 ns[1]
Molecular Weight~1001.62 g/mol [2][4]

The Streptavidin-Biotin Interaction: A Powerful Partnership

The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. This remarkably high affinity and specificity form the basis of numerous bioassays and labeling technologies. Streptavidin, a tetrameric protein, can bind up to four biotin molecules, allowing for signal amplification and the assembly of complex detection systems.

StreptavidinBiotinInteraction cluster_streptavidin Streptavidin Tetramer cluster_biotin ATTO 590 Biotin S1 Subunit 1 S2 Subunit 2 S3 Subunit 3 S4 Subunit 4 B1 ATTO 590 Biotin B1->S1 High Affinity Binding B2 ATTO 590 Biotin B2->S2 B3 ATTO 590 Biotin B3->S3 B4 ATTO 590 Biotin B4->S4 ImmunofluorescenceWorkflow A Cell Seeding & Culture B Fixation (e.g., 4% Paraformaldehyde) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 5% BSA in PBS) C->D E Primary Antibody Incubation D->E H Washing Steps E->H Wash F Biotinylated Secondary Antibody Incubation F->H Wash G Streptavidin-ATTO 590 Biotin Incubation G->H Wash H->F H->G I Counterstaining (Optional) (e.g., DAPI) H->I J Mounting & Imaging I->J FlowCytometryWorkflow A Cell Harvesting & Preparation (Single-cell suspension) B Fixation & Permeabilization (for intracellular targets) A->B C Blocking (e.g., Fc block) B->C D Primary Antibody Incubation C->D G Washing Steps D->G Wash E Biotinylated Secondary Antibody Incubation E->G Wash F Streptavidin-ATTO 590 Biotin Incubation F->G Wash G->E G->F H Resuspension in FACS Buffer G->H I Flow Cytometry Analysis H->I FISHWorkflow A Sample Preparation (e.g., chromosome spreads, tissue sections) B Pretreatment (e.g., RNase, pepsin) A->B C Denaturation (Probe & Sample) B->C D Hybridization (Biotinylated Probe) C->D E Post-Hybridization Washes D->E F Blocking E->F G Streptavidin-ATTO 590 Biotin Incubation F->G H Washing G->H I Counterstaining & Mounting H->I J Fluorescence Microscopy I->J

References

Chemical structure and molecular weight of ATTO 590 biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ATTO 590 biotin (B1667282), a fluorescent probe widely utilized in biological research. It details the chemical and physical properties of the molecule, alongside a comprehensive experimental protocol for its application in immunofluorescence microscopy.

Core Properties of ATTO 590 Biotin

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1] It is characterized by its strong absorption, high fluorescence quantum yield, and significant photo-stability.[1][2] The biotin moiety allows for high-affinity binding to avidin (B1170675) and streptavidin, making it an invaluable tool for the detection of biotinylated molecules in various applications. These applications include, but are not limited to, fluorescence in-situ hybridization (FISH), flow cytometry, and single-molecule detection.[1]

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Quantitative Data Summary

The key chemical and spectroscopic properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₅₂H₆₅ClN₆O₁₀S[3]
Molecular Weight 1001.62 g/mol [3]
Excitation Maximum (λex) 593 - 594 nm[4][5]
Emission Maximum (λem) 622 - 624 nm
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (η) 0.80

Experimental Protocol: Indirect Immunofluorescence Staining of Frozen Tissue Sections

This protocol outlines the use of this compound in conjunction with a biotinylated secondary antibody and fluorescently labeled streptavidin for the detection of a target antigen in frozen tissue sections.

Materials:

  • Frozen tissue sections on slides

  • Phosphate Buffered Saline (PBS) or Tris Buffered Saline (TBS)

  • Fixative (e.g., Acetone (B3395972), chilled)

  • Blocking Buffer (e.g., 10% normal serum from the species of the secondary antibody in PBS/TBS)

  • Primary antibody (specific to the target antigen)

  • Biotinylated secondary antibody (specific to the primary antibody's host species)

  • Streptavidin-ATTO 590 conjugate

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Humidified chamber

  • Coplin jars

  • Coverslips

Methodology:

  • Tissue Preparation:

    • Air dry the frozen tissue sections for 20 minutes.

    • Fix the sections by immersing them in chilled acetone for 10 minutes in a coplin jar.

    • Rehydrate the tissue by immersing in PBS or TBS for 10 minutes at room temperature. From this point, do not allow the tissue to dry out.

  • Blocking:

    • Carefully wipe around the tissue section and cover it with blocking buffer for 1 hour at room temperature in a humidified chamber. This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Gently tap off the blocking buffer.

    • Apply the primary antibody, diluted to its optimal concentration in blocking buffer, to the tissue section.

    • Incubate in a humidified chamber overnight at 4°C.

  • Washing:

    • Gently wash the slides three times with PBS or TBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Apply the biotinylated secondary antibody, diluted in blocking buffer, to the tissue section.

    • Incubate in a humidified chamber for 30-60 minutes at room temperature.

  • Washing:

    • Repeat the washing step as described in step 4.

  • Streptavidin-ATTO 590 Incubation:

    • Apply the Streptavidin-ATTO 590 conjugate, diluted in blocking buffer, to the tissue section. A final concentration of 1-10 µg/mL is typically sufficient, but empirical determination is recommended.[6]

    • Incubate in a humidified chamber for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Repeat the washing step as described in step 4, ensuring slides are protected from light.

  • Counterstaining (Optional):

    • Incubate the sections with a nuclear counterstain like DAPI according to the manufacturer's instructions.

  • Mounting:

    • Wash the slides one final time in PBS or TBS.

    • Mount the coverslip using an antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish.

  • Visualization:

    • Allow the slides to dry for 1-2 hours before viewing with a fluorescence microscope equipped with appropriate filters for ATTO 590 (Excitation: ~594 nm, Emission: ~624 nm) and the chosen counterstain.

    • Store slides at 4°C, protected from light.

Visual Workflow of Indirect Immunofluorescence

The following diagram illustrates the key steps and interactions in the indirect immunofluorescence protocol described above.

G cluster_tissue_prep Tissue Preparation cluster_staining Staining Protocol cluster_visualization Final Steps cluster_binding Molecular Interactions on Tissue Tissue Frozen Tissue Section Fixation Fixation (Acetone) Tissue->Fixation Rehydration Rehydration (PBS/TBS) Fixation->Rehydration Blocking Blocking (Normal Serum) Rehydration->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash (PBS/TBS) PrimaryAb->Wash1 SecondaryAb Biotinylated Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash (PBS/TBS) SecondaryAb->Wash2 Streptavidin Streptavidin-ATTO 590 Incubation Wash2->Streptavidin Wash3 Wash (PBS/TBS) Streptavidin->Wash3 Counterstain Counterstain (DAPI) Wash3->Counterstain Mount Mounting (Antifade Medium) Counterstain->Mount Visualize Fluorescence Microscopy Mount->Visualize Antigen Target Antigen PriAb Primary Ab Antigen->PriAb binds to SecAb Biotinylated Secondary Ab PriAb->SecAb binds to Strep Streptavidin- ATTO 590 SecAb->Strep biotin-streptavidin binding

Caption: Workflow for indirect immunofluorescence using this compound.

References

Unveiling the Tenacious Bond: A Technical Guide to ATTO 590 Biotin and Streptavidin Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the high-affinity interaction between ATTO 590 biotin (B1667282) and streptavidin. This binding pair is a cornerstone of numerous biotechnological applications, from immunoassays and affinity chromatography to super-resolution microscopy and targeted drug delivery. Understanding the quantitative and mechanistic underpinnings of this interaction is paramount for the successful design and execution of experiments and the development of novel therapeutics.

The Principle of a Near-Covalent Non-Covalent Interaction

The binding between biotin (Vitamin H) and streptavidin, a tetrameric protein isolated from Streptomyces avidinii, is one of the strongest non-covalent interactions known in nature.[1] This exceptionally high affinity is characterized by an extremely low dissociation constant (Kd), indicating a very slow rate of dissociation once the complex is formed. The interaction is rapid, highly specific, and remarkably stable, withstanding harsh conditions such as extreme pH, high temperatures, and the presence of organic solvents and denaturing agents.[1][2]

Each of the four identical subunits of streptavidin has a deep binding pocket that perfectly accommodates a single biotin molecule. The binding is driven by a combination of factors, including multiple hydrogen bonds, van der Waals interactions, and the burial of hydrophobic surfaces, which collectively contribute to the remarkable stability of the complex. The tetrameric nature of streptavidin, allowing for the binding of up to four biotinylated molecules, is a key feature exploited for signal amplification and the crosslinking of target molecules in various applications.[1]

ATTO 590 is a fluorescent dye belonging to the rhodamine class, known for its high absorption, quantum yield, and photostability. When conjugated to biotin, the resulting ATTO 590 biotin molecule retains the ability to bind to streptavidin with high affinity, while providing a robust fluorescent signal for detection and quantification. While the presence of the bulky dye molecule may slightly influence the binding kinetics, the fundamental principles of the biotin-streptavidin interaction remain the same.

Quantitative Analysis of Binding Affinity

The strength of the biotin-streptavidin interaction is quantified by its dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff). The Kd is the equilibrium constant for the dissociation of the complex and is inversely proportional to the binding affinity.

ParameterValueDescription
Dissociation Constant (Kd) ~10⁻¹⁴ - 10⁻¹⁵ MRepresents the concentration of ligand at which half of the binding sites of the protein are occupied at equilibrium. The extremely low value signifies an exceptionally strong binding affinity.[1][2][3][4]
Association Rate Constant (kon) ~10⁷ M⁻¹s⁻¹Describes the rate at which biotin and streptavidin associate to form a complex.
Dissociation Rate Constant (koff) ~10⁻⁶ s⁻¹Describes the rate at which the biotin-streptavidin complex dissociates.[5] This very slow off-rate contributes significantly to the stability of the complex.

Note: The specific binding kinetics of ATTO 590-biotin may exhibit slight variations from unconjugated biotin due to the presence of the fluorophore. However, the affinity is expected to remain in a similarly high range.

Experimental Protocols for Measuring Binding Affinity

Several biophysical techniques can be employed to quantify the binding affinity between this compound and streptavidin. Fluorescence-based methods are particularly well-suited due to the intrinsic fluorescence of the ATTO 590 dye.

Fluorescence Polarization (FP) Assay

Principle: Fluorescence polarization measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner. Small, unbound fluorescent molecules rotate rapidly in solution, leading to depolarization of emitted light. When bound to a large protein like streptavidin, the rotation of the fluorescent molecule is significantly slowed, resulting in a higher degree of polarization.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a series of dilutions of streptavidin in the same buffer, ranging from a concentration well below the expected Kd to a concentration well above it.

  • Assay Setup:

    • In a black, low-volume 384-well plate, add a fixed, low concentration of this compound to each well (typically in the low nanomolar range).[6]

    • Add the varying concentrations of streptavidin to the wells.

    • Include control wells containing only this compound (for minimum polarization) and wells with this compound and a saturating concentration of streptavidin (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 30 minutes to 2 hours).[6][7]

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for ATTO 590 (e.g., excitation at ~590 nm and emission at ~625 nm). The instrument measures the intensity of light emitted parallel and perpendicular to the plane of polarized excitation light.

  • Data Analysis:

    • The fluorescence polarization (P) or anisotropy (r) values are plotted against the concentration of streptavidin.

    • The data is then fitted to a sigmoidal binding curve using a suitable software to determine the dissociation constant (Kd).

Fluorescence Quenching Assay

Principle: The fluorescence of a fluorophore can be quenched (reduced) upon binding to a protein. This quenching can be due to various mechanisms, such as Förster Resonance Energy Transfer (FRET) to nearby amino acid residues or conformational changes in the dye upon binding. The degree of quenching is dependent on the concentration of the binding partner.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate buffer.

    • Prepare a series of dilutions of streptavidin in the same buffer.

  • Assay Setup:

    • In a suitable microplate or cuvette, add a fixed concentration of this compound.

    • Add increasing concentrations of streptavidin to the this compound solution.

  • Incubation:

    • Allow the mixture to incubate at a constant temperature until the binding reaction reaches equilibrium.

  • Measurement:

    • Measure the fluorescence intensity of ATTO 590 using a fluorometer with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the streptavidin concentration.

    • The resulting data can be fitted to a binding isotherm to calculate the dissociation constant (Kd). A decrease in fluorescence intensity with increasing streptavidin concentration indicates binding.

Visualizing the Interaction and Experimental Workflow

To further elucidate the principles and methodologies described, the following diagrams have been generated using the Graphviz DOT language.

G cluster_streptavidin Streptavidin (Tetramer) cluster_biotin This compound S1 Subunit 1 S2 Subunit 2 S3 Subunit 3 S4 Subunit 4 B1 Biotin B1->S1 B2 Biotin B2->S2 B3 Biotin B3->S3 B4 Biotin B4->S4

Biotin-Streptavidin 1:4 Stoichiometry

G A Prepare this compound (Fixed Concentration) C Mix in 384-well Plate A->C B Prepare Streptavidin (Serial Dilutions) B->C D Incubate to Equilibrium C->D E Measure Fluorescence Polarization D->E F Plot Polarization vs. [Streptavidin] E->F G Fit Data to Binding Curve (Determine Kd) F->G

Fluorescence Polarization Assay Workflow

G cluster_unbound Unbound State cluster_bound Bound State A This compound (High Fluorescence) C This compound-Streptavidin Complex (Quenched Fluorescence) A->C Binding B Streptavidin B->C

Principle of Fluorescence Quenching

References

Unveiling Cellular Secrets: A Technical Guide to ATTO 590 Biotin in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular and molecular biology, the ability to visualize specific proteins and nucleic acids with high precision is paramount. Fluorescence microscopy, a cornerstone of modern biological research, relies on the development of advanced fluorescent probes. Among these, ATTO 590 biotin (B1667282) has emerged as a powerful tool, offering significant advantages for a wide range of applications, from basic research to drug discovery. This in-depth technical guide explores the core advantages of using ATTO 590 biotin, providing detailed experimental protocols, comparative data, and visualizations to empower researchers in their quest to unravel complex biological processes.

Superior Photophysical Properties of ATTO 590

ATTO 590 is a novel fluorescent label belonging to the rhodamine class of dyes. Its key features include strong absorption of light, a high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3][4][5] These characteristics make it particularly well-suited for demanding applications such as single-molecule detection and high-resolution microscopy techniques, including PALM, dSTORM, and STED.[1][2][3][4][5] The dye is moderately hydrophilic and its fluorescence is most efficiently excited in the 575-610 nm range.[4][5]

The biotin moiety allows for highly specific and robust targeting through its strong interaction with streptavidin. This biotin-streptavidin system is a versatile tool in various biochemical applications.[6]

PropertyValueReference
Excitation Maximum (λ_abs_) 593-594 nm[1][2][4]
Emission Maximum (λ_fl_) 622-624 nm[1][2][4]
Molar Extinction Coefficient (ε_max_) 120,000 M⁻¹cm⁻¹[1][2][4]
Fluorescence Quantum Yield (η_fl_) 80%[1][2][4]
Fluorescence Lifetime (τ_fl_) 3.7 ns[2]

Key Advantages in Fluorescence Microscopy

The unique characteristics of this compound translate into several key advantages for researchers.

  • Exceptional Brightness and Signal-to-Noise Ratio: The high molar extinction coefficient and quantum yield of ATTO 590 result in intensely bright fluorescent signals, enabling the detection of low-abundance targets with a superior signal-to-noise ratio.[2][4]

  • Enhanced Photostability for Demanding Applications: ATTO 590 exhibits remarkable resistance to photobleaching, a critical feature for experiments requiring prolonged or intense illumination, such as time-lapse imaging of live cells and super-resolution microscopy.[1][4] This enhanced photostability allows for the acquisition of more data points from a single sample, improving the reliability and reproducibility of results. It is often considered a more photostable alternative to other commonly used dyes like Alexa Fluor 594.[1]

  • Versatility Across a Range of Applications: The robust nature of this compound makes it suitable for a wide array of fluorescence microscopy techniques, including:

    • Immunofluorescence (IF)[7]

    • Immunohistochemistry (IHC)[7]

    • Fluorescence In Situ Hybridization (FISH)[1][2][4][5]

    • Flow Cytometry[5][7]

    • Super-Resolution Microscopy (STED, PALM, dSTORM)[1][2][3][4][5]

    • Single-Molecule Tracking[5][7]

  • Reduced Background Fluorescence: The excitation and emission spectra of ATTO 590 in the long-wavelength region of the visible spectrum help to minimize autofluorescence from endogenous cellular components, leading to clearer images with improved contrast.[8]

Comparative Analysis of Fluorophores

To aid in the selection of the most appropriate fluorophore for a given experiment, the following table provides a comparison of the key photophysical properties of ATTO 590 with other commonly used red-orange fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldRelative Photostability
ATTO 590 594624120,0000.80High
Alexa Fluor 594 59061790,0000.66Moderate-High
Cy3B 558572130,0000.67Moderate
Texas Red 59561585,0000.55Moderate

Note: Relative photostability is a qualitative assessment based on available data and can vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible experiments. The following sections provide step-by-step protocols for key applications of this compound.

Immunofluorescence (IF) Staining using ATTO 590-Streptavidin Conjugate

This protocol describes the indirect immunofluorescence staining of cells using a primary antibody, a biotinylated secondary antibody, and a fluorescently labeled streptavidin-ATTO 590 conjugate.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary Antibody (specific to the target protein)

  • Biotinylated Secondary Antibody (against the host species of the primary antibody)

  • Streptavidin-ATTO 590 Conjugate

  • Mounting Medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the biotinylated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each.

  • Streptavidin-ATTO 590 Incubation:

    • Dilute the Streptavidin-ATTO 590 conjugate in Blocking Buffer (a typical starting concentration is 1-5 µg/mL, but should be optimized).

    • Incubate the cells with the diluted conjugate for 30-60 minutes at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslips onto microscope slides using a mounting medium, with or without DAPI.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Visualize the fluorescence using a microscope equipped with appropriate filters for ATTO 590 (Excitation: ~590 nm, Emission: ~625 nm).

G A Fix and Permeabilize Cells B Block with BSA A->B C Incubate with Primary Antibody B->C D Wash C->D E Incubate with Biotinylated Secondary Antibody D->E F Wash E->F G Incubate with Streptavidin-ATTO 590 F->G H Wash and Mount G->H I Image H->I

Immunofluorescence Staining Workflow

Immunohistochemistry (IHC) on Paraffin-Embedded Sections

This protocol outlines the use of this compound for the detection of antigens in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen Retrieval Buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen Peroxide (3%) to block endogenous peroxidase activity

  • Blocking Buffer (e.g., 10% normal goat serum in PBS)

  • Primary Antibody

  • Biotinylated Secondary Antibody

  • Streptavidin-ATTO 590 Conjugate

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in Antigen Retrieval Buffer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

    • Wash with PBS.

  • Endogenous Peroxidase Blocking (if using HRP-based detection in parallel):

    • Incubate slides with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute and apply the primary antibody, then incubate overnight at 4°C.

    • Wash with PBS.

  • Secondary Antibody Incubation:

    • Apply the diluted biotinylated secondary antibody and incubate for 1 hour at room temperature.

    • Wash with PBS.

  • Streptavidin-ATTO 590 Incubation:

    • Apply the diluted Streptavidin-ATTO 590 conjugate and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash with PBS.

  • Mounting and Imaging:

    • Mount with an aqueous mounting medium.

    • Image using a fluorescence microscope with the appropriate filter set for ATTO 590.

Fluorescence In Situ Hybridization (FISH)

This protocol provides a general framework for using this compound-labeled probes for the detection of specific nucleic acid sequences.

Materials:

  • Cells or tissue sections on slides

  • Pre-treatment and hybridization reagents (specific to the FISH protocol)

  • This compound-labeled DNA or RNA probe

  • Hybridization Buffer

  • Wash Buffers

  • Streptavidin-ATTO 590 Conjugate (for signal amplification, if needed)

  • Mounting Medium with DAPI

Procedure:

  • Sample Preparation: Prepare cells or tissues according to standard FISH protocols to ensure accessibility of the target nucleic acid sequence.

  • Probe Hybridization:

    • Denature the target nucleic acid and the this compound-labeled probe.

    • Apply the probe in Hybridization Buffer and incubate overnight in a humidified chamber at the appropriate temperature.

  • Post-Hybridization Washes: Perform stringent washes to remove unbound and non-specifically bound probes.

  • Signal Detection (if using indirect detection):

    • Block the sample.

    • Incubate with Streptavidin-ATTO 590 conjugate.

    • Wash to remove excess conjugate.

  • Counterstaining and Mounting:

    • Counterstain with DAPI.

    • Mount the slide with an anti-fade mounting medium.

  • Imaging: Visualize the ATTO 590 signal using a fluorescence microscope.

Visualizing Signaling Pathways: GPCR Internalization

This compound is a valuable tool for studying dynamic cellular processes, such as the internalization of G-protein coupled receptors (GPCRs) upon ligand binding. The following diagram illustrates this process.

G cluster_0 Extracellular cluster_1 Intracellular A Ligand (Biotinylated) B GPCR A->B Binds C Streptavidin-ATTO 590 B->C Binds D Clathrin-Coated Pit C->D Internalization E Endosome D->E Trafficking

GPCR Internalization Pathway

Troubleshooting

Even with robust reagents, experimental challenges can arise. Here are some common issues and solutions when working with this compound.

IssuePossible CauseSolution
High Background - Non-specific binding of antibodies or streptavidin. - Endogenous biotin in the sample.- Optimize blocking conditions (time, concentration, type of blocking agent). - Titrate antibody and streptavidin-ATTO 590 concentrations. - Use an avidin/biotin blocking kit if endogenous biotin is suspected.[3]
Weak or No Signal - Low target abundance. - Inefficient antibody binding. - Photobleaching.- Use a signal amplification strategy (e.g., tyramide signal amplification). - Optimize primary and secondary antibody concentrations and incubation times. - Use an anti-fade mounting medium and minimize light exposure.
Photobleaching - Intense or prolonged illumination.- Use the lowest possible laser power and exposure time. - Use an anti-fade mounting medium. - Acquire images efficiently.

Conclusion

This compound stands out as a premier fluorescent probe for a multitude of microscopy applications. Its exceptional brightness, photostability, and the specificity afforded by the biotin-streptavidin interaction empower researchers to visualize cellular structures and molecular events with unprecedented clarity and detail. By following optimized protocols and understanding the key advantages of this fluorophore, scientists and drug development professionals can significantly enhance the quality and impact of their research, accelerating discoveries in fundamental biology and the development of new therapeutics.

References

A Technical Guide to ATTO 590 Biotin for Single-Molecule Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ATTO 590 biotin (B1667282), a fluorescent probe uniquely suited for single-molecule detection applications. We will cover its core photophysical properties, detail experimental protocols for its use, and illustrate key workflows, offering a comprehensive resource for researchers leveraging the precision of single-molecule analysis.

Introduction to ATTO 590 Biotin

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3] It is recognized for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3][4] These characteristics make it an ideal candidate for high-sensitivity applications, particularly single-molecule detection and super-resolution microscopy techniques like PALM, dSTORM, and STED.[1][2][3][4] The dye is moderately hydrophilic and is typically supplied as a mixture of two isomers with nearly identical spectroscopic properties.[1][2][3]

The conjugation of ATTO 590 to biotin allows for specific and robust immobilization of labeled biomolecules onto surfaces functionalized with streptavidin or its analogues (e.g., avidin, neutravidin). This is a cornerstone of many single-molecule imaging experiments, as it allows for the prolonged observation of individual molecules by preventing them from diffusing out of the detection volume.[5]

Photophysical Properties of ATTO 590

The performance of a fluorophore in single-molecule studies is dictated by its photophysical parameters. ATTO 590 exhibits properties that are highly advantageous for detecting the faint signals from individual molecules.

PropertyValueSource(s)
Absorption Maximum (λabs) 593 - 594 nm[1][6][7]
Emission Maximum (λfl) 622 - 624 nm[1][6][7]
Molar Extinction Coefficient (εmax) 120,000 M-1cm-1[1][6][7]
Fluorescence Quantum Yield (ηfl) 80%[1][6]
Fluorescence Lifetime (τfl) 3.7 ns[1][6]
Recommended Excitation Lasers 561 nm, 594 nm[1]

Experimental Workflows and Methodologies

The use of this compound in single-molecule experiments typically involves three key stages: surface preparation and immobilization, imaging, and data analysis.

A crucial step for many single-molecule fluorescence experiments is the stable immobilization of the molecule of interest to a surface while minimizing non-specific binding. The high-affinity interaction between biotin and streptavidin is the most common and reliable method to achieve this. The general workflow is depicted below.

G cluster_prep Surface Preparation & Immobilization cluster_imaging Data Acquisition Glass Microscope Slide/Coverslip (Quartz/Fused Silica) Passivation Surface Passivation (e.g., PEG / Biotin-PEG) Glass->Passivation Streptavidin Streptavidin Incubation Passivation->Streptavidin Molecule Incubation with ATTO 590-Biotin Labeled Biomolecule (~pM) Streptavidin->Molecule Wash Wash to Remove Unbound Molecules Molecule->Wash Imaging Single-Molecule Imaging (e.g., TIRF Microscopy) Wash->Imaging

General workflow for sample preparation and immobilization.

This protocol provides a generalized procedure for immobilizing a biotinylated, ATTO 590-labeled protein on a passivated quartz slide for Total Internal Reflection Fluorescence (TIRF) microscopy.

A. Preparation of Flow Chamber and Surface Passivation:

  • Cleaning: Thoroughly clean quartz microscope slides and coverslips to remove fluorescent impurities.[5] This can be done by sonication in a series of solvents (e.g., acetone, ethanol, water) followed by plasma cleaning or piranha etching.

  • Flow Chamber Assembly: Assemble a flow chamber by affixing the coverslip to the slide using double-sided tape, creating channels for fluid exchange.

  • Passivation: To prevent non-specific adsorption of proteins, the surface must be passivated.[5] A common method is to incubate the channel with a solution of Polyethylene Glycol (PEG) and a small fraction of Biotin-PEG.

    • Flow a solution of PEG/Biotin-PEG in a suitable buffer into the channel and incubate.

    • Wash exhaustively with deionized water to remove unbound PEG.[5]

B. Immobilization of ATTO 590-Biotin Labeled Protein:

  • Streptavidin Coating: Introduce a solution of streptavidin (e.g., 0.1 mg/mL) into the passivated channel and incubate for approximately 5 minutes.[5] This allows the streptavidin to bind to the biotin-PEG on the surface.

  • Washing: Wash the channel with an appropriate buffer (e.g., Tris-buffered saline, TBS) to remove unbound streptavidin.[5]

  • Blocking (Optional): To further reduce non-specific binding, incubate with a blocking agent like Bovine Serum Albumin (BSA).[5]

  • Sample Incubation: Dilute the ATTO 590-biotin labeled protein to a picomolar concentration in buffer and introduce it into the channel.[5] The biotinylated protein will bind to the surface-immobilized streptavidin.

  • Final Wash: Gently wash the channel with imaging buffer to remove any unbound labeled protein. The slide is now ready for imaging.

C. Imaging and Data Acquisition:

  • Microscope Setup: Use a TIRF microscope equipped with a laser for exciting ATTO 590 (e.g., 561 nm or 594 nm) and an appropriate emission filter.

  • Data Acquisition: Acquire a time-series of images (a movie) of the surface. Individual fluorescent spots correspond to single ATTO 590-labeled molecules. The signal from a single molecule is confirmed by single-step photobleaching, where the fluorescence intensity abruptly drops to the background level.[5]

Data Analysis Workflow

Once a movie of single molecules is acquired, a computational analysis workflow is required to extract quantitative information. This process identifies individual molecules, measures their fluorescence intensity over time, and analyzes these traces for dynamic information.

G cluster_analysis Single-Molecule Data Analysis Pipeline RawData Raw Image Stack (Movie) SpotDetection Spot Detection & Localization RawData->SpotDetection TraceExtraction Intensity vs. Time Trace Extraction SpotDetection->TraceExtraction Background Background Subtraction & Noise Filtering TraceExtraction->Background Analysis State-Finding & Kinetic Analysis (e.g., Hidden Markov Models) Background->Analysis Output Conformational States, Kinetics, FRET Efficiency Analysis->Output

Typical data analysis pipeline for single-molecule fluorescence traces.

Applications in Research and Drug Development

The high photostability and brightness of ATTO 590, combined with the specific immobilization afforded by biotin, make this probe a powerful tool for:

  • Studying Protein Dynamics: Observing conformational changes in real-time by tracking fluorescence intensity or through single-molecule FRET (smFRET) experiments, where ATTO 590 can act as an acceptor dye.[8]

  • Investigating Molecular Interactions: Quantifying binding and dissociation kinetics of protein-protein, protein-DNA, or drug-target interactions.

  • Drug Discovery: Screening compound libraries to identify molecules that modulate the conformational state or binding properties of a target protein. The biotin-streptavidin linkage is widely used in applications like ELISA, flow cytometry, and immunohistochemistry which are relevant to drug development.[9][10][11]

Conclusion

This compound is a high-performance fluorescent probe that is exceptionally well-suited for single-molecule detection. Its robust photophysical properties provide the necessary signal-to-noise for observing individual molecules, while the biotin moiety enables reliable and specific surface immobilization. By following established protocols for surface passivation and imaging, researchers can leverage this compound to uncover detailed mechanistic insights into complex biological processes at the single-molecule level, driving forward fundamental research and therapeutic development.

References

ATTO 590 Biotin: A Technical Guide to Hydrophilicity and Solubility for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of ATTO 590 biotin (B1667282), a widely used fluorescent probe in life sciences research. The document is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling and detection techniques. It offers a comprehensive overview of the hydrophilicity and solubility characteristics of ATTO 590 biotin, alongside detailed experimental protocols and visual representations of key processes.

Core Properties of this compound

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] The biotin conjugate of ATTO 590 is particularly valuable for applications involving the high-affinity interaction between biotin and streptavidin or avidin.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below. This information is critical for designing experiments, preparing solutions, and interpreting results.

Property Value Reference
Molecular Weight 1001.62 g/mol [5][6][7]
Empirical Formula C₅₂H₆₅ClN₆O₁₀S[5][6][7]
Appearance Powder[7]
Storage Temperature -20°C[7]
Spectroscopic Property Value Reference
Excitation Maximum (λex) 593 nm[1][4]
Emission Maximum (λem) 622 nm[1][4]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[1][4]
Fluorescence Quantum Yield (η) 0.80[1][3]
Fluorescence Lifetime (τ) 3.7 ns[1]

Hydrophilicity and Solubility

ATTO 590 is described as a moderately hydrophilic dye.[2][8] This characteristic influences its behavior in aqueous environments and its interaction with biological molecules.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound and related compounds.

Protein Labeling with ATTO 590 NHS Ester

While this guide focuses on this compound, a common application for similar ATTO dyes is the covalent labeling of proteins using an N-hydroxysuccinimide (NHS) ester derivative. This process is analogous to preparing a biotinylated protein for subsequent detection with labeled streptavidin.

Objective: To covalently label a protein with ATTO 590 NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • ATTO 590 NHS ester

  • Anhydrous, amine-free DMF or DMSO

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.[9] The optimal pH for the labeling reaction is between 8.2 and 8.5.[9]

  • Dye Solution Preparation: Immediately before use, dissolve the ATTO 590 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9]

  • Labeling Reaction:

    • Add the labeling buffer to the protein solution to achieve the optimal pH.

    • Add the dissolved ATTO 590 NHS ester to the protein solution. The molar ratio of dye to protein will need to be optimized depending on the desired degree of labeling.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[9]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[9]

Streptavidin-Biotin Binding Assay

This protocol outlines a general procedure for detecting a biotinylated molecule using fluorescently labeled streptavidin.

Objective: To detect a biotinylated probe with ATTO 590-labeled streptavidin.

Materials:

  • Biotinylated probe (e.g., antibody, nucleic acid)

  • Streptavidin conjugated to ATTO 590

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Blocking buffer (if necessary to reduce non-specific binding)

Procedure:

  • Sample Preparation: Incubate the cells, tissue, or other sample with the biotinylated probe according to the probe's specific protocol.

  • Washing: Wash the sample with PBS or a suitable buffer to remove any unbound biotinylated probe.[4]

  • Streptavidin Incubation:

    • Dilute the ATTO 590-streptavidin conjugate in a suitable buffer to a working concentration (typically 1-10 µg/mL).[10]

    • Incubate the sample with the diluted ATTO 590-streptavidin solution for 60 minutes at room temperature, protected from light.[4]

  • Final Washing: Wash the sample several times with the buffer to remove any unbound streptavidin conjugate.[4]

  • Visualization: The sample is now ready for visualization using a fluorescence microscope or other appropriate detection instrument with excitation and emission wavelengths suitable for ATTO 590.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the use of this compound.

cluster_hydrophilicity This compound: Structure and Properties A ATTO 590 Core (Rhodamine Dye) B Linker A->B D Moderate Hydrophilicity A->D E Solubility in Polar Organic Solvents (DMF, DMSO) A->E C Biotin Moiety B->C C->D

Caption: Relationship between this compound's structure and its key properties.

cluster_workflow Protein Labeling and Detection Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.2-8.5) C 3. Labeling Reaction (1 hr, RT, dark) A->C B 2. Prepare ATTO 590 NHS Ester (Dissolve in DMF/DMSO) B->C D 4. Purification (Gel Filtration) C->D E Biotinylated Protein D->E G 5. Binding Reaction E->G F ATTO 590-Streptavidin F->G H 6. Wash Unbound Reagents G->H I 7. Fluorescence Detection (ex: 593 nm, em: 622 nm) H->I

Caption: A typical experimental workflow for protein labeling and detection.

References

Methodological & Application

Application Notes and Protocols for ATTO 590 Biotin Dual-Labeling of Primary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dual-labeling of primary antibodies with both a fluorescent dye and a biotin (B1667282) molecule offers a versatile approach for a multitude of applications in research and drug development. This strategy combines the direct visualization capabilities of fluorescence microscopy with the signal amplification and diverse detection methods afforded by the high-affinity biotin-streptavidin interaction. ATTO 590, a bright and photostable fluorescent dye, provides a strong signal in the red channel, making it suitable for various imaging applications. This document provides a detailed protocol for the simultaneous labeling of primary antibodies with ATTO 590 and biotin, along with application notes and supporting data.

The labeling chemistry is based on the reaction of N-hydroxysuccinimide (NHS) esters of both ATTO 590 and biotin with primary amine groups (-NH₂) present on the antibody, primarily on lysine (B10760008) residues and the N-terminus. This forms a stable amide bond.[1][][3] Careful optimization of the molar ratios of the labeling reagents to the antibody is crucial to achieve a desirable degree of labeling (DOL) without compromising the antibody's antigen-binding affinity.[4][5][6][7]

Key Applications

Dual-labeled antibodies can be employed in a variety of immunoassays, including:

  • Immunofluorescence (IF) and Immunohistochemistry (IHC): Direct visualization of the target antigen via the ATTO 590 signal, with the option for signal amplification using streptavidin-conjugated fluorophores or enzymes.[8][9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use as a detection antibody where the ATTO 590 can be used for initial screening or quantification, followed by highly sensitive detection with streptavidin-HRP.[10][11][12]

  • Flow Cytometry: Direct detection of cell surface or intracellular antigens with the option for signal amplification.

  • Western Blotting: Direct fluorescent detection on imaging systems, with the potential for subsequent sensitive chemiluminescent detection using streptavidin-HRP.

  • Pull-down Assays and Affinity Purification: The biotin tag allows for the efficient capture of the antibody-antigen complex using streptavidin-coated beads.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the antibody labeling process.

Table 1: Recommended Molar Ratios for Dual-Labeling

Labeling ReagentMolar Ratio (Reagent:Antibody)Target Degree of Labeling (DOL)Notes
ATTO 590 NHS-ester5:1 to 10:12 - 4Higher ratios can lead to fluorescence quenching and reduced antibody affinity.[4][5]
Biotin NHS-ester10:1 to 20:13 - 6A higher degree of biotinylation is often well-tolerated and provides more binding sites for streptavidin.

Note: These ratios are starting recommendations and may require optimization for different antibodies and downstream applications.[1]

Table 2: Antibody Recovery Rates for Different Purification Methods

Purification MethodTypical Antibody Recovery RateAdvantagesDisadvantages
Spin Desalting Columns> 85%Fast and easy to use for small sample volumes.[13]May not be suitable for large volumes.
Dialysis> 90%Effective for a wide range of sample volumes and allows for precise buffer exchange.[14][15]Time-consuming (typically 12-24 hours with multiple buffer changes).[14][15]
Gravity-Flow Gel Filtration> 80%Good for separating free dye from the antibody conjugate.Can be slower than spin columns and may lead to sample dilution.

Table 3: Effect of Degree of Labeling (DOL) on Antibody Performance

Degree of Labeling (DOL)Effect on Antibody AffinityEffect on Signal IntensityRecommendations
Low (1-3)Minimal to no effect on affinity.[4]Lower signal intensity.Suitable for applications where preserving antibody function is paramount.
Optimal (3-7)May cause a slight decrease in affinity.[5][6]Bright signal without significant quenching.Recommended for most standard applications.
High (>8)Can lead to a significant loss of affinity and antibody aggregation.[4][5]Potential for fluorescence self-quenching, leading to a decrease in signal.[5]Generally not recommended as it can compromise the assay results.

Experimental Protocols

Materials and Reagents
  • Primary antibody (free of amine-containing buffers like Tris and stabilizers like BSA)

  • ATTO 590 NHS-ester

  • Biotin NHS-ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Spin desalting columns or dialysis cassettes (e.g., 10K MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol for Dual-Labeling of Primary Antibody

This protocol is designed for labeling 1 mg of a typical IgG antibody.

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA), it must be purified first. This can be achieved by dialysis against PBS or by using an antibody purification kit.

    • Dissolve or dilute the antibody in the Reaction Buffer to a final concentration of 1-2 mg/mL.

  • Preparation of Labeling Reagent Stock Solutions:

    • Immediately before use, dissolve ATTO 590 NHS-ester and Biotin NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of each labeling reagent stock solution based on the desired molar ratios (see Table 1).

    • Slowly add the calculated volume of ATTO 590 NHS-ester stock solution to the antibody solution while gently vortexing.

    • Immediately after, slowly add the calculated volume of Biotin NHS-ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • Add 1/10th volume of Quenching Buffer to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature to stop the reaction by quenching any unreacted NHS-esters.

  • Purification of the Labeled Antibody:

    • Using Spin Desalting Columns:

      • Equilibrate the spin column with PBS according to the manufacturer's instructions.

      • Apply the quenched reaction mixture to the column.

      • Centrifuge to collect the purified, dual-labeled antibody.

    • Using Dialysis:

      • Transfer the quenched reaction mixture to a dialysis cassette.

      • Dialyze against 1 L of PBS at 4°C for at least 12 hours, with at least two buffer changes.[14][15]

  • Determination of Degree of Labeling (DOL) and Concentration:

    • Measure the absorbance of the purified antibody solution at 280 nm and 590 nm.

    • Calculate the concentration of the antibody and the DOL for ATTO 590 using the following formulas:

      • Antibody Concentration (M) = [A₂₈₀ - (A₅₉₀ x CF₂₈₀)] / ε_antibody

      • ATTO 590 Concentration (M) = A₅₉₀ / ε_ATTO590

      • DOL (ATTO 590) = Molar concentration of ATTO 590 / Molar concentration of antibody

    • Where:

      • A₂₈₀ and A₅₉₀ are the absorbances at 280 nm and 590 nm, respectively.

      • CF₂₈₀ is the correction factor for the absorbance of ATTO 590 at 280 nm (typically around 0.43).

      • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

      • ε_ATTO590 is the molar extinction coefficient of ATTO 590 at 590 nm (~120,000 M⁻¹cm⁻¹).

    • The DOL for biotin is more complex to determine directly by spectrophotometry and often requires indirect methods like a HABA assay, or can be estimated based on the initial reaction stoichiometry.

  • Storage:

    • Store the purified, dual-labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Add a cryoprotectant like glycerol (B35011) to a final concentration of 50% for freezing.

Visualizations

G cluster_prep Antibody Preparation cluster_labeling Dual-Labeling Reaction cluster_purification Purification cluster_qc Quality Control start Start with Primary Antibody buffer_exchange Buffer Exchange to Amine-Free Buffer (pH 8.3) start->buffer_exchange add_atto Add ATTO 590 NHS-ester buffer_exchange->add_atto add_biotin Add Biotin NHS-ester add_atto->add_biotin incubate Incubate 1 hr at RT (in dark) add_biotin->incubate quench Quench Reaction (e.g., with Tris) incubate->quench purify Purify Labeled Antibody (Spin Column or Dialysis) quench->purify measure Measure Absorbance (280 nm & 590 nm) purify->measure calculate Calculate DOL and Concentration measure->calculate end Store Dual-Labeled Antibody calculate->end G cluster_binding Antigen Binding cluster_detection Signal Detection antigen Target Antigen in Sample primary_ab ATTO 590-Biotin Dual-Labeled Primary Antibody antigen->primary_ab Binding direct_detection Direct Fluorescence Detection (ATTO 590 Signal) primary_ab->direct_detection streptavidin_binding Streptavidin-HRP Conjugate primary_ab->streptavidin_binding Biotin-Streptavidin Interaction substrate HRP Substrate streptavidin_binding->substrate Enzymatic Reaction signal_amp Amplified Signal substrate->signal_amp

References

Application Note: High-Sensitivity Immunofluorescence Staining Protocol Using ATTO 590 Biotin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunofluorescence (IF) is a cornerstone technique for visualizing the spatial distribution of specific target molecules within cells and tissues. The method relies on the high specificity of antibodies to detect antigens of interest, coupled with the sensitivity of fluorescent microscopy. For targets with low expression levels, signal amplification is crucial. The biotin-streptavidin system is a powerful and widely used method for signal enhancement due to the extraordinarily high affinity between biotin (B1667282) (Vitamin B7) and streptavidin.[1][2]

This protocol details the use of ATTO 590, a bright and highly photostable rhodamine-based fluorescent dye, in conjunction with the biotin-streptavidin system.[3][4][5][6] ATTO 590's strong absorption, high fluorescence quantum yield, and excellent photostability make it an ideal choice for demanding applications such as confocal microscopy and single-molecule detection.[5][6] This application note provides a step-by-step guide for indirect immunofluorescence, leveraging the signal amplification of a biotinylated secondary antibody and streptavidin-ATTO 590 conjugate.

Quantitative Data: Properties of ATTO 590

The selection of a fluorophore is critical for successful immunofluorescence. ATTO 590 offers superior photophysical properties, making it a robust choice for high-resolution imaging.[3][4][5]

PropertyValueReference
Excitation Maximum (λex)593-594 nm[3][4]
Emission Maximum (λem)622-624 nm[3][4][7]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[3][4][8]
Fluorescence Quantum Yield (Φ)0.80[4][7]
Fluorescence Lifetime (τ)3.7 ns[4][8]
Spectrally Similar DyesAlexa Fluor 594, DyLight 594, Texas Red[9]

Visualized Workflows

Experimental Workflow Diagram

The following diagram outlines the key steps of the indirect immunofluorescence protocol using a biotin-streptavidin amplification system.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_final Final Steps start Seed Cells on Coverslips fix Fixation (e.g., 4% PFA, 15 min) start->fix perm Permeabilization (e.g., 0.1% Triton X-100, 10 min) fix->perm block Blocking (e.g., 1% BSA, 60 min) perm->block Wash 3x with PBS primary_ab Primary Antibody Incubation (Target-specific Ab, 1-2h RT or O/N 4°C) block->primary_ab secondary_ab Biotinylated Secondary Antibody Incubation (Anti-primary species, 1h RT) primary_ab->secondary_ab primary_ab->secondary_ab Wash 3x with PBS strep Streptavidin-ATTO 590 Incubation (1h RT, in dark) secondary_ab->strep secondary_ab->strep Wash 3x with PBS counterstain Counterstain (Optional) (e.g., DAPI, 10 min) strep->counterstain Wash 3x with PBS mount Mounting (Anti-fade medium) counterstain->mount image Imaging (Confocal/Fluorescence Microscope) mount->image

Caption: General workflow for indirect immunofluorescence with biotin-streptavidin signal amplification.

Signal Amplification Principle

This diagram illustrates how the multi-layered approach of indirect biotin-based detection amplifies the fluorescent signal at the site of the target antigen.

G Antigen Target Antigen PrimaryAb Primary Antibody Antigen->PrimaryAb Binds to Target SecondaryAb Biotinylated Secondary Antibody PrimaryAb->SecondaryAb Multiple 2° Abs bind to 1° Ab Streptavidin Streptavidin-ATTO 590 SecondaryAb->Streptavidin Multiple Streptavidin-ATTO 590 molecules bind to each Biotin

References

Application Note: Utilizing ATTO 590 Biotin for Enhanced STED Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stimulated Emission Depletion (STED) microscopy is a powerful super-resolution technique that overcomes the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution.[1][2][3] The choice of fluorophore is critical for achieving high-quality STED imaging, requiring dyes with high photostability, a large Stokes shift, and efficient depletion at appropriate wavelengths.[4][5] ATTO 590, a rhodamine-based dye, exhibits these key characteristics, making it an excellent candidate for STED microscopy.[4][5][6] This application note details the use of ATTO 590 biotin (B1667282) in conjunction with streptavidin-based signal amplification for STED super-resolution microscopy.

ATTO 590 is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[4][5][6] The biotin conjugation allows for a versatile two-step labeling approach using fluorescently labeled streptavidin, which can enhance signal intensity and specificity.[7][8] This method is particularly advantageous for detecting low-abundance targets.[8]

Data Presentation

Photophysical Properties of ATTO 590

The photophysical properties of ATTO 590 make it highly suitable for STED microscopy. A summary of these properties is presented below.

PropertyValueReference
Excitation Maximum (λabs)593 - 594 nm[6][9][10][11]
Emission Maximum (λfl)622 - 624 nm[6][9][10][11]
Molar Extinction Coefficient (εmax)120,000 M⁻¹cm⁻¹[6][9]
Fluorescence Quantum Yield (ηfl)80%[6][9]
Fluorescence Lifetime (τfl)3.7 ns[6][9]
STED Microscopy Parameters for ATTO 590

Optimal STED imaging with ATTO 590 requires careful selection of excitation and depletion lasers.

ParameterRecommended Wavelength/ValueReference
Excitation Laser561 nm or 594 nm[6]
STED Depletion Laser775 nm[12]
Emission Detection Window600 - 640 nm[13][14]
Achieved Resolution (STED)~81 nm to 93 nm[14]
Achieved Resolution (Confocal)~218 nm[14]

Experimental Protocols

I. Indirect Immunofluorescence Labeling using Biotinylated Secondary Antibodies and ATTO 590-Streptavidin

This protocol describes a common method for labeling cellular targets for STED microscopy.

Materials:

  • Cells grown on #1.5H glass coverslips (170 µm thickness)[15]

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA, 5% normal goat serum in PBS)

  • Primary Antibody (specific to the target of interest)

  • Biotinylated Secondary Antibody (e.g., Biotin-SP-AffiniPure Goat Anti-Mouse IgG)

  • ATTO 590-Streptavidin conjugate

  • Mounting Medium with a refractive index of 1.518 (e.g., TDE, ProLong Diamond)[2][3]

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to 50-80% confluency on high-performance glass coverslips.[3]

    • Wash cells twice with PBS.

    • Fix the cells. For membrane proteins, 4% PFA for 10 minutes at room temperature is recommended. For cytoskeletal elements, ice-cold methanol (B129727) for 5-10 minutes at -20°C can be used.[3]

  • Permeabilization:

    • Wash the fixed cells three times with PBS.

    • If using a non-polar fixative like PFA, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Blocking:

    • Wash cells twice with PBS.

    • Incubate in Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[3]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the biotinylated secondary antibody in Blocking Buffer.

    • Incubate with the secondary antibody for 1 hour at room temperature, protected from light.

  • ATTO 590-Streptavidin Staining:

    • Wash the cells three times with PBS.

    • Dilute the ATTO 590-Streptavidin conjugate in Blocking Buffer. Recommended starting concentrations are between 1-5 µg/mL.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslip onto a microscope slide using a mounting medium with a refractive index matching the immersion oil (1.518).[2]

    • Allow hardening mounting media to cure for at least 24 hours before imaging.[16]

II. STED Imaging

Microscope Setup:

  • Use a STED microscope equipped with excitation lasers covering 561 nm or 594 nm and a depletion laser at 775 nm.

  • Ensure proper alignment of the excitation and depletion laser foci.

Image Acquisition:

  • Locate the region of interest using the confocal mode.

  • Switch to STED mode.

  • Set the excitation laser power to a level that provides a good signal-to-noise ratio without causing significant photobleaching.

  • Gradually increase the STED depletion laser power to achieve the desired resolution enhancement.

  • Set the emission detection window to 600-640 nm to collect the ATTO 590 fluorescence.[13][14]

  • Optimize pixel size and scan speed for high-resolution imaging. A pixel size of 20-30 nm is a good starting point.

  • Acquire images and save the data for further analysis.

Mandatory Visualization

experimental_workflow Experimental Workflow for STED Microscopy with ATTO 590 Biotin cluster_sample_prep Sample Preparation cluster_labeling Indirect Immunofluorescence Labeling cluster_imaging STED Imaging cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (e.g., PFA or Methanol) cell_culture->fixation permeabilization 3. Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Biotinylated Secondary Antibody Incubation primary_ab->secondary_ab streptavidin 7. ATTO 590-Streptavidin Incubation secondary_ab->streptavidin mounting 8. Mounting in High RI Medium streptavidin->mounting sted_acquisition 9. STED Image Acquisition mounting->sted_acquisition analysis 10. Image Analysis sted_acquisition->analysis

Caption: A flowchart of the key steps for preparing and imaging samples using this compound for STED microscopy.

signal_amplification Biotin-Streptavidin Signal Amplification target Target Protein primary_ab Primary Antibody target->primary_ab binds to secondary_ab Biotinylated Secondary Antibody primary_ab->secondary_ab binds to secondary_ab->biotin streptavidin ATTO 590 Streptavidin biotin->streptavidin binds to

Caption: The binding cascade of the biotin-streptavidin signal amplification strategy.

References

Application Notes and Protocols for Flow Cytometry Staining with ATTO 590 Biotin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirect immunofluorescence staining is a widely utilized technique in flow cytometry for the detection of cell surface and intracellular antigens. This method typically involves a two-step process where a primary antibody specific to the target antigen is first incubated with the cells. Subsequently, a fluorescently labeled secondary antibody or conjugate that binds to the primary antibody is used for detection. The use of a biotinylated primary antibody followed by a fluorescently labeled streptavidin conjugate, such as Streptavidin-ATTO 590, is a popular and robust variation of this technique.[1]

The streptavidin-biotin bond is one of the strongest non-covalent interactions known in nature, providing high affinity and specificity, which translates to low non-specific binding and a high signal-to-noise ratio.[1] Furthermore, since multiple streptavidin molecules can bind to a single biotinylated antibody, this system offers significant signal amplification, making it particularly advantageous for detecting antigens with low expression levels.[1]

ATTO 590 is a fluorescent dye belonging to the rhodamine family, known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[2] These characteristics make it a highly suitable fluorophore for various applications, including flow cytometry.[2] Its spectral properties, with an excitation maximum around 594 nm and an emission maximum at approximately 624 nm, allow for its efficient detection using standard flow cytometer laser and filter configurations.

This document provides a detailed protocol for the staining of cells for flow cytometry analysis using a biotinylated primary antibody in conjunction with a Streptavidin-ATTO 590 conjugate.

Quantitative Data Summary

Successful flow cytometry experiments rely on the optimal concentration of staining reagents. The following table provides recommended starting concentrations and other key quantitative parameters for this protocol. It is crucial to note that these are starting points, and titration of both the primary antibody and the Streptavidin-ATTO 590 conjugate is highly recommended for optimal results.[1]

ParameterRecommended ValueNotes
Cell Concentration 1 x 10⁶ cells per sampleA consistent cell number is critical for reproducible staining.
Primary Biotinylated Antibody Vendor Recommended DilutionAlways start with the manufacturer's recommendation. Titrate for optimal signal-to-noise.
Streptavidin-ATTO 590 Conjugate 1 - 10 µg/mLThis is a general starting range. Optimal concentration should be determined by titration.[3]
Incubation Volume 100 µLA smaller volume helps to increase the effective concentration of the reagents.
Incubation Temperature 4°C or on iceLow temperatures minimize antibody internalization and cell metabolism.
Primary Antibody Incubation Time 30 minutes
Streptavidin-ATTO 590 Incubation Time 30 minutes
Wash Buffer Volume 1 - 2 mL per washSufficient volume is necessary to remove unbound reagents and reduce background.
Centrifugation Speed 300 - 400 x gGentle centrifugation to pellet cells without causing damage.
Centrifugation Time 5 minutes

Experimental Workflow

The following diagram illustrates the key steps in the indirect staining protocol using a biotinylated primary antibody and a Streptavidin-ATTO 590 conjugate.

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition prep_cells Prepare Single Cell Suspension fc_block Fc Receptor Block (Optional) prep_cells->fc_block primary_ab Incubate with Biotinylated Primary Ab fc_block->primary_ab wash1 Wash primary_ab->wash1 secondary_reagent Incubate with Streptavidin-ATTO 590 wash1->secondary_reagent wash2 Wash secondary_reagent->wash2 resuspend Resuspend in FACS Buffer wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Caption: Workflow for indirect flow cytometry staining.

Experimental Protocol

Materials
  • Cells of Interest: In a single-cell suspension.

  • Biotinylated Primary Antibody: Specific to the target antigen.

  • Streptavidin-ATTO 590 Conjugate

  • FACS Buffer: Phosphate-Buffered Saline (PBS) supplemented with 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) and 0.1% sodium azide.

  • (Optional) Fc Receptor Blocking Reagent: To prevent non-specific binding to Fc receptors.

  • Flow Cytometry Tubes

  • Microcentrifuge

  • Flow Cytometer

Procedure
  • Cell Preparation:

    • Prepare a single-cell suspension of your cells of interest.

    • Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in cold FACS buffer.

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.

  • Fc Receptor Blocking (Optional but Recommended):

    • If your cells are known to express Fc receptors (e.g., macrophages, B cells), add an Fc receptor blocking reagent according to the manufacturer's instructions.

    • Incubate for 10-15 minutes at 4°C.

  • Primary Antibody Staining:

    • Without washing, add the predetermined optimal concentration of the biotinylated primary antibody to the cell suspension.

    • Vortex gently to mix.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Wash:

    • Add 1-2 mL of cold FACS buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step once more.

  • Secondary Reagent Staining:

    • Resuspend the cell pellet in the residual buffer.

    • Add the predetermined optimal concentration of Streptavidin-ATTO 590 conjugate to the cells.

    • Vortex gently to mix.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Final Washes:

    • Add 1-2 mL of cold FACS buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of cold FACS buffer (e.g., 300-500 µL).

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for ATTO 590 (Excitation: ~594 nm, Emission: ~624 nm).

Signaling Pathway and Logical Relationships

The following diagram illustrates the binding relationships in this indirect staining method.

G cell Cell antigen Target Antigen cell->antigen expresses primary_ab Biotinylated Primary Ab Biotin antigen->primary_ab binds to streptavidin Streptavidin-ATTO 590 ATTO 590 primary_ab->streptavidin binds to

Caption: Binding cascade in the staining protocol.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal Suboptimal antibody concentration.Titrate the primary antibody and Streptavidin-ATTO 590 conjugate to determine the optimal concentration.
Low antigen expression.Use a brighter fluorophore or consider a different signal amplification strategy if the signal is still weak after titration.
Incorrect laser/filter combination.Ensure the flow cytometer is configured correctly for ATTO 590 detection (Excitation: ~594 nm, Emission: ~624 nm).
Reagent degradation.Store antibodies and conjugates as recommended by the manufacturer and avoid repeated freeze-thaw cycles.
High Background Staining Non-specific antibody binding.Include an Fc receptor blocking step. Ensure adequate washing steps. Consider using a higher concentration of BSA or serum in the FACS buffer.
Excess reagent concentration.Titrate both the primary antibody and Streptavidin-ATTO 590 to find the concentration that gives the best signal-to-noise ratio.
Dead cells.Use a viability dye to exclude dead cells from the analysis, as they can bind non-specifically to antibodies.
High Cell Clumping Presence of DNA from dead cells.Add DNase I to the cell suspension buffer.
Cell-cell adhesion.Ensure the use of Ca²⁺/Mg²⁺-free PBS and consider adding EDTA to the FACS buffer.

References

Application Notes and Protocols: In Vitro Protein Labeling with ATTO 590

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These characteristics make it an ideal candidate for a wide range of applications in life sciences, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3] The dye is moderately hydrophilic and is available with different reactive groups to enable covalent attachment to biomolecules.[1][2] This guide provides a detailed protocol for the in vitro labeling of proteins with ATTO 590, focusing on the most common amine-reactive N-hydroxysuccinimidyl (NHS) ester chemistry.

Principle of the Reaction

The most common method for labeling proteins with ATTO 590 is through the use of an NHS ester derivative. ATTO 590 NHS ester readily reacts with primary amino groups (-NH2) present at the N-terminus and on the side chains of lysine (B10760008) residues of the target protein, forming a stable covalent amide bond.[4][5] The reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the amino groups are deprotonated and thus more nucleophilic.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for ATTO 590 and its use in protein labeling.

ParameterValueReference
Spectroscopic Properties
Excitation Maximum (λabs)593 - 594 nm[1][2][3]
Emission Maximum (λfl)622 - 624 nm[1][2][3]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M⁻¹ cm⁻¹[1][2][5]
Fluorescence Quantum Yield (ηfl)80%[1][2][5]
Fluorescence Lifetime (τfl)3.7 ns[1][2]
Correction Factor at 280 nm (CF280)0.43 - 0.44[2][4]
Reaction Conditions
Recommended Protein Concentration≥ 2 mg/mL (optimal at 10 mg/mL)[4][7]
Recommended pH8.2 - 8.5 (optimal at 8.3)[4][7]
Recommended Dye-to-Protein Molar Ratio2:1 to 10:1 (start with 2-fold molar excess)[7]
Incubation Time30 - 60 minutes[7]
Incubation TemperatureRoom Temperature[4][7]

Experimental Protocols

Materials and Reagents
  • Protein of interest (in an amine-free buffer such as PBS, MES, or HEPES)

  • ATTO 590 NHS ester

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification/Gel Filtration Column (e.g., Sephadex G-25)

  • Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

  • Spectrophotometer

  • Microcentrifuge tubes

  • Shaker/rotator

Step-by-Step Protein Labeling Protocol

This protocol is optimized for labeling approximately 1 mg of protein at a concentration of 10 mg/mL.[4] Adjustments may be necessary for different protein concentrations or desired degrees of labeling.

Step 1: Preparation of Protein Solution

  • Dissolve the protein of interest in an amine-free buffer (e.g., PBS, MES, HEPES). Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete with the protein for reaction with the NHS ester.[4]

  • If the protein is in an incompatible buffer, perform buffer exchange into the labeling buffer.

  • Adjust the protein concentration to at least 2 mg/mL, with an optimal concentration of 10 mg/mL.[4][7] Lower protein concentrations can decrease labeling efficiency.[4][7]

  • Add an appropriate volume of 1 M sodium bicarbonate solution to the protein solution to achieve a final concentration of 100 mM and a pH of 8.3.[4]

Step 2: Preparation of ATTO 590 NHS Ester Stock Solution

  • Shortly before use, prepare a stock solution of ATTO 590 NHS ester in anhydrous, amine-free DMF or DMSO.[5][7] For example, dissolve 1 mg of the dye in 100 µL of solvent to get a 10 mg/mL solution.[4]

  • Vortex the solution until the dye is completely dissolved.[4] This solution is sensitive to moisture and should be used immediately.[5]

Step 3: Labeling Reaction

  • Add the appropriate amount of the ATTO 590 NHS ester stock solution to the protein solution. A 2-fold molar excess of the dye is a good starting point.[7] The optimal dye-to-protein ratio may need to be determined empirically for each protein.

  • Mix the reaction gently by vortexing and then briefly centrifuge to collect the reaction mixture at the bottom of the tube.[4]

  • Incubate the reaction for 30 to 60 minutes at room temperature with constant gentle stirring or shaking.[7] Protect the reaction mixture from light to prevent photobleaching of the dye.[4]

Step 4: Purification of the Labeled Protein

  • After the incubation, the unreacted, hydrolyzed dye must be separated from the labeled protein. This is typically achieved by gel filtration chromatography using a column such as Sephadex G-25.[4][7]

  • Equilibrate the gel filtration column with an appropriate buffer (e.g., PBS).

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unbound dye molecules.[6]

  • Collect the fractions containing the labeled protein.

Step 5: Storage of the Labeled Protein

  • Store the purified, labeled protein under the same conditions as the unlabeled protein.

  • For long-term storage, it is recommended to divide the conjugate into small aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Protect the labeled protein from light.[4]

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule.[4][8] It can be determined using absorption spectroscopy.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorption maximum of ATTO 590, which is approximately 594 nm (Amax).[4]

  • Calculate the concentration of the labeled protein and the DOL using the following formulas:

    Protein Concentration (M) = [A280 – (Amax × CF280)] / εprotein

    DOL = Amax / (εdye × Protein Concentration (M))

    Where:

    • A280 is the absorbance of the conjugate at 280 nm.

    • Amax is the absorbance of the conjugate at the absorption maximum of ATTO 590 (~594 nm).

    • CF280 is the correction factor for the dye's absorbance at 280 nm (for ATTO 590, this is ~0.43-0.44).[2][4]

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • εdye is the molar extinction coefficient of ATTO 590 at its Amax (120,000 M⁻¹ cm⁻¹).[1][2][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein_prep Protein Solution (Amine-free buffer, pH 8.3) reaction Incubation (RT, 30-60 min, protected from light) protein_prep->reaction dye_prep ATTO 590 NHS Ester Stock Solution (in DMF/DMSO) dye_prep->reaction purification Gel Filtration Chromatography (e.g., Sephadex G-25) reaction->purification analysis Spectroscopic Analysis (Calculate DOL) purification->analysis storage Storage (-20°C or -80°C) analysis->storage

Caption: Experimental workflow for in vitro protein labeling with ATTO 590 NHS ester.

signaling_pathway cluster_reactants Reactants cluster_product Product protein Protein with Primary Amine (-NH2) labeled_protein ATTO 590 Labeled Protein (Stable Amide Bond) protein->labeled_protein pH 8.3 atto_nhs ATTO 590-NHS Ester atto_nhs->labeled_protein

Caption: Reaction scheme for labeling protein primary amines with ATTO 590 NHS ester.

References

Application Notes: ATTO 590-Streptavidin Complex for High-Resolution Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunohistochemistry (IHC) is a cornerstone technique for visualizing the spatial distribution of specific proteins within the cellular and tissue context. The streptavidin-biotin interaction is a powerful tool in IHC, offering significant signal amplification and enhanced sensitivity. When coupled with the bright and photostable fluorophore ATTO 590, the streptavidin-biotin complex provides a robust system for fluorescent detection of low-abundance targets. This application note details the use of the ATTO 590-streptavidin complex in IHC, providing a comprehensive protocol and technical data to enable researchers to achieve high-quality, reproducible results.

ATTO 590 is a rhodamine-based dye with a strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4] These characteristics make it an ideal candidate for demanding applications such as high-resolution microscopy and quantitative imaging. The ATTO 590-streptavidin conjugate leverages the high-affinity bond between streptavidin and biotin (B1667282) to deliver this superior fluorophore to the target protein, enabling crisp, bright visualization.

Principle of the Method

The ATTO 590-streptavidin IHC method is an indirect staining technique that relies on a multi-layer amplification strategy. The process begins with the specific binding of a primary antibody to the target antigen within the tissue. Subsequently, a biotinylated secondary antibody, which is directed against the host species of the primary antibody, is applied. This secondary antibody carries multiple biotin molecules. Finally, the ATTO 590-streptavidin conjugate is introduced. Streptavidin has four high-affinity binding sites for biotin, allowing it to bind to the biotinylated secondary antibody.[2] This results in the accumulation of multiple ATTO 590 fluorophores at the site of the target antigen, leading to a significant amplification of the fluorescent signal.

Quantitative Data: ATTO 590 Fluorophore

The spectral and photophysical properties of ATTO 590 are summarized in the table below. This data is essential for setting up fluorescence microscopes and for quantitative image analysis.

PropertyValueReference
Excitation Maximum (λex)593 nm[2][4]
Emission Maximum (λem)622 nm[2][4]
Molar Extinction Coefficient (εmax)120,000 M⁻¹cm⁻¹[2][4]
Fluorescence Quantum Yield (Φ)0.80[2][4]
Fluorescence Lifetime (τ)3.7 ns[4]

Experimental Protocols

This section provides a detailed protocol for performing immunohistochemistry using the ATTO 590-streptavidin complex on paraffin-embedded tissue sections.

Materials and Reagents
  • Primary Antibody: Specific to the target antigen.

  • Biotinylated Secondary Antibody: Raised against the host species of the primary antibody.

  • ATTO 590-Streptavidin Conjugate: (e.g., from ATTO-TEC or other suppliers)

  • Tissue Sections: Formalin-fixed, paraffin-embedded sections on charged slides.

  • Deparaffinization and Rehydration Reagents: Xylene, Ethanol (100%, 95%, 70%).

  • Antigen Retrieval Buffer: Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or other appropriate buffer.

  • Wash Buffer: Phosphate-Buffered Saline with 0.1% Tween 20 (PBST).

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBST.

  • Mounting Medium: Antifade mounting medium, with or without DAPI.

  • Humidified Chamber

  • Coplin Jars

  • Microwave or Water Bath

Step-by-Step Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 5 minutes.

    • Immerse in 100% ethanol: 2 x 3 minutes.

    • Immerse in 95% ethanol: 1 x 3 minutes.

    • Immerse in 70% ethanol: 1 x 3 minutes.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval buffer in a microwave or water bath to 95-100°C.

    • Immerse slides in the hot buffer and incubate for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with PBST: 3 x 5 minutes.

  • Blocking:

    • Carefully wipe around the tissue section and encircle with a hydrophobic barrier pen.

    • Apply blocking buffer to each section and incubate for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Drain the blocking buffer from the slides (do not rinse).

    • Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBST: 3 x 5 minutes.

    • Dilute the biotinylated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Apply the diluted secondary antibody and incubate for 1 hour at room temperature in a humidified chamber.

  • ATTO 590-Streptavidin Incubation:

    • Rinse slides with PBST: 3 x 5 minutes.

    • Prepare a working solution of ATTO 590-streptavidin at a concentration of 1-10 µg/ml in PBST.[2]

    • Apply the ATTO 590-streptavidin solution and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.

  • Washing and Counterstaining:

    • Rinse slides with PBST: 3 x 5 minutes.

    • (Optional) If a nuclear counterstain is desired, incubate with DAPI solution for 5 minutes.

    • Rinse briefly with PBST.

  • Mounting:

    • Carefully remove excess wash buffer.

    • Apply a drop of antifade mounting medium to each section.

    • Coverslip the slides, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish.

  • Imaging:

    • Allow the mounting medium to cure.

    • Visualize the slides using a fluorescence microscope with appropriate filters for ATTO 590 (Excitation ~593 nm, Emission ~622 nm).

Mandatory Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Biotinylated Secondary Antibody PrimaryAb->SecondaryAb Streptavidin ATTO 590-Streptavidin Incubation SecondaryAb->Streptavidin Washing Washing Streptavidin->Washing Mounting Mounting Washing->Mounting Imaging Imaging Mounting->Imaging

Caption: Immunohistochemistry workflow using ATTO 590-Streptavidin.

Molecular_Interaction Antigen Target Antigen PrimaryAb Primary Antibody Antigen->PrimaryAb binds to SecondaryAb Biotinylated Secondary Antibody PrimaryAb->SecondaryAb binds to Biotin Biotin SecondaryAb->Biotin Streptavidin Streptavidin Biotin->Streptavidin high affinity binding ATTO590 ATTO 590 Streptavidin->ATTO590

Caption: Molecular interactions in ATTO 590-Streptavidin IHC.

References

Application Notes and Protocols for Fluorescence In Situ Hybridization (FISH) with ATTO 590 Biotin Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing ATTO 590 biotinylated probes in Fluorescence in situ Hybridization (FISH) procedures. ATTO 590, a bright and photostable rhodamine-based fluorescent dye, offers excellent performance for the detection of specific DNA or RNA sequences within cells and tissues. This document outlines the key features of ATTO 590, protocols for probe preparation and FISH application, and strategies for signal amplification and data interpretation.

Introduction to ATTO 590 in FISH

ATTO 590 is a fluorescent dye with properties that make it highly suitable for demanding applications such as FISH. Its strong absorption, high fluorescence quantum yield, and exceptional photostability contribute to bright and stable signals, facilitating the detection of even low-abundance nucleic acid targets.[1][2] When coupled with a biotin-streptavidin detection system, the signal can be further amplified, enhancing sensitivity.

The use of biotinylated probes followed by detection with streptavidin conjugated to ATTO 590 provides a versatile and robust method for FISH. This indirect detection approach allows for signal amplification as multiple streptavidin-ATTO 590 conjugates can bind to a single biotinylated probe.[3]

Data Presentation: Performance of ATTO 590

The selection of a fluorophore is critical for the success of FISH experiments. The following tables summarize the key quantitative data for ATTO 590, providing a basis for experimental design and comparison with other common fluorophores.

Table 1: Optical Properties of ATTO 590 Dye

PropertyValueReference
Excitation Maximum (λex)594 nm[4][5]
Emission Maximum (λem)624 nm[4][5]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[4][5]
Fluorescence Quantum Yield (Φ)80%[6][7]
Fluorescence Lifetime (τ)3.7 ns[7]

Table 2: Performance Characteristics of Streptavidin-ATTO 590 Conjugate

PropertyValue/CharacteristicReference
Fluorescence Quantum YieldRemains high after conjugation[3]
Signal AmplificationMultiple streptavidin molecules can bind to a single biotinylated probe, enhancing the signal.[3]
BackgroundLow non-specific binding of streptavidin conjugates.[3]

Experimental Protocols

This section provides detailed protocols for performing FISH using ATTO 590 biotin (B1667282) probes. The protocols are provided for both cultured cells and paraffin-embedded tissue sections.

Protocol 1: FISH on Cultured Cells

This protocol is a general guideline and may require optimization based on cell type and target sequence.

Materials:

  • Biotinylated DNA or RNA probe

  • Streptavidin-ATTO 590 conjugate

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • Wash Buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

  • Coplin jars

  • Coverslips

  • Humidified chamber

  • Water bath or incubator

Procedure:

  • Cell Preparation:

    • Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.

    • Wash the cells briefly with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS for 5 minutes each.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS for 5 minutes each.

  • Probe Hybridization:

    • Dehydrate the cells by incubating the coverslips in a series of ethanol (B145695) washes (70%, 85%, and 100%) for 2 minutes each, then air dry.

    • Prepare the hybridization mix containing the biotinylated probe at the desired concentration.

    • Denature the probe by heating it at 75-80°C for 5-10 minutes, then immediately place it on ice.

    • Apply the hybridization mix to a slide and carefully place the coverslip with the cells face down on the drop, avoiding air bubbles.

    • Denature the cellular DNA by placing the slide on a heat block at 75°C for 5 minutes.

    • Transfer the slide to a humidified chamber and incubate overnight at 37°C for hybridization to occur.

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slides in 2x SSC at 45°C for 15 minutes.

    • Wash the slides in 0.1x SSC at 45°C for 15 minutes.

    • Wash the slides in 2x SSC at room temperature for 5 minutes.

  • Signal Detection:

    • Block the slides with a blocking buffer (e.g., 3% BSA in 4x SSC) for 30 minutes at 37°C in a humidified chamber.

    • Incubate the slides with Streptavidin-ATTO 590 conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at 37°C in a humidified chamber.

    • Wash the slides three times with 4x SSC containing 0.05% Tween-20 for 5 minutes each at room temperature.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI solution for 5 minutes at room temperature.

    • Wash the slides briefly in PBS.

    • Mount the coverslips on a glass slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and store the slides in the dark at 4°C.

Protocol 2: FISH on Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections

Materials:

  • In addition to the materials listed in Protocol 1:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deparaffinization and rehydration solutions

  • Target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Proteinase K

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 10 minutes each.

    • Rehydrate the sections by immersing them in a series of decreasing ethanol concentrations (100%, 95%, 70%) for 5 minutes each, followed by a final wash in deionized water.

  • Antigen Retrieval:

    • Immerse slides in a target retrieval solution and heat in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow the slides to cool down to room temperature.

    • Wash the slides with deionized water.

  • Protease Digestion:

    • Incubate the sections with Proteinase K solution at 37°C for 10-15 minutes. The optimal time should be determined empirically.

    • Wash the slides with PBS.

  • Probe Hybridization, Washes, Signal Detection, and Mounting:

    • Follow steps 2-5 from Protocol 1.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key processes involved in FISH with ATTO 590 biotin probes.

FISH_Signaling_Pathway cluster_probe Probe Hybridization cluster_detection Signal Detection & Amplification Biotinylated_Probe Biotinylated Probe Hybridization Hybridization Biotinylated_Probe->Hybridization Target_DNA_RNA Target DNA/RNA in Cell/Tissue Target_DNA_RNA->Hybridization Signal_Amplification Biotin-Streptavidin Binding Hybridization->Signal_Amplification Probe bound to target Streptavidin_ATTO590 Streptavidin-ATTO 590 Conjugate Streptavidin_ATTO590->Signal_Amplification Fluorescent_Signal Fluorescent Signal (ATTO 590) Signal_Amplification->Fluorescent_Signal

Caption: Diagram of the FISH signaling pathway.

FISH_Workflow Start Start Sample_Prep Sample Preparation (Fixation, Permeabilization) Start->Sample_Prep Probe_Hybridization Probe Hybridization (Denaturation & Overnight Incubation) Sample_Prep->Probe_Hybridization Post_Hybridization_Washes Post-Hybridization Washes (Remove unbound probe) Probe_Hybridization->Post_Hybridization_Washes Signal_Detection Signal Detection (Streptavidin-ATTO 590 incubation) Post_Hybridization_Washes->Signal_Detection Final_Washes Final Washes (Remove unbound conjugate) Signal_Detection->Final_Washes Counterstain_Mount Counterstaining & Mounting (DAPI & Antifade) Final_Washes->Counterstain_Mount Imaging Fluorescence Microscopy (Image Acquisition) Counterstain_Mount->Imaging End End Imaging->End

Caption: Experimental workflow for FISH.

Troubleshooting

High background and weak or absent signals are common issues in FISH experiments. The following table provides potential causes and solutions.

Table 3: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
High Background Incomplete removal of unbound probe or streptavidin.Optimize washing steps (duration, temperature, and buffer composition).
Non-specific binding of the probe.Increase the stringency of hybridization and wash conditions.
Autofluorescence of the sample.Treat the sample with a background-reducing agent. Use a narrow bandpass filter for imaging.
Weak or No Signal Inefficient probe hybridization.Check probe concentration and quality. Optimize denaturation conditions.
Low target abundance.Use a signal amplification system.
Inaccessible target sequence.Optimize permeabilization and protease digestion steps.
Degraded probe or target nucleic acid.Use fresh reagents and handle samples carefully to avoid degradation.
Incorrect filter sets on the microscope.Ensure the filter sets are appropriate for ATTO 590 (Excitation ~594 nm, Emission ~624 nm).

References

Application Notes and Protocols: Conjugation of ATTO 590 Biotin to Oligonucleotides for Nucleic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and specific detection of nucleic acids is fundamental to a wide range of applications in molecular biology, diagnostics, and drug development. Fluorescently labeled oligonucleotides are indispensable tools for these purposes, enabling the visualization and quantification of specific DNA and RNA sequences. This document provides detailed protocols for the conjugation of ATTO 590 biotin (B1667282) to amine-modified oligonucleotides and their subsequent application in nucleic acid detection.

ATTO 590 is a fluorescent dye belonging to the rhodamine family, known for its high fluorescence quantum yield, exceptional photostability, and strong absorption.[1][2][3] Its spectral properties, with an excitation maximum around 594 nm and an emission maximum at approximately 624 nm, make it well-suited for various fluorescence-based detection platforms, including fluorescence microscopy, flow cytometry, and high-resolution imaging.[1][2][4] The incorporation of a biotin moiety allows for a powerful signal amplification strategy through its high-affinity interaction with streptavidin or avidin (B1170675) conjugates, which can be labeled with enzymes or additional fluorophores.[5][6] This dual-labeling approach combines the excellent photophysical properties of ATTO 590 with the robust and versatile biotin-streptavidin detection system, enabling highly sensitive detection of low-abundance nucleic acid targets.[5][6]

This application note details the conjugation of ATTO 590 biotin N-hydroxysuccinimide (NHS) ester to amine-modified oligonucleotides, purification of the conjugate, and a general protocol for its use in nucleic acid detection.

Materials and Reagents

Reagent/MaterialSpecifications
Amine-modified oligonucleotideCustom synthesized with a 5' or 3' amino-linker (e.g., Amino Modifier C6)
This compound NHS EsterLyophilized powder
Anhydrous Dimethyl Sulfoxide (DMSO)Molecular biology grade
0.1 M Sodium Bicarbonate BufferpH 8.3-9.0, freshly prepared
0.1 M Sodium Tetraborate (B1243019) BufferpH 8.5, freshly prepared
3 M Sodium Acetate (B1210297)pH 5.2
100% Ethanol (B145695)Cold (-20°C)
70% EthanolCold (-20°C)
Nuclease-free water
Purification Columnse.g., HPLC with a C18 reverse-phase column or desalting columns
Streptavidin-conjugatee.g., Streptavidin-HRP, Streptavidin-Alexa Fluor 647
Hybridization BufferApplication-specific
Wash BuffersApplication-specific (e.g., SSC-based buffers for FISH)

Experimental Protocols

Protocol 1: Conjugation of this compound NHS Ester to Amine-Modified Oligonucleotides

This protocol describes the covalent attachment of this compound to an oligonucleotide containing a primary amine group using NHS ester chemistry.

1. Preparation of Reagents:

  • Amine-modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • This compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL. Protect from light.

  • Reaction Buffer: Prepare a 0.1 M sodium bicarbonate or sodium tetraborate buffer and adjust the pH to 8.3-9.0.

2. Conjugation Reaction: a. In a microcentrifuge tube, combine the following:

  • 20 µL of 1 mM amine-modified oligonucleotide
  • 160 µL of 0.1 M sodium bicarbonate buffer (pH 8.5) b. Add a 10-20 fold molar excess of the this compound NHS Ester stock solution to the oligonucleotide solution. c. Vortex the reaction mixture briefly and incubate for 2-4 hours at room temperature in the dark.

3. Purification of the Labeled Oligonucleotide: Purification is crucial to remove unconjugated dye and unlabeled oligonucleotides. Dual HPLC purification is recommended for the highest purity.[7]

a. Ethanol Precipitation (for initial cleanup): i. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of cold 100% ethanol to the reaction mixture. ii. Incubate at -20°C for at least 1 hour. iii. Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C. iv. Carefully discard the supernatant. v. Wash the pellet with cold 70% ethanol and centrifuge again. vi. Air-dry the pellet and resuspend in nuclease-free water.

b. High-Performance Liquid Chromatography (HPLC): i. Use a reverse-phase C18 column. ii. Employ a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and 0.1 M triethylammonium (B8662869) acetate). iii. Monitor the elution profile at 260 nm (for the oligonucleotide) and 594 nm (for ATTO 590). iv. Collect the fraction corresponding to the dual-labeled oligonucleotide. v. Lyophilize the purified conjugate.

4. Quantification of the Labeled Oligonucleotide: a. Resuspend the purified, lyophilized oligonucleotide in nuclease-free water. b. Measure the absorbance at 260 nm (A260) and 594 nm (A594) using a spectrophotometer. c. Calculate the concentration of the oligonucleotide and the dye using the following formulas:

  • Oligonucleotide Concentration (µM) = [A260 - (A594 × CF260)] / ε_oligo × path length
  • Dye Concentration (µM) = A594 / ε_dye × path length
  • Where:
  • CF260 is the correction factor for the dye's absorbance at 260 nm (provided by the manufacturer). For ATTO 590, this is approximately 0.39.[8]
  • ε_oligo is the molar extinction coefficient of the unlabeled oligonucleotide at 260 nm.
  • ε_dye is the molar extinction coefficient of ATTO 590 at 594 nm (approximately 120,000 M⁻¹cm⁻¹).[1]
  • Path length is the cuvette path length in cm.

d. Degree of Labeling (DOL) = Dye Concentration / Oligonucleotide Concentration

  • A DOL of 1 indicates that, on average, each oligonucleotide is labeled with one dye-biotin molecule.

Protocol 2: Nucleic Acid Detection using this compound Labeled Oligonucleotides (General Protocol for FISH)

This protocol provides a general workflow for using the this compound-labeled oligonucleotide as a probe in Fluorescence In Situ Hybridization (FISH).

1. Sample Preparation:

  • Prepare and fix cells or tissue sections on microscope slides according to standard cytogenetic protocols.

2. Pre-hybridization Treatment:

  • Permeabilize the cells (e.g., with pepsin or proteinase K) to allow probe entry.

  • Dehydrate the sample through an ethanol series.

3. Hybridization: a. Denature the target nucleic acid in the sample by heating the slide in a denaturation solution (e.g., 70% formamide (B127407) in 2x SSC) at 70-75°C. b. Prepare a hybridization mixture containing the this compound-labeled oligonucleotide probe (typically at a concentration of 1-10 ng/µL) in a suitable hybridization buffer. c. Denature the probe by heating at 75°C for 5 minutes. d. Apply the hybridization mixture to the denatured sample, cover with a coverslip, and seal. e. Incubate overnight at 37°C in a humidified chamber.

4. Post-Hybridization Washes:

  • Wash the slides in stringent wash buffers (e.g., 0.4x SSC with 0.3% NP-40 at 72°C) to remove unbound and non-specifically bound probes.

5. Signal Amplification and Detection: a. Block the sample with a blocking buffer (e.g., 3% BSA in 4x SSC) to reduce non-specific binding of the detection reagents. b. Incubate the slide with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-Alexa Fluor 647) diluted in blocking buffer for 30-60 minutes at room temperature in the dark. c. Wash the slides to remove unbound streptavidin conjugate. d. (Optional) For further signal amplification, a biotinylated anti-streptavidin antibody can be used, followed by another incubation with fluorescently labeled streptavidin.

6. Counterstaining and Mounting:

  • Counterstain the nuclei with a DNA-specific stain such as DAPI.

  • Mount the slide with an anti-fade mounting medium.

7. Imaging:

  • Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI, ATTO 590, and the streptavidin-conjugated fluorophore.

Data Presentation

While specific quantitative data for the conjugation of this compound to oligonucleotides and its direct application in nucleic acid detection is not extensively available in peer-reviewed literature, the following tables provide an illustrative summary of expected performance based on the properties of ATTO dyes and biotin-streptavidin systems.

Table 1: Physicochemical and Spectroscopic Properties of ATTO 590

ParameterValueReference
Absorption Maximum (λ_abs)594 nm[1]
Emission Maximum (λ_em)624 nm[1]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ_F)~80%[3]
Molecular Weight (NHS Ester)~788 g/mol [8]

Table 2: Expected Performance Characteristics of this compound-Labeled Oligonucleotides in Nucleic Acid Detection

ParameterExpected OutcomeNotes
Conjugation Efficiency Moderate to HighThe efficiency of NHS ester reactions is typically high, but overall yield can be affected by purification steps. A final yield of 40-60% of a standard oligo synthesis is a reasonable expectation.[9]
Signal-to-Noise Ratio HighATTO 590 has a high quantum yield and photostability, contributing to a strong signal. The biotin-streptavidin amplification further enhances the signal over background.[5][6]
Sensitivity HighThe combination of a bright fluorophore and a robust signal amplification system allows for the detection of low-copy number nucleic acid targets.[5][6]
Photostability ExcellentATTO dyes are known for their superior photostability compared to many other fluorophores, allowing for longer exposure times during imaging.[2]

Visualization of Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Conjugation and Purification

G cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Oligo Amine-Oligonucleotide (1 mM in H2O) Reaction Combine Reagents Incubate 2-4h @ RT Oligo->Reaction Dye This compound NHS Ester (10 mg/mL in DMSO) Dye->Reaction Buffer Reaction Buffer (0.1 M NaHCO3, pH 8.5) Buffer->Reaction Precip Ethanol Precipitation Reaction->Precip Initial Cleanup HPLC Reverse-Phase HPLC Precip->HPLC High Purity Separation Quant Quantification (A260/A594) Calculate DOL HPLC->Quant Final Purified this compound Oligonucleotide Quant->Final

Caption: Workflow for labeling oligonucleotides with this compound.

Diagram 2: Principle of Nucleic Acid Detection and Signal Amplification

G cluster_hybridization Hybridization cluster_amplification Signal Amplification & Detection Probe This compound Oligonucleotide Probe Hybrid Hybridized Probe-Target Probe->Hybrid Target Target Nucleic Acid (in situ) Target->Hybrid Strept Fluorescent Streptavidin (e.g., with Alexa 647) Hybrid->Strept Biotin-Streptavidin Binding Amplified Amplified Fluorescent Signal Strept->Amplified Detection

Caption: Signal amplification using biotin-streptavidin interaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive NHS ester due to hydrolysis.- Use anhydrous DMSO and prepare the dye solution immediately before use.
- Suboptimal pH of the reaction buffer.- Ensure the pH is between 8.3 and 9.0.
- Presence of primary amines in the oligo solution (e.g., Tris buffer).- Purify the oligonucleotide to remove any amine-containing buffers before the reaction.
Low Final Yield - Loss of material during purification steps.- Optimize ethanol precipitation and HPLC protocols.
High Background Signal in Detection - Incomplete removal of unbound probe.- Increase the stringency of the post-hybridization washes.
- Non-specific binding of streptavidin.- Increase the concentration and duration of the blocking step.
Weak or No Signal in Detection - Inefficient hybridization.- Optimize hybridization temperature and time.
- Degradation of the probe or target.- Use nuclease-free reagents and proper sample handling.
- Inappropriate filter sets on the microscope.- Use filter sets optimized for ATTO 590 and the streptavidin-conjugated fluorophore.

Conclusion

The conjugation of this compound to oligonucleotides provides a robust and versatile tool for highly sensitive nucleic acid detection. The excellent photophysical properties of ATTO 590, combined with the powerful signal amplification of the biotin-streptavidin system, make these probes ideal for a wide range of applications, from fundamental research to the development of novel diagnostic assays. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can reliably produce high-quality labeled probes and achieve sensitive and specific detection of their nucleic acid targets.

References

Troubleshooting & Optimization

Troubleshooting guide for weak or no signal with ATTO 590 biotin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for researchers and professionals experiencing weak or no signal when using ATTO 590 biotin (B1667282) in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I am not observing any signal, or the signal is very weak with my ATTO 590 biotin conjugate. What are the potential causes?

Weak or absent signal can stem from several factors throughout the experimental workflow, from reagent preparation to data acquisition. The primary areas to investigate are:

  • Problems with the Biotin-Streptavidin/Avidin (B1170675) Interaction: This is a common source of signal failure.

  • Issues with the ATTO 590 Fluorophore: The fluorescent dye itself may be compromised.

  • Suboptimal Experimental Protocol: Incubation times, concentrations, and buffer conditions are critical.

  • Incorrect Instrument Settings: The microscope or flow cytometer may not be configured correctly for ATTO 590 detection.

  • Sample-Specific Issues: The target antigen may be in low abundance or inaccessible.

Below is a systematic guide to troubleshoot these potential problems.

Question 2: How can I troubleshoot issues related to the biotin-streptavidin/avidin interaction?

The bond between biotin and streptavidin (or avidin) is one of the strongest non-covalent interactions known, but several factors can disrupt it.[1][2]

  • Endogenous Biotin: Many tissues and cells, particularly liver, brain, and kidney, contain endogenous biotin, which will compete with your biotinylated probe for binding sites on the streptavidin-fluorophore conjugate, leading to high background or weak specific signal.[1]

    • Solution: Pre-incubate the sample with an avidin/biotin blocking solution to saturate endogenous biotin.

  • Ineffective Binding: The binding between your biotinylated molecule and the streptavidin-ATTO 590 conjugate may be inefficient.

    • Solution: Ensure you are using a high-quality streptavidin or NeutrAvidin conjugate. NeutrAvidin is a deglycosylated form of avidin with a neutral isoelectric point, which can reduce non-specific background binding.[1] Confirm that your biotinylated antibody or probe is not expired and has been stored correctly.

  • Steric Hindrance: The biotin molecule on your probe might be inaccessible to the streptavidin conjugate.

    • Solution: Consider using a biotinylation reagent with a longer spacer arm to reduce steric hindrance.

Troubleshooting Workflow for Biotin-Streptavidin Interaction

A Start: Weak or No Signal B Run a positive control with a known biotinylated sample A->B C Is the positive control signal strong? B->C D Issue is likely with the experimental sample or primary antibody step C->D Yes E Problem is with the biotin-streptavidin detection step C->E No I Re-evaluate primary antibody and sample preparation D->I F Check for endogenous biotin. Perform avidin/biotin block. E->F G Check quality and concentration of streptavidin-ATTO 590 F->G H Consider steric hindrance. Use a longer spacer arm if possible. G->H J Signal restored? H->J L Contact Technical Support I->L K Problem Solved J->K Yes J->L No cluster_prep Sample Preparation cluster_stain Staining cluster_acq Data Acquisition A Fixation & Permeabilization B Blocking (Endogenous Biotin & Non-specific sites) A->B C Primary Antibody (Biotinylated) Incubation B->C D Wash C->D E Streptavidin-ATTO 590 Incubation D->E F Wash E->F G Mounting (with anti-fade) F->G H Imaging/Flow Cytometry G->H

References

Optimizing antibody concentration for ATTO 590 biotin immunolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their immunolabeling experiments using ATTO 590 biotin (B1667282). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 590 and why use it for immunolabeling?

ATTO 590 is a fluorescent dye belonging to the rhodamine family.[1][2][3][4][5] It is characterized by its strong light absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4][5] These properties make it a robust choice for various fluorescence microscopy techniques, including single-molecule detection and super-resolution microscopy.[1][3][4][5] When conjugated to biotin, it allows for highly sensitive detection of target molecules through the strong and specific interaction between biotin and streptavidin.

Q2: What is the principle behind ATTO 590 biotin immunolabeling?

This technique is a type of indirect immunofluorescence. First, a primary antibody specifically binds to the target antigen within the cell or tissue. Next, a secondary antibody, which is conjugated to biotin, binds to the primary antibody. Finally, streptavidin, a protein with an extremely high affinity for biotin, is added. This streptavidin is conjugated to the ATTO 590 fluorophore. Since multiple streptavidin-ATTO 590 molecules can bind to a single biotinylated secondary antibody, this method provides significant signal amplification.[6]

Q3: What is the optimal concentration for my primary antibody?

The optimal primary antibody concentration is crucial for achieving a high signal-to-noise ratio and must be determined empirically through a process called titration.[7] Using too high a concentration can lead to non-specific binding and high background, while too low a concentration will result in a weak signal.[7] A good starting point is often the dilution recommended by the antibody manufacturer, followed by a series of dilutions to find the best performance for your specific experimental conditions.[7]

Q4: How do I perform an antibody titration?

An antibody titration involves testing a range of antibody dilutions to identify the one that provides the best signal with the lowest background.[7] This is typically done by preparing a series of dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) and staining your cells or tissue with each.[7] The optimal dilution is the one that yields the highest signal-to-noise ratio or stain index.[7]

Experimental Protocols

Detailed Antibody Titration Protocol

This protocol outlines the steps to determine the optimal dilution of your primary antibody for use with an this compound detection system.

  • Sample Preparation: Prepare your cells or tissue sections on slides or coverslips as you would for a standard immunofluorescence experiment. Include both a positive control (known to express the target antigen) and a negative control (does not express the target antigen).

  • Primary Antibody Dilution Series: Prepare a series of dilutions of your primary antibody in a suitable blocking buffer. A typical starting range is from 1:50 to 1:1000.

  • Incubation: Incubate the samples with the different primary antibody dilutions for a fixed amount of time (e.g., 1 hour at room temperature or overnight at 4°C).

  • Washing: Wash the samples thoroughly with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate all samples with the biotinylated secondary antibody at its predetermined optimal concentration for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Streptavidin-ATTO 590 Incubation: Incubate all samples with streptavidin-ATTO 590 at its optimal concentration for 30-60 minutes at room temperature, protected from light.

  • Washing: Perform a final series of washes to remove unbound streptavidin-ATTO 590.

  • Mounting and Imaging: Mount the samples with an anti-fade mounting medium and image them using a fluorescence microscope with the appropriate filter set for ATTO 590 (Excitation max: ~594 nm, Emission max: ~624 nm).[8] Use consistent acquisition settings (e.g., exposure time, laser power) for all samples.

  • Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each dilution. Calculate the signal-to-noise ratio (S/N) by dividing the mean signal intensity by the mean background intensity. The optimal dilution is the one that provides the highest S/N ratio.[9]

Data Presentation

Table 1: Example of Primary Antibody Titration Data for this compound Immunolabeling
Primary Antibody DilutionMean Signal Intensity (Arbitrary Units)Mean Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (S/N)Observations
1:5028004007.0Bright signal, but noticeable background.
1:100250025010.0Strong signal with reduced background.
1:200 2200 150 14.7 Optimal: Bright, specific signal with low background.
1:400150012012.5Good signal, but noticeably dimmer.
1:8008001008.0Weak signal, difficult to distinguish from background.

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the antibody, antigen, and experimental conditions. Research has shown that optimized labeling strategies with ATTO dyes can result in a signal-to-noise ratio that is approximately tenfold higher than conventional methods.[10]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunolabeling cluster_analysis Analysis start Start prep_sample Prepare Cells/Tissue start->prep_sample primary_ab Incubate with Primary Antibody prep_sample->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Biotinylated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 streptavidin Incubate with Streptavidin-ATTO 590 wash2->streptavidin wash3 Wash streptavidin->wash3 mount Mount Sample wash3->mount image Image Acquisition mount->image analyze Quantify Signal & Analyze image->analyze signaling_pathway antigen Target Antigen primary_ab Primary Antibody antigen->primary_ab Binds to secondary_ab Biotinylated Secondary Antibody primary_ab->secondary_ab Binds to streptavidin Streptavidin- ATTO 590 secondary_ab->streptavidin Binds to (Biotin-Streptavidin) light Excitation Light (~594 nm) fluorescence Emitted Light (~624 nm) streptavidin->fluorescence Emits light->streptavidin Excites troubleshooting_guide cluster_bg High Background Solutions cluster_signal Weak/No Signal Solutions start Start Troubleshooting problem What is the issue? start->problem high_bg High Background problem->high_bg High Background weak_signal Weak/No Signal problem->weak_signal Weak/No Signal titrate_ab Titrate Antibodies high_bg->titrate_ab optimize_blocking Optimize Blocking high_bg->optimize_blocking increase_washing Increase Washing high_bg->increase_washing increase_ab_conc Increase Antibody Concentration weak_signal->increase_ab_conc check_reagents Check Reagents weak_signal->check_reagents check_filters Check Microscope Filters weak_signal->check_filters

References

How to prevent non-specific binding of ATTO 590 biotin-streptavidin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of ATTO 590 biotin-streptavidin conjugates in their experiments.

Troubleshooting Guide: High Background Signal

High background fluorescence can obscure specific signals and lead to inaccurate results. This guide provides a systematic approach to identify and resolve the root causes of non-specific binding of ATTO 590-streptavidin.

Problem: Diffuse, non-specific fluorescence across the sample.

This is often due to suboptimal blocking, inappropriate reagent concentrations, or insufficient washing.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Inadequate Blocking 1. Optimize Blocking Buffer: Switch to a different blocking agent. Bovine Serum Albumin (BSA) is a common choice, but for systems with potential biotin (B1667282) interference, consider using a commercial blocking buffer specifically designed for biotin-avidin systems.[1][2] 2. Increase Blocking Time and Temperature: Extend the blocking incubation period (e.g., 1-2 hours at room temperature or overnight at 4°C). 3. Use a Protein-Free Blocker: In cases where protein-based blockers may cross-react, a protein-free blocking solution can be effective.
Suboptimal ATTO 590-Streptavidin Concentration 1. Titrate the Conjugate: Perform a dilution series of the ATTO 590-streptavidin to find the optimal concentration that provides a high signal-to-noise ratio. Recommended starting concentrations for fluorescent streptavidin conjugates are typically in the range of 1-10 µg/mL.[3][4] 2. Centrifuge the Conjugate: Before use, centrifuge the ATTO 590-streptavidin solution to pellet any aggregates that may have formed during storage, as these can contribute to non-specific binding.[3][4]
Insufficient Washing 1. Increase Wash Steps: Increase the number and duration of washing steps after incubation with the ATTO 590-streptavidin. 2. Add Detergent to Wash Buffer: Include a mild, non-ionic detergent like Tween-20 (0.05% - 0.1%) in your wash buffer to help reduce non-specific interactions.
Hydrophobic or Ionic Interactions 1. Increase Salt Concentration: Increasing the ionic strength of your buffers (e.g., by raising the NaCl concentration to 250-500 mM) can help disrupt non-specific ionic interactions. 2. Include Additives in Buffers: Consider adding non-ionic detergents or other blocking agents to your antibody and streptavidin dilution buffers.
Problem: High background in specific tissues or cell types.

This may be caused by endogenous biotin present in the sample.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Endogenous Biotin 1. Perform an Endogenous Biotin Blocking Step: Before applying the biotinylated primary antibody, incubate the sample with an avidin (B1170675)/streptavidin solution to block endogenous biotin. Follow this with an incubation with free biotin to saturate the biotin-binding sites of the blocking avidin/streptavidin.[5][6] 2. Control for Endogenous Biotin: Run a control sample where the biotinylated primary antibody is omitted to assess the level of background staining from the ATTO 590-streptavidin binding to endogenous biotin.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with streptavidin conjugates?

A1: Non-specific binding of streptavidin conjugates can arise from several factors:

  • Ionic and Hydrophobic Interactions: Streptavidin can interact non-specifically with proteins and other molecules through electrostatic and hydrophobic forces.

  • Endogenous Biotin: Many tissues and cells, particularly the kidney, liver, and brain, contain endogenous biotin that can be bound by streptavidin, leading to a false-positive signal.[5]

  • Properties of the Conjugate: The specific properties of the fluorophore (in this case, ATTO 590) and the streptavidin itself can influence its tendency for non-specific interactions. Aggregates of the streptavidin conjugate can also lead to high background.[3][4]

Q2: Which blocking buffer is best for my experiment with ATTO 590-streptavidin?

A2: The optimal blocking buffer can be application-dependent. Here is a comparison of common blocking agents:

Blocking Agent Pros Cons Recommended Concentration
Bovine Serum Albumin (BSA) - Readily available. - Generally effective for reducing hydrophobic interactions.- Can contain endogenous biotin. - May not be sufficient for all applications.1-5% (w/v)
Normal Serum - Can be very effective at blocking non-specific antibody binding.- Must be from the same species as the secondary antibody to avoid cross-reactivity. - Can contain endogenous biotin.5-10% (v/v)
Casein/Non-fat Dry Milk - Inexpensive and effective blocker.- Contains endogenous biotin, which can interfere with streptavidin-based detection.[1] - May mask some antigens.1-5% (w/v)
Commercial Biotin-Free Blockers - Specifically formulated to minimize non-specific binding in biotin-avidin systems. - Consistent performance.- More expensive than individual protein solutions.As per manufacturer's instructions

For ATTO 590-streptavidin applications, starting with a high-quality, biotin-free BSA or a commercial blocking buffer is recommended.

Q3: Can the ATTO 590 dye itself contribute to non-specific binding?

A3: ATTO 590 is a rhodamine-based dye and is described as moderately hydrophilic.[7] While all fluorophores have the potential to engage in non-specific interactions, the primary drivers of non-specific binding in this system are typically the streptavidin protein and endogenous biotin. However, if you have ruled out other causes, it is possible that the dye contributes to background. In such cases, optimizing washing steps with detergents and using appropriate blocking agents are crucial.

Experimental Protocols

Protocol 1: Standard Blocking and Staining Protocol to Minimize Non-Specific Binding

This protocol provides a general workflow for immunofluorescence staining using a biotinylated primary antibody and ATTO 590-streptavidin, with an emphasis on minimizing background.

Experimental_Workflow A Sample Preparation (Fixation & Permeabilization) B Blocking Step (e.g., 1 hour at RT) A->B C Primary Antibody Incubation (Biotinylated Ab) B->C D Wash Steps (3x with PBS-T) C->D E ATTO 590-Streptavidin Incubation D->E F Final Wash Steps (3x with PBS-T) E->F G Mounting and Imaging F->G

Caption: A standard workflow for immunofluorescence using biotin-streptavidin detection.

Methodology:

  • Sample Preparation: Prepare your cells or tissue sections according to your standard protocol for fixation and permeabilization.

  • Blocking:

    • Wash the samples twice with Phosphate Buffered Saline (PBS).

    • Incubate the samples with a suitable blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the biotinylated primary antibody in the blocking buffer.

    • Incubate the samples with the primary antibody solution according to the manufacturer's recommendations (e.g., 1 hour at room temperature or overnight at 4°C).

  • Washing:

    • Wash the samples three times for 5 minutes each with PBS containing 0.05% Tween-20 (PBS-T).

  • ATTO 590-Streptavidin Incubation:

    • Dilute the ATTO 590-streptavidin conjugate in the blocking buffer to its optimal concentration (typically 1-10 µg/mL).

    • Incubate the samples with the ATTO 590-streptavidin solution for 30-60 minutes at room temperature, protected from light.

  • Final Washes:

    • Wash the samples three times for 5 minutes each with PBS-T, protected from light.

    • Perform a final rinse with PBS.

  • Mounting and Imaging:

    • Mount the samples with an appropriate mounting medium.

    • Image using a fluorescence microscope with excitation and emission filters suitable for ATTO 590 (Excitation max: 593 nm, Emission max: 622 nm).

Protocol 2: Protocol for Blocking Endogenous Biotin

Use this protocol when working with tissues or cells known to have high levels of endogenous biotin.

Endogenous_Biotin_Blocking A Sample Preparation (Fixation & Permeabilization) B Avidin/Streptavidin Incubation (to block endogenous biotin) A->B C Wash B->C D Free Biotin Incubation (to saturate avidin/streptavidin) C->D E Wash D->E F Proceed to Standard Blocking Protocol E->F

Caption: Workflow for blocking endogenous biotin prior to staining.

Methodology:

  • Sample Preparation: Prepare your samples as in Protocol 1.

  • Block Endogenous Biotin:

    • Incubate the samples with a solution of unlabeled streptavidin or avidin (e.g., 10 µg/mL in PBS) for 15-30 minutes at room temperature.

    • Wash the samples thoroughly with PBS.

    • Incubate the samples with a solution of free D-biotin (e.g., 10 µg/mL in PBS) for 15-30 minutes at room temperature.

    • Wash the samples thoroughly with PBS.

  • Proceed with Staining: Continue with the standard blocking and staining procedure as described in Protocol 1, starting from the blocking step (Step 2).

Signaling Pathways and Logical Relationships

The interaction between biotin and streptavidin is a fundamental principle in many life science applications. The following diagram illustrates the specific binding of ATTO 590-streptavidin to a biotinylated antibody and a potential non-specific binding scenario.

Binding_Interactions cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding Target Target Antigen PrimaryAb Biotinylated Primary Ab Target->PrimaryAb binds to Streptavidin ATTO 590- Streptavidin PrimaryAb->Streptavidin biotin-streptavidin interaction NonSpecificSite Non-Specific Site (e.g., charged membrane protein) Streptavidin2 ATTO 590- Streptavidin NonSpecificSite->Streptavidin2 ionic/hydrophobic interaction

Caption: Diagram illustrating specific vs. non-specific binding of ATTO 590-streptavidin.

References

Improving signal-to-noise ratio in ATTO 590 biotin imaging.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their signal-to-noise ratio in ATTO 590 biotin (B1667282) imaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during ATTO 590 biotin imaging, offering potential causes and solutions to enhance your experimental outcomes.

Issue 1: High Background Fluorescence

High background can obscure the specific signal, making data interpretation difficult.

Potential Cause Recommended Solution
Autofluorescence Tissues and cells can exhibit endogenous fluorescence. To mitigate this, consider using a quenching kit or a reagent like Sudan Black B. Choosing fluorophores with longer wavelengths, such as those in the far-red spectrum, can also help as autofluorescence is less prevalent at these wavelengths.
Non-specific Antibody Binding The primary or secondary antibody may bind to unintended targets. Ensure you are using an appropriate blocking solution, such as 5-10% normal serum from the same species as the secondary antibody.[1] Titrating your primary and secondary antibodies to their optimal concentrations is also crucial.[1]
Endogenous Biotin Tissues like the kidney, liver, and brain have high levels of endogenous biotin, which can be detected by streptavidin conjugates, leading to non-specific signals.[2][3] Use an avidin (B1170675)/biotin blocking kit to block this endogenous biotin before applying the primary antibody.[2][4]
Insufficient Washing Inadequate washing may not remove all unbound antibodies.[1] Ensure thorough washing steps with an appropriate buffer like PBS or PBST.[1]

Issue 2: Weak or No Fluorescent Signal

A faint or absent signal can prevent the detection of your target.

Potential Cause Recommended Solution
Suboptimal Antibody Concentration The concentration of the primary or secondary antibody may be too low. Perform a titration to determine the optimal concentration for each antibody.[5]
Incorrect Antibody Pairing The secondary antibody may not be compatible with the primary antibody. Ensure the secondary antibody is designed to recognize the host species and isotype of the primary antibody.[6]
Photobleaching ATTO 590 is photostable, but excessive exposure to excitation light can still cause photobleaching.[7] Minimize light exposure and use an anti-fade mounting medium.
Suboptimal ATTO 590-Streptavidin Concentration The concentration of the ATTO 590-streptavidin conjugate may be too low. A typical starting concentration range is 1-10 µg/mL, but this should be optimized for your specific application.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of ATTO 590?

ATTO 590 is a rhodamine dye with strong absorption and high fluorescence quantum yield.[7] Its excitation and emission maxima are approximately 594 nm and 624 nm, respectively.

Q2: How can I reduce autofluorescence in my samples?

Several methods can reduce autofluorescence. You can treat your samples with a commercial quenching kit or reagents like Sudan Black B.[6] Another strategy is to use fluorophores that emit in the far-red spectrum, where autofluorescence is typically lower.

Q3: What is the purpose of the avidin/biotin blocking step?

Many tissues, particularly the liver and kidney, contain endogenous biotin that can be bound by streptavidin, leading to high background.[2][3] The avidin/biotin blocking step involves first incubating the sample with avidin to saturate the endogenous biotin, followed by an incubation with biotin to block any remaining biotin-binding sites on the avidin.[2] This prevents the ATTO 590-streptavidin from binding non-specifically.

Q4: What is a good starting concentration for my biotinylated primary antibody and ATTO 590-streptavidin?

Optimal concentrations are application-dependent and should be determined through titration. However, a good starting point for many applications is a 1:100 to 1:1000 dilution for the primary antibody and a concentration of 1-10 µg/mL for the ATTO 590-streptavidin.[8]

Q5: How can I prevent photobleaching of the ATTO 590 dye?

ATTO 590 exhibits high photostability.[7] To further minimize photobleaching, reduce the sample's exposure to the excitation light, use the lowest laser power necessary for imaging, and use a high-quality anti-fade mounting medium.

Experimental Protocols

Protocol: Immunofluorescence Staining with Biotinylated Primary Antibody and ATTO 590-Streptavidin

This protocol provides a general workflow. Optimization of incubation times, concentrations, and washing steps is recommended for specific applications.

  • Sample Preparation: Prepare cells or tissue sections on slides or coverslips.

  • Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (if required): For intracellular targets, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Blocking Endogenous Biotin (if necessary): If working with tissues known to have high endogenous biotin, perform an avidin/biotin blocking step according to the manufacturer's instructions.

  • Blocking Non-Specific Binding: Block non-specific antibody binding by incubating the samples in a blocking buffer (e.g., 1-5% BSA or 5-10% normal serum in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the biotinylated primary antibody in the blocking buffer to its optimal concentration. Incubate the samples with the primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times with PBS or PBST (PBS with 0.05% Tween 20) for 5 minutes each.

  • ATTO 590-Streptavidin Incubation: Dilute the ATTO 590-streptavidin conjugate in the blocking buffer to its optimal concentration (typically 1-10 µg/mL).[8] Incubate the samples for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the samples three times with PBS or PBST for 5 minutes each, protected from light.

  • Counterstaining (Optional): If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).

  • Mounting: Mount the coverslip onto the slide using an anti-fade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with appropriate filters for ATTO 590 (Excitation/Emission: ~594 nm/~624 nm).

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations and Incubation Times

ReagentRecommended ConcentrationTypical Incubation Time
Fixative (e.g., 4% PFA)4% in PBS10-15 minutes
Permeabilization Agent (e.g., Triton X-100)0.1-0.5% in PBS10-15 minutes
Blocking Buffer (e.g., BSA)1-5% in PBS30-60 minutes
Biotinylated Primary AntibodyTitration recommended (e.g., 1:100 - 1:1000)1 hour at RT or overnight at 4°C
ATTO 590-Streptavidin1-10 µg/mL30-60 minutes

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_blocking Blocking cluster_staining Staining cluster_final Final Steps Start Start: Prepare Cells/Tissue Fixation Fixation Start->Fixation Wash1 Wash (PBS) Fixation->Wash1 Permeabilization Permeabilization (Optional) Wash1->Permeabilization Wash2 Wash (PBS) Permeabilization->Wash2 EndogenousBiotin Endogenous Biotin Block (Optional) Wash2->EndogenousBiotin NonSpecific Non-Specific Binding Block EndogenousBiotin->NonSpecific PrimaryAb Primary Antibody Incubation NonSpecific->PrimaryAb Wash3 Wash (PBS/PBST) PrimaryAb->Wash3 Streptavidin ATTO 590-Streptavidin Incubation Wash3->Streptavidin Wash4 Wash (PBS/PBST) Streptavidin->Wash4 Counterstain Counterstain (Optional) Wash4->Counterstain Mount Mount Counterstain->Mount Image Image Mount->Image

Caption: General experimental workflow for this compound imaging.

Troubleshooting_Logic cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions_bg High Background Solutions cluster_solutions_signal Weak Signal Solutions Start Low Signal-to-Noise Ratio HighBg High Background? Start->HighBg WeakSignal Weak Signal? Start->WeakSignal Autofluorescence Check Autofluorescence - Use Quenching Kit HighBg->Autofluorescence Yes NonSpecificBinding Check Non-Specific Binding - Optimize Blocking - Titrate Antibodies HighBg->NonSpecificBinding Yes EndogenousBiotin Check Endogenous Biotin - Use Avidin/Biotin Block HighBg->EndogenousBiotin Yes AbConcentration Check Antibody Concentration - Titrate Primary Ab WeakSignal->AbConcentration Yes StreptavidinConcentration Check Streptavidin Concentration - Optimize Concentration WeakSignal->StreptavidinConcentration Yes Photobleaching Check for Photobleaching - Minimize Light Exposure - Use Anti-fade Mountant WeakSignal->Photobleaching Yes

Caption: Troubleshooting logic for low signal-to-noise in imaging.

References

Proper storage and handling to ensure ATTO 590 biotin stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of ATTO 590 biotin (B1667282) to ensure its stability and optimal performance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store ATTO 590 biotin upon receipt?

This compound is shipped at ambient temperature as a lyophilized solid. Upon receipt, it should be stored at -20°C, protected from light and moisture.[1][2] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation, which can compromise the stability of the compound.[1][2]

Q2: What is the shelf-life of this compound?

When stored correctly as a solid at -20°C and protected from light and moisture, this compound is stable for at least three years.[1][2]

Q3: How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in a high-quality, anhydrous polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2] Prepare the solution immediately before use to minimize degradation.[2]

Q4: How stable are this compound solutions?

Solutions of this compound in solvents like DMF or DMSO have limited stability, and their longevity depends on the quality of the solvent.[1][2] For short-term storage, aliquots of the stock solution can be kept at -20°C or -80°C for a few weeks, protected from light and moisture.[3][4] However, for best results, freshly prepared solutions are always recommended.[4][5] Avoid repeated freeze-thaw cycles.[3][4]

Q5: What are the key characteristics of ATTO 590?

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][6][7] It is known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][6][7] These features make it highly suitable for demanding applications such as single-molecule detection and super-resolution microscopy.[1][6][7]

Quantitative Data Summary

The optical properties of ATTO 590 are summarized in the table below.

PropertyValueReference
Absorption Maximum (λabs) 593 nm[1][6]
Emission Maximum (λfl) 622 nm[1][6]
Molar Extinction Coefficient (εmax) 1.2 x 105 M-1 cm-1[1][6]
Fluorescence Quantum Yield (ηfl) 80%[1][6]
Fluorescence Lifetime (τfl) 3.7 ns[1][6]

Experimental Protocols & Workflows

General Workflow for this compound Applications

The following diagram outlines a general workflow for experiments involving this compound.

G General Experimental Workflow for this compound prep Reagent Preparation exp Experimental Procedure (e.g., Labeling, Incubation) prep->exp Introduce this compound wash Washing Steps exp->wash Remove unbound probe acq Data Acquisition (e.g., Microscopy, Plate Reader) wash->acq analysis Data Analysis acq->analysis

Caption: General workflow for this compound experiments.

Detailed Protocol: Biotinylation of Proteins with ATTO 590 NHS-Ester

This protocol is for labeling proteins with an amine-reactive form of ATTO 590.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES).

  • ATTO 590 NHS-ester.

  • Anhydrous, amine-free DMSO or DMF.

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.[3]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 590 NHS-ester in DMSO or DMF to a concentration of 10 mg/mL.[3]

  • Labeling Reaction: Add the dye solution to the protein solution while gently vortexing. The amount of dye to add will depend on the desired degree of labeling and should be optimized for each protein. A common starting point is a 10- to 20-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.[3]

  • Storage: Store the purified conjugate under the same conditions as the unlabeled protein, typically in small aliquots at -20°C or -80°C.[3][4] Avoid repeated freeze-thaw cycles.[3][4]

Workflow for Streptavidin-Biotin Pull-Down Assay

This diagram illustrates the steps for a pull-down assay using this compound-labeled bait to capture a target protein.

G Streptavidin-Biotin Pull-Down Assay Workflow bait_prep Prepare ATTO 590 Biotin-Labeled Bait binding Incubate Bait with Beads bait_prep->binding bead_prep Prepare Streptavidin-Coated Beads bead_prep->binding wash1 Wash to Remove Unbound Bait binding->wash1 capture Incubate Beads with Cell Lysate/Protein Mix wash1->capture wash2 Wash to Remove Non-specific Binders capture->wash2 elution Elute Captured Proteins wash2->elution analysis Analyze by SDS-PAGE, Western Blot, or Mass Spec elution->analysis

Caption: Workflow for a streptavidin-biotin pull-down assay.

Troubleshooting Guide

Problem: No or Weak Fluorescent Signal

Potential Cause Recommended Solution
Degraded this compound Ensure the dye has been stored properly at -20°C, protected from light and moisture. Use a fresh vial if degradation is suspected.
Inefficient Labeling Verify the pH of the labeling buffer is optimal (pH 8.0-9.0 for NHS-esters).[5] Ensure the protein buffer is free of primary amines. Optimize the dye-to-protein ratio.
Photobleaching Use an anti-fade mounting medium for microscopy. Minimize the exposure time and intensity of the excitation light.[8]
Incorrect Filter/Laser Settings Ensure the excitation and emission settings on the instrument are appropriate for ATTO 590 (Excitation max: ~593 nm, Emission max: ~622 nm).[1][6]

Problem: High Background or Non-Specific Staining

Potential Cause Recommended Solution
Excess Unconjugated Dye Ensure the purification step after labeling was sufficient to remove all free dye. Consider a second purification step if necessary.
Non-specific Binding of Conjugate Increase the number and stringency of wash steps. Add a blocking agent (e.g., BSA) to the incubation and wash buffers.[9] Titrate the concentration of the this compound conjugate to find the optimal signal-to-noise ratio.[9]
Autofluorescence Image an unstained control sample to assess the level of autofluorescence. Choose imaging channels that minimize autofluorescence if possible.[8]
Contaminated Buffers or Reagents Prepare fresh buffers and filter them before use.[10]
Troubleshooting Decision Tree: No or Weak Signal

This diagram provides a logical path for troubleshooting experiments with no or weak signal.

G Troubleshooting: No or Weak Signal start No or Weak Signal Detected check_instrument Are instrument settings correct for ATTO 590? start->check_instrument check_labeling Was labeling efficiency confirmed? check_instrument->check_labeling Yes instrument_no Adjust filters/lasers for Ex: ~593nm, Em: ~622nm check_instrument->instrument_no No check_concentration Is the probe concentration optimal? check_labeling->check_concentration Yes labeling_no Troubleshoot labeling protocol: - Check pH - Use amine-free buffers - Optimize dye:protein ratio check_labeling->labeling_no No check_storage Was the probe stored correctly? check_concentration->check_storage Yes concentration_no Titrate probe concentration check_concentration->concentration_no No storage_no Use a fresh aliquot or new vial of this compound check_storage->storage_no No

Caption: Decision tree for troubleshooting weak or no signal.

References

Addressing solubility issues of ATTO 590 biotin conjugates in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with ATTO 590 biotin (B1667282) conjugates in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 590 biotin and what are its primary applications?

A1: ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][2] It exhibits strong absorption and high fluorescence quantum yield, making it suitable for high-sensitivity detection applications, including single-molecule studies.[1][2] The biotin conjugate of ATTO 590 is primarily used as a reagent for binding to proteins like avidin (B1170675) and streptavidin, which is a common technique in various bioanalytical and biomedical research applications.[1]

Q2: In which solvents is this compound soluble?

A2: ATTO 590 and its derivatives are soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.[1][3] For preparing stock solutions of other ATTO 590 conjugates, such as phalloidin, methanol (B129727) is also recommended.[4][5]

Q3: Why does my this compound precipitate when I dilute it in my aqueous buffer?

A3: Precipitation upon dilution in aqueous buffers is a common issue. It can be attributed to several factors:

  • Low Aqueous Solubility: The ATTO 590 dye, being a rhodamine derivative, and the biotin moiety can have limited solubility in neutral aqueous solutions.[6]

  • Aggregation: At higher concentrations, dye molecules can form aggregates (dimers or higher-order complexes) which are often non-fluorescent and can precipitate out of solution.[7]

  • Incorrect pH: The solubility of both the dye and biotin can be pH-dependent. Biotin, for instance, is more soluble in slightly alkaline conditions.[8]

  • Buffer Composition: The salt concentration and composition of your buffer can influence the solubility of the conjugate.

Q4: How should I store my this compound conjugate?

A4: The lyophilized powder should be stored at -20°C, protected from light and moisture.[1][3][4] Stock solutions in organic solvents like DMSO or DMF should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, ATTO-TEC products are stable for at least three years.[1][3][4]

Data Presentation: Solubility of this compound

Solvent/BufferSolubilityRecommended UseNotes
Dimethyl Sulfoxide (DMSO) SolubleStock SolutionsUse high-purity, anhydrous DMSO.[1][3]
Dimethylformamide (DMF) SolubleStock SolutionsUse high-purity, anhydrous, and amine-free DMF.[1][3]
Acetonitrile SolubleStock SolutionsA polar solvent suitable for dissolving the conjugate.[1][3]
Methanol Likely SolubleStock SolutionsRecommended for other ATTO 590 conjugates like phalloidin.[4][5]
Phosphate-Buffered Saline (PBS) LimitedWorking SolutionsSolubility can be problematic; depends on concentration and pH.
Tris-Buffered Saline (TBS) LimitedWorking SolutionsSimilar solubility challenges as with PBS.
HEPES Buffer LimitedWorking SolutionsSolubility should be tested for your specific concentration.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a 1 mM stock solution of this compound (Molecular Weight: ~1001.62 g/mol ) in DMSO.

Materials:

  • This compound, lyophilized powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][3][4]

  • Weighing (Optional, if not pre-aliquoted): If working with a larger quantity, accurately weigh out approximately 1 mg of the lyophilized powder in a microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a 1 mM concentration. For 1 mg of this compound (MW ~1001.62), this would be approximately 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in light-protected microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

This protocol details the dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS) to prepare a working solution.

Materials:

  • 1 mM this compound stock solution in DMSO (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 1 mM this compound stock solution at room temperature, protected from light.

  • Initial Dilution (Optional): For very dilute working solutions, it may be beneficial to first make an intermediate dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: Add the desired volume of the this compound stock solution to your aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize precipitation. The final concentration of DMSO in the working solution should be kept as low as possible (ideally ≤ 0.1%) to avoid affecting biological experiments.

  • Mixing: Immediately after adding the stock solution, vortex the working solution gently to ensure it is well-mixed.

  • pH Adjustment (if needed): If you observe precipitation, you can try adjusting the pH of your buffer to be slightly alkaline (pH 8.0-8.5), as this can improve the solubility of biotin.[8] You can add a small amount of a dilute base like NaOH.

  • Use Immediately: It is recommended to prepare the aqueous working solution fresh before each experiment.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Equilibrate Lyophilized This compound to RT B Add Anhydrous DMSO to desired concentration (e.g., 1 mM) A->B C Vortex until fully dissolved B->C D Aliquot and Store at -20°C (protected from light) C->D E Thaw Stock Solution Aliquot F Add Stock Solution to Aqueous Buffer (e.g., PBS) E->F G Vortex Gently to Mix F->G H Use Immediately in Experiment G->H

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_workflow Troubleshooting this compound Solubility Issues start Precipitation Observed in Aqueous Working Solution q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO concentration by further dilution in buffer q1->a1_yes Yes q2 Is the aqueous buffer at neutral pH (e.g., 7.4)? q1->q2 No a1_yes->q2 a2_yes Adjust buffer pH to slightly alkaline (8.0-8.5) q2->a2_yes Yes q3 Was the working solution prepared fresh? q2->q3 No a2_yes->q3 a3_no Prepare fresh working solution before use q3->a3_no No q4 Is the working concentration of the conjugate high? q3->q4 Yes a3_no->q4 a4_yes Decrease the working concentration if possible q4->a4_yes Yes end_bad Consider alternative buffer or consult technical support q4->end_bad No end_good Solubility Issue Resolved a4_yes->end_good

Caption: Decision tree for troubleshooting this compound solubility.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound conjugates.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. High final concentration of DMSO: The organic solvent can cause proteins in the buffer or the conjugate itself to precipitate if the final concentration is too high.Ensure the final concentration of DMSO in the working solution is low, ideally below 0.5% and preferably at 0.1% or less.
Local high concentration: Adding a large volume of stock solution at once can create a localized high concentration, leading to precipitation.Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid and uniform mixing.
Buffer incompatibility: The specific salt concentration or components of your buffer may promote precipitation.Test the solubility in a different buffer system (e.g., switch from PBS to Tris or HEPES).
Working solution is cloudy or becomes cloudy over time. Aggregation: The conjugate molecules may be aggregating in the aqueous environment.Prepare the working solution fresh immediately before use. You can also try sonicating the solution for a few minutes to help break up aggregates.
Low temperature: Storing the aqueous working solution at low temperatures (e.g., 4°C) can decrease solubility.Prepare the working solution at room temperature and use it promptly.
Inconsistent staining or low signal in experiments. Incomplete dissolution of stock: If the stock solution was not fully dissolved, the actual concentration will be lower than calculated.Ensure the lyophilized powder is completely dissolved in the organic solvent by vortexing thoroughly. Visually inspect the solution for any undissolved particles.
Precipitation in working solution: If the conjugate has precipitated, the concentration of soluble, active conjugate is reduced.Centrifuge the working solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiment. Note that this will result in a lower, unknown concentration of the conjugate. The best approach is to address the root cause of the precipitation.
Adsorption to labware: The conjugate may adsorb to the walls of plastic tubes, especially at low concentrations.Use low-adhesion microcentrifuge tubes for preparing and storing solutions.

References

Calculating the degree of labeling for ATTO 590 biotin conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to calculating the Degree of Labeling (DOL) for ATTO 590 biotin (B1667282) conjugates. Accurate DOL determination is critical for ensuring the quality and consistency of labeled biomolecules in various applications.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it important?

A1: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye and biotin molecules attached to a single protein or other biomolecule.[1][2] It is a crucial parameter for characterizing fluorescently labeled conjugates.[1][2] An optimal DOL is essential for maximizing fluorescence signal while avoiding issues like self-quenching (which can occur at high DOLs) or insufficient signal (from a low DOL).[1][3] For antibodies, a DOL between 2 and 10 is often considered ideal.[1][3]

Q2: How is the DOL for an ATTO 590 biotin conjugate determined?

A2: The DOL is calculated using spectrophotometry. By measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of ATTO 590 (~593 nm), you can determine the concentrations of the protein and the dye, respectively. The molar ratio of the dye to the protein gives the DOL.[4][5][6]

Q3: Do I need to account for biotin's absorbance in the DOL calculation?

A3: No, biotin does not have significant absorbance at 280 nm.[7] Therefore, it does not interfere with the protein concentration measurement, and no additional correction factor for biotin is required in the standard DOL calculation for this compound protein conjugates.

Q4: What are the key spectral properties I need for the calculation?

A4: You will need the molar extinction coefficient of your protein at 280 nm and the molar extinction coefficient of ATTO 590 at its maximum absorbance wavelength (~593 nm). You will also need the correction factor (CF) for ATTO 590, which accounts for its absorbance at 280 nm.

Data Presentation

The following table summarizes the necessary quantitative data for calculating the DOL of this compound conjugates.

ParameterValueUnitsNotes
ATTO 590 Absorbance Maximum (λmax)~593nmMay vary slightly depending on the environment.
ATTO 590 Molar Extinction Coefficient at λmax (ε_dye_)120,000M⁻¹cm⁻¹
ATTO 590 Correction Factor (CF₂₈₀)0.43CF₂₈₀ = (Absorbance of dye at 280 nm) / (Absorbance of dye at λmax)
Molar Extinction Coefficient of Protein at 280 nm (ε_prot_)VariesM⁻¹cm⁻¹This is specific to your protein of interest (e.g., for a typical IgG, it is ~210,000 M⁻¹cm⁻¹).[8]
Biotin Absorbance at 280 nmNegligibleDoes not interfere with protein concentration measurement.[7]

Experimental Protocol

This protocol outlines the steps to determine the DOL of an this compound-labeled protein.

Materials:

  • This compound-labeled protein conjugate

  • Spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Purification of the Conjugate: It is critical to remove all non-conjugated ATTO 590 and biotin from the conjugate solution. This can be achieved by methods such as dialysis or size-exclusion chromatography (e.g., a desalting column).[1][5]

  • Sample Preparation: Dilute the purified conjugate in a suitable buffer to a concentration that results in an absorbance reading at the ATTO 590 λmax between 0.5 and 1.5 for optimal accuracy. Record the dilution factor if one is used.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance of the conjugate solution at the absorbance maximum of ATTO 590, approximately 593 nm (A_max_).

  • Calculations:

    a. Calculate the molar concentration of the dye (C_dye_):

    b. Calculate the corrected absorbance of the protein at 280 nm (A_prot_):

    c. Calculate the molar concentration of the protein (C_prot_):

    d. Calculate the Degree of Labeling (DOL):

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low DOL (<2 for antibodies) - Insufficient amount of labeling reagents used.- Inefficient labeling reaction (e.g., incorrect pH, presence of interfering substances like Tris or azide).- Protein concentration was lower than assumed.- Optimize the molar ratio of dye/biotin to protein in the conjugation reaction.- Ensure the reaction buffer is free of primary amines and at the optimal pH for the labeling chemistry.- Accurately determine the initial protein concentration.
High DOL (>10 for antibodies) - Excessive amount of labeling reagents used.- Reduce the molar ratio of dye/biotin to protein in the conjugation reaction.
Low fluorescence despite an acceptable DOL - Self-quenching: The fluorophores are too close to each other on the protein, leading to reduced fluorescence.[1][9]- Environmental effects: The local environment around the conjugated dye may be quenching its fluorescence.- This is often a consequence of a high DOL. Aim for a lower, more optimal DOL.- Consider using a linker to distance the dye from the protein surface or other dyes.
Precipitation of the conjugate - Over-labeling: High degrees of labeling can alter the protein's solubility, especially with hydrophobic dyes.[9]- Reduce the molar ratio of labeling reagents to protein.
Inaccurate DOL readings - Presence of free dye: Unbound ATTO 590 will absorb light and lead to an overestimation of the DOL.[1][5]- Inaccurate extinction coefficients: Using incorrect molar extinction coefficients for the protein or dye will lead to calculation errors.- Ensure thorough purification of the conjugate to remove all free dye.- Use the correct extinction coefficients for your specific protein and the ATTO 590 dye.

Experimental Workflow

The following diagram illustrates the workflow for determining the DOL of this compound conjugates.

DOL_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation start Start with ATTO 590 biotin-protein conjugate purify Purify conjugate (e.g., Dialysis, SEC) start->purify dilute Dilute sample purify->dilute measure Measure Absorbance (A₂₈₀ and A_max_) dilute->measure calc_dye Calculate Dye Concentration measure->calc_dye calc_prot Calculate Corrected Protein Concentration measure->calc_prot calc_dol Calculate DOL (Dye Conc. / Protein Conc.) calc_dye->calc_dol calc_prot->calc_dol end Final DOL Value calc_dol->end

Caption: Workflow for DOL determination of this compound conjugates.

References

How to choose the right filter sets for ATTO 590 biotin microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for selecting the appropriate filter sets for microscopy experiments utilizing ATTO 590 biotin. It includes troubleshooting advice and frequently asked questions to address common challenges.

Choosing the Right Filter Set for ATTO 590

Proper filter set selection is critical for maximizing the signal-to-noise ratio in fluorescence microscopy. A typical filter set consists of three main components: an excitation filter, a dichroic beamsplitter, and an emission filter.[1][2] The goal is to match the filter specifications to the spectral properties of the fluorophore to ensure efficient excitation and sensitive detection of the emitted fluorescence.

ATTO 590 Spectral Properties

ATTO 590 is a rhodamine-based fluorescent dye characterized by strong absorption, high fluorescence quantum yield, and excellent photo-stability.[3][4] Its spectral characteristics are central to selecting the correct optical filters.

ParameterWavelength (nm)Source
Excitation Maximum (λabs) 592 - 594 nm[3][5][6][7]
Emission Maximum (λfl) 621 - 624 nm[3][5][6][7]
Recommended Filter Set Specifications

For optimal performance with ATTO 590, the filter set should be designed to isolate its excitation and emission peaks effectively. Below are the recommended specifications for a standard bandpass filter set. Filter sets designed for other fluorophores with similar spectra, such as Texas Red® or Alexa Fluor® 594, are often compatible.[8]

Filter ComponentRecommended Wavelength Range (nm)Rationale
Excitation Filter (Bandpass) 575 - 600 nmThis range efficiently excites ATTO 590 near its peak absorption while minimizing the excitation of other fluorophores in multi-color experiments.
Dichroic Beamsplitter (Longpass) Cut-on at ~610 nmReflects light within the excitation range towards the sample and transmits the longer-wavelength emitted fluorescence towards the detector.[1]
Emission Filter (Bandpass) 615 - 650 nmCaptures the peak of the ATTO 590 emission signal while effectively blocking reflected excitation light and background noise, enhancing image contrast.

Experimental Protocol

General Protocol for Immunofluorescence Staining with this compound

This protocol provides a general workflow for using a biotinylated primary antibody followed by a streptavidin-ATTO 590 conjugate. Optimization may be required depending on the sample and target.

  • Sample Preparation :

    • Culture cells on coverslips or prepare tissue sections.

    • Wash briefly with Phosphate-Buffered Saline (PBS).

  • Fixation :

    • Incubate samples in 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS) for 10-15 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking :

    • Incubate with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature to reduce nonspecific binding.

  • Primary Antibody Incubation :

    • Dilute the biotinylated primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the primary antibody solution, typically for 1 hour at room temperature or overnight at 4°C.

  • Washing :

    • Wash three times with PBS for 5 minutes each.

  • Streptavidin-ATTO 590 Incubation :

    • Dilute the streptavidin-ATTO 590 conjugate in the blocking buffer.

    • Incubate the samples for 1 hour at room temperature, protected from light.

  • Final Washes :

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting :

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the edges with nail polish and allow to dry.

  • Imaging :

    • Image the sample using a fluorescence microscope equipped with a filter set appropriate for ATTO 590.

Troubleshooting and FAQs

This section addresses common issues encountered during microscopy experiments with ATTO 590.

Q1: My fluorescence signal is very dim or completely absent. What could be wrong?

A1: A weak or absent signal can stem from several factors:

  • Incorrect Filter Set : Ensure your filter set is matched to the excitation and emission spectra of ATTO 590.[9] Using an incompatible filter will lead to poor excitation and/or detection.

  • Low Antibody Concentration : The concentration of your biotinylated primary antibody or the streptavidin-ATTO 590 conjugate may be too low. Perform a titration to find the optimal concentration.[10]

  • Photobleaching : ATTO 590 is photostable, but excessive exposure to high-intensity excitation light can still cause fading.[11] Minimize light exposure, reduce the excitation light intensity, and use an anti-fade mounting medium.[10]

  • Improper Sample Preparation : Issues with fixation or permeabilization can prevent antibodies from reaching their target. Ensure your protocol is optimized for your specific sample and target antigen.

Q2: I am observing high background fluorescence, which is obscuring my signal. How can I reduce it?

A2: High background can be caused by several factors:

  • Nonspecific Antibody Binding : The primary antibody or streptavidin conjugate may be binding nonspecifically. Ensure the blocking step is adequate. You can also try increasing the number of wash steps.

  • Autofluorescence : Some cells and tissues naturally fluoresce. This can be reduced by using a spectrally distinct fluorophore or by treating the sample with an autofluorescence quenching agent.

  • Suboptimal Filter Set : An emission filter with a passband that is too wide may allow stray light and background to reach the detector. A bandpass emission filter is often better than a longpass filter for rejecting background.[12]

Q3: My signal looks bright initially but fades very quickly during imaging. What is happening?

A3: This phenomenon is called photobleaching, where the fluorophore is damaged by the excitation light, leading to a loss of fluorescence.[11] To minimize this effect:

  • Use Anti-Fade Reagents : Always use a high-quality anti-fade mounting medium.

  • Minimize Light Exposure : Keep the sample protected from light whenever possible. On the microscope, use the lowest excitation light intensity that provides an adequate signal.

  • Reduce Exposure Time : Use a sensitive camera and optimize acquisition settings (like gain and binning) to reduce the required exposure time.[13]

Q4: I am performing a two-color experiment and see the ATTO 590 signal in another channel. How can I fix this?

A4: This issue is known as bleed-through or crosstalk, where the emission of one fluorophore is detected in the filter channel of another.[11]

  • Select Appropriate Filters : Use narrow bandpass emission filters to specifically isolate the signal from each fluorophore.

  • Sequential Imaging : Acquire images for each channel sequentially rather than simultaneously. This ensures that only one fluorophore is being excited and detected at a time.

  • Check Spectral Overlap : Use an online spectrum viewer to check the spectral overlap between your chosen fluorophores. If the overlap is significant, consider choosing a different dye combination.

Visualization

Logical Workflow for Filter Set Selection

The following diagram illustrates the decision-making process for selecting the optimal filter set for your fluorescence microscopy experiment.

FilterSelectionWorkflow cluster_prep Step 1: Preparation cluster_decision Step 2: Decision Making cluster_single Step 3a: Single-Color Imaging cluster_multi Step 3b: Multi-Color Imaging cluster_end Step 4: Finalization Start Start: Fluorophore is ATTO 590 GetSpectra Identify Excitation (594 nm) & Emission (624 nm) Peaks Start->GetSpectra MultiColor Multi-color Experiment? GetSpectra->MultiColor SelectSingle Select Standard ATTO 590 Set (e.g., Ex: 575-600, Em: 615-650) MultiColor->SelectSingle No CheckOverlap Check Spectral Overlap with Other Fluorophores MultiColor->CheckOverlap Yes CheckSignal Optimize for Signal-to-Noise SelectSingle->CheckSignal End Proceed with Imaging CheckSignal->End SelectNarrow Select Narrow Bandpass Filters to Minimize Crosstalk CheckOverlap->SelectNarrow SelectNarrow->End

Caption: A flowchart for selecting the right microscopy filter set.

References

Validation & Comparative

ATTO 590 Biotin vs. Alexa Fluor 594 Biotin: A Comparative Guide for Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing confocal microscopy, the selection of appropriate fluorescent probes is paramount for achieving high-quality imaging results. This guide provides an objective comparison of two widely used red fluorescent biotin (B1667282) conjugates: ATTO 590 biotin and Alexa Fluor 594 biotin, focusing on their performance in confocal microscopy applications.

This comparison synthesizes photophysical data and established performance characteristics to aid in the selection of the optimal reagent for your specific experimental needs. While direct side-by-side experimental data for the biotinylated forms of these dyes is limited in published literature, a comprehensive analysis of their individual properties provides a strong basis for decision-making.

Photophysical Properties: A Quantitative Comparison

The brightness and spectral characteristics of a fluorophore are critical determinants of its performance in fluorescence microscopy. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

PropertyATTO 590Alexa Fluor 594Reference
Excitation Maximum (nm) 593 - 594590[1][2]
Emission Maximum (nm) 622 - 624617 - 618[1][2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 120,00073,000[1][2]
Fluorescence Quantum Yield 0.800.66[1]
Brightness (Ext. Coeff. x QY) 96,00048,180-

As the data indicates, ATTO 590 exhibits a significantly higher molar extinction coefficient and a greater quantum yield compared to Alexa Fluor 594. This translates to a theoretical brightness that is nearly double that of Alexa Fluor 594, suggesting that ATTO 590-biotin conjugates have the potential to produce brighter signals in imaging experiments.

Performance in Confocal Microscopy: A Qualitative Assessment

Beyond the intrinsic photophysical properties, the practical performance of a fluorescent probe in a biological imaging context is influenced by factors such as photostability, signal-to-noise ratio, and background fluorescence.

Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is a crucial parameter for quantitative and time-lapse imaging. While quantitative, direct comparative data for these specific biotin conjugates is scarce, the ATTO dye series is generally reported to possess superior photostability compared to many other fluorescent dyes, including the Alexa Fluor family.[3] This enhanced photostability can be a significant advantage in experiments requiring prolonged or repeated imaging, as it allows for the collection of more photons before the signal diminishes.

Signal-to-Noise Ratio: The signal-to-noise ratio (SNR) is a measure of the strength of the fluorescent signal relative to the background noise. A higher SNR allows for clearer visualization of target structures. Given its superior brightness, ATTO 590 is expected to provide a stronger signal component. Furthermore, several sources suggest that using fluorophores with excitation wavelengths in the red spectral region, such as ATTO 590 and Alexa Fluor 594, can help reduce background autofluorescence from biological samples, thereby improving the overall SNR.

Background Fluorescence: Non-specific binding of fluorescent probes can lead to high background fluorescence, obscuring the desired signal. Both ATTO and Alexa Fluor dyes are designed to have good water solubility, which helps to minimize aggregation and non-specific binding. The specific performance in any given experiment will also depend on the blocking and washing steps in the staining protocol.

Experimental Protocols

The following is a generalized protocol for using biotinylated fluorophores with streptavidin for staining fixed cells in confocal microscopy. This protocol should be optimized for your specific cell type and target.

Key Experimental Workflow

G Experimental Workflow for Streptavidin-Biotin Staining cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging Cell_Seeding Seed cells on coverslips Cell_Treatment Experimental treatment Cell_Seeding->Cell_Treatment Fixation Fix cells (e.g., 4% PFA) Cell_Treatment->Fixation Permeabilization Permeabilize cells (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Block non-specific binding (e.g., BSA) Permeabilization->Blocking Primary_Ab Incubate with biotinylated primary antibody Blocking->Primary_Ab Wash1 Wash (3x with PBS) Primary_Ab->Wash1 Streptavidin Incubate with ATTO 590/Alexa Fluor 594-Streptavidin Wash1->Streptavidin Wash2 Wash (3x with PBS) Streptavidin->Wash2 Mounting Mount coverslips Wash2->Mounting Imaging Acquire images on confocal microscope Mounting->Imaging Analysis Image analysis Imaging->Analysis

Caption: A generalized workflow for immunofluorescent staining using a biotinylated primary antibody and a fluorescently labeled streptavidin conjugate.

Detailed Methodologies

1. Cell Preparation:

  • Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Perform any necessary experimental treatments on the live cells.

2. Fixation and Permeabilization:

  • Aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

  • Wash the cells three times with PBS for 5 minutes each.

3. Blocking and Antibody Incubation:

  • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1-3% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes at room temperature.

  • Dilute the biotinylated primary antibody to its optimal concentration in the blocking buffer.

  • Aspirate the blocking buffer and incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

4. Streptavidin-Fluorophore Incubation:

  • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Dilute the streptavidin-ATTO 590 or streptavidin-Alexa Fluor 594 conjugate in the blocking buffer to a final concentration of 1-5 µg/mL.

  • Incubate the cells with the fluorescent streptavidin solution for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

5. Mounting and Imaging:

  • Briefly rinse the coverslips in deionized water.

  • Mount the coverslips onto glass microscope slides using an anti-fade mounting medium.

  • Seal the edges of the coverslip with nail polish to prevent drying.

  • Image the slides using a confocal microscope with the appropriate laser lines and emission filters for either ATTO 590 or Alexa Fluor 594. For both dyes, excitation with a 561 nm or 594 nm laser line is suitable.

Conclusion

Both this compound and Alexa Fluor 594 biotin are excellent choices for confocal microscopy applications. The selection between the two will depend on the specific requirements of the experiment.

  • This compound is the recommended choice for applications demanding the highest possible brightness and photostability. Its superior photophysical properties make it particularly well-suited for detecting low-abundance targets, quantitative imaging, and experiments involving extended time-lapse acquisition.

  • Alexa Fluor 594 biotin remains a robust and widely used reagent. Its performance is well-characterized, and it can provide excellent results in a variety of applications. It may be a more cost-effective option for routine imaging tasks where the absolute highest brightness and photostability are not critical.

For optimal results, it is always recommended to empirically test and optimize the staining and imaging conditions for your specific experimental setup.

References

A Comparative Guide to the Photostability of ATTO 590 Biotin and Other Red Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of robust fluorescent probes is critical for generating reliable and reproducible data. This guide provides an objective comparison of the photophysical properties and, most notably, the photostability of ATTO 590 biotin (B1667282) against other commonly used red fluorescent dyes: Alexa Fluor 594, Cy3.5, and Texas Red. The information presented is supported by available data and a detailed experimental protocol to aid in conducting in-house comparative studies.

Quantitative Data Summary

The following table summarizes the key photophysical properties of the compared fluorescent dyes. While direct, side-by-side quantitative photostability data under identical conditions is limited in published literature, the available information provides valuable insights into their relative performance. ATTO 590 is consistently reported to have high photostability.[1][2][3][4] Alexa Fluor 594 is also known for its good photostability, often outperforming Texas Red.[5][6]

PropertyATTO 590Alexa Fluor 594Cy3.5Texas Red (Sulforhodamine 101)
Excitation Maximum (nm) ~593~590~581~595
Emission Maximum (nm) ~622~617~596~615
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~120,000~92,000[7]~150,000~85,000
Fluorescence Quantum Yield ~0.80[2][8]~0.66[9][10]N/A~0.605 (in PBS)[11]
Relative Photostability Very High[1][2][3][4]High[5][6]ModerateModerate[12]

Note: Photophysical properties can be influenced by the local environment, including solvent, pH, and conjugation to biomolecules.

Experimental Protocol: Comparative Photostability Analysis of Fluorescent Dyes

This protocol outlines a standardized method for quantifying and comparing the photostability of fluorescent dyes by measuring their photobleaching half-life (t½).

Objective: To determine the photobleaching rate of fluorescently labeled streptavidin under continuous illumination.

Materials:

  • ATTO 590 biotin, Alexa Fluor 594 biotin, Cy3.5 biotin, and Texas Red biotin.

  • Streptavidin.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., laser or metal-halide lamp), appropriate filter sets for each dye, and a sensitive camera.

  • Image analysis software (e.g., ImageJ, FIJI).

Procedure:

  • Preparation of Labeled Streptavidin: Prepare stock solutions of each biotinylated dye and streptavidin. Conjugate each biotinylated dye to streptavidin at a similar molar ratio. Purify the conjugates to remove free dye.

  • Sample Preparation: Immobilize the fluorescently labeled streptavidin on a microscope slide. This can be achieved by coating the slide with a suitable substrate that binds streptavidin.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Select the appropriate filter set for the dye being imaged.

    • Adjust the excitation light intensity to a defined and constant level. It is crucial to use the same light intensity for all measurements to ensure a fair comparison.[13]

    • Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Acquisition:

    • Focus on a field of view containing the immobilized labeled streptavidin.

    • Record an initial fluorescence intensity measurement (I₀) at time t=0.[13]

    • Continuously illuminate the sample with the excitation light.[13]

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).[13]

  • Data Analysis:

    • For each time point (t), measure the mean fluorescence intensity of a region of interest (ROI) containing the labeled streptavidin.

    • Correct for background fluorescence by subtracting the mean intensity of a region without the sample.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0 (I/I₀).[13]

    • Plot the normalized fluorescence intensity versus time.

    • Fit the resulting photobleaching curve to a single exponential decay function to determine the photobleaching rate constant (k).[13]

    • Calculate the photobleaching half-life (t½) from the rate constant using the formula: t½ = ln(2)/k.[13]

Comparison: A longer photobleaching half-life indicates higher photostability.[13] By comparing the t½ values of the different dyes measured under identical conditions, a reliable ranking of their relative photostability can be established.

Visualizations

The following diagrams illustrate the experimental workflow for assessing fluorophore photostability and the logical relationship between key dye properties.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis A Dye Conjugation B Sample Immobilization A->B C Set Illumination B->C Mount Sample D Time-lapse Acquisition C->D E Intensity Measurement D->E Image Series F Normalization E->F G Curve Fitting F->G H Calculate t½ G->H I I H->I Compare Photostability

Caption: Workflow for benchmarking fluorophore photostability.

dye_properties cluster_intrinsic Intrinsic Properties cluster_performance Performance Metrics A Molar Extinction Coefficient D Brightness A->D B Fluorescence Quantum Yield B->D C Photostability E Signal Longevity C->E F Overall Signal Quality D->F contributes to E->F contributes to

Caption: Relationship between dye properties and performance.

References

A Head-to-Head Comparison: ATTO 590 Biotin Shines in Brightness and Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of fluorescent probes, ATTO 590 biotin (B1667282) emerges as a strong contender, distinguished by its exceptional brightness and high quantum yield. This guide provides a detailed comparison of ATTO 590 biotin against other widely used red fluorophores—Alexa Fluor 594, Cy3, and Cy5—and the classic dye, Rhodamine B. The data presented here, compiled from various scientific resources, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal fluorophore for their specific applications, such as immunofluorescence, flow cytometry, and single-molecule imaging.

Unveiling the Contenders: A Look at Key Spectroscopic Properties

The brightness of a fluorophore is a critical parameter for sensitive detection and is determined by two key factors: the molar extinction coefficient (how strongly the molecule absorbs light at a specific wavelength) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

Here, we present a summary of the key spectroscopic properties of ATTO 590 and its counterparts.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Calculated Brightness (ε x Φ)
ATTO 590 593622120,0000.8096,000
Alexa Fluor 594 590617-61873,0000.6648,180
Cy3 550-555566-570150,000>0.15>22,500
Cy5 646-651662-670250,0000.2050,000
Rhodamine B 543-555565-580106,0000.31 - 0.7032,860 - 74,200

As the data indicates, ATTO 590 exhibits a calculated brightness of 96,000, surpassing its direct spectral competitor, Alexa Fluor 594. While Cy5 has a higher molar extinction coefficient, its lower quantum yield results in a lower overall brightness compared to ATTO 590. Cy3, although possessing a high molar extinction coefficient, has a significantly lower quantum yield, making it the dimmest among the modern dyes in this comparison. Rhodamine B's brightness is highly dependent on its solvent environment.

Experimental Showdown: Where Performance Matters

Theoretical brightness is a valuable metric, but real-world performance in experimental settings is the ultimate test. The biotin moiety on ATTO 590 allows for highly specific and strong binding to streptavidin, a common tool for signal amplification in various biological assays. Below, we outline a general experimental workflow for comparing the performance of biotinylated fluorophores in a typical immunofluorescence application.

Experimental Workflow: Comparative Immunofluorescence

This protocol provides a framework for the direct comparison of this compound with other biotinylated fluorophores.

G cluster_prep Cell Preparation cluster_stain Immunostaining cluster_acq Image Acquisition & Analysis prep1 Seed and culture cells on coverslips prep2 Fix cells (e.g., 4% PFA) prep1->prep2 prep3 Permeabilize cells (e.g., 0.1% Triton X-100) prep2->prep3 stain1 Block non-specific binding (e.g., BSA) prep3->stain1 stain2 Incubate with primary antibody stain1->stain2 stain3 Incubate with biotinylated secondary antibody stain2->stain3 fluor1 Incubate with Streptavidin-ATTO 590 stain3->fluor1 fluor2 Incubate with Streptavidin-Alexa Fluor 594 stain3->fluor2 fluor3 Incubate with Streptavidin-Cy3 stain3->fluor3 fluor4 Incubate with Streptavidin-Cy5 stain3->fluor4 acq1 Mount coverslips fluor1->acq1 fluor2->acq1 fluor3->acq1 fluor4->acq1 acq2 Image using fluorescence microscope with identical settings acq1->acq2 acq3 Quantify signal intensity and signal-to-noise ratio acq2->acq3

Comparative Immunofluorescence Workflow
Detailed Methodologies

1. Cell Culture, Fixation, and Permeabilization:

  • Cells of interest are cultured on glass coverslips to an appropriate confluency.

  • The cells are then fixed with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.

  • Following fixation, cells are permeabilized with 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibody access to intracellular targets.

2. Immunostaining:

  • Non-specific antibody binding sites are blocked by incubating the coverslips in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.

  • The primary antibody, specific to the target protein, is diluted in blocking buffer and incubated with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • After washing with PBS, a biotinylated secondary antibody that recognizes the primary antibody is applied and incubated for 1 hour at room temperature.

3. Fluorescent Labeling and Imaging:

  • Following another wash step, the coverslips are incubated with streptavidin conjugated to the fluorophore of interest (ATTO 590, Alexa Fluor 594, Cy3, or Cy5) for 1 hour at room temperature, protected from light.

  • The coverslips are then washed extensively and mounted onto microscope slides using an anti-fade mounting medium.

  • Images are acquired using a fluorescence microscope with identical settings (e.g., exposure time, laser power, gain) for all fluorophores to ensure a fair comparison.

4. Data Analysis:

  • The fluorescence intensity of the stained structures and the background is measured using image analysis software.

  • The signal-to-noise ratio is calculated to provide a quantitative measure of the clarity and strength of the fluorescent signal.

The Streptavidin-Biotin Signaling Pathway: A Powerful Amplification Strategy

The use of biotinylated molecules in conjunction with streptavidin is a widely adopted strategy for signal amplification in various bioassays. This powerful interaction is at the core of the experimental workflow described above.

G cluster_binding Molecular Recognition cluster_amplification Signal Amplification cluster_detection Detection Target Target Protein PrimaryAb Primary Antibody Target->PrimaryAb binds to SecondaryAb Biotinylated Secondary Antibody PrimaryAb->SecondaryAb binds to Streptavidin Streptavidin SecondaryAb->Streptavidin Biotin binds to Fluorophore ATTO 590 (or other fluorophore) Streptavidin->Fluorophore conjugated to Signal Fluorescent Signal Fluorophore->Signal emits

Streptavidin-Biotin Amplification

Conclusion: Making an Informed Choice

The selection of a fluorophore is a critical decision that can significantly impact the quality and reliability of experimental data. Based on its superior brightness and high quantum yield, this compound stands out as an excellent choice for applications requiring high sensitivity and strong signal output. While other fluorophores like Alexa Fluor 594 and Cy5 offer commendable performance, the quantitative data suggests that ATTO 590 provides a distinct advantage in terms of its intrinsic brightness. For researchers aiming to push the limits of detection in their fluorescence-based assays, this compound warrants strong consideration.

A Comparative Guide to the Performance of ATTO 590 Biotin in Various Mounting Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ATTO 590 biotin (B1667282), a high-performance fluorescent probe, in different mounting media commonly used in fluorescence microscopy. The selection of an appropriate mounting medium is critical for preserving fluorescence signal, ensuring photostability, and achieving high-quality imaging results. This document presents available experimental data, detailed protocols for evaluation, and a comparison with alternative fluorophores to aid in the selection of the optimal imaging conditions.

Introduction to ATTO 590 Biotin

ATTO 590 is a fluorescent label belonging to the rhodamine family of dyes.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3] These features make it highly suitable for a range of applications, including single-molecule detection, super-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry, and fluorescence in-situ hybridization (FISH).[1][2][4] The biotin moiety allows for specific and high-affinity binding to streptavidin and avidin (B1170675) conjugates, making it a versatile tool for targeted labeling of biomolecules. The rigid molecular structure of ATTO dyes contributes to their consistent optical properties across different solvents and temperatures.

The Critical Role of Mounting Media in Fluorescence Microscopy

Mounting media are essential for preserving the sample and the fluorescence signal during microscopy. Their primary functions include:

  • Refractive Index (RI) Matching: Mismatch between the RI of the mounting medium and the objective immersion oil can cause spherical aberration, leading to a loss of signal and reduced axial resolution.[3][5]

  • Photobleaching Prevention: Mounting media often contain antifade reagents that scavenge free radicals generated during fluorescence excitation, thereby protecting the fluorophore from photodegradation.[2]

  • Signal Preservation: The chemical environment of the mounting medium, including its pH and viscosity, can significantly impact the fluorescence quantum yield of the dye.[2]

Performance Comparison of this compound in Different Mounting Media

Qualitative Performance Summary
Mounting MediumKey ComponentsRefractive Index (RI)Hardening/ Non-HardeningExpected Performance with this compound
ProLong Gold/Diamond Glycerol (B35011), Antifade Reagents~1.46 (cured)[6]Hardening[6]Excellent: High photostability and brightness. Recommended for long-term storage and high-resolution imaging.[6]
Vectashield Glycerol, Antifade Reagents (e.g., PPD)~1.457[7]Non-Hardening & Hard-Set available[3]Good to Very Good: Provides good antifade protection. Some reports suggest PPD-based antifades may not be ideal for all cyanine (B1664457) dyes, but rhodamines like ATTO 590 are generally compatible.[3]
Glycerol (90%) with Antifade Glycerol, PBS, Antifade (e.g., n-propyl gallate)~1.47[2]Non-Hardening[3]Good: A cost-effective option that provides good refractive index matching for glycerol objectives. Performance is highly dependent on the quality and concentration of the added antifade reagent.
Aqueous Mounting Media Water-based, may contain glycerol~1.33-1.43[3][5]Hardening or Non-HardeningFair to Good: Lower refractive index may lead to some spherical aberration with oil immersion objectives. Generally provide less photobleaching protection than specialized antifade media.
Quantitative Data for Alexa Fluor 594 (A Spectrally Similar Alternative)

The following table summarizes the photobleaching resistance of Alexa Fluor 594, a direct competitor to ATTO 590, in different mounting media. This data can serve as a useful proxy for estimating the relative performance of ATTO 590.

Mounting MediumPhotobleaching Resistance of Alexa Fluor 594
ProLong Diamond +++[6]
ProLong Gold +++[6]
Vectashield HardSet ++
PBS +
50% PBS/Glycerol +
Data adapted from Thermo Fisher Scientific product literature. "+++" indicates ≥80% of initial signal intensity remaining after prolonged exposure.[6]

Experimental Protocols

Protocol for Sample Preparation and Mounting
  • Final Wash: After the final incubation with the this compound-streptavidin conjugate, wash the sample (cells or tissue sections on a coverslip) 2-3 times with phosphate-buffered saline (PBS).

  • Remove Excess Buffer: Carefully aspirate the excess PBS from the coverslip, ensuring the sample does not dry out.

  • Apply Mounting Medium: Place a small drop (5-10 µL) of the chosen mounting medium onto a clean microscope slide.

  • Mount Coverslip: Invert the coverslip with the sample facing down onto the drop of mounting medium.

  • Remove Air Bubbles: Gently lower the coverslip to avoid trapping air bubbles. If bubbles are present, gently press on the coverslip with forceps to push them to the edge.

  • Seal Coverslip: For non-hardening mounting media, seal the edges of the coverslip with nail polish or a commercially available sealant to prevent the medium from evaporating and the coverslip from moving. For hardening media, allow it to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark) before sealing.[6]

  • Storage: Store the slides at 4°C in the dark until imaging.

Protocol for Quantifying Photostability
  • Microscope Setup: Use a confocal or epifluorescence microscope equipped with the appropriate laser line (e.g., 561 nm or 594 nm) and emission filters for ATTO 590 (peak emission ~622 nm).

  • Image Acquisition Parameters:

    • Select a region of interest (ROI) with clear and representative staining.

    • Set the imaging parameters (laser power, exposure time/dwell time, gain) to achieve a good signal-to-noise ratio without saturating the detector.

    • These parameters must remain constant throughout the experiment.

  • Time-Lapse Imaging:

    • Acquire an initial image (t=0).

    • Continuously illuminate the ROI and acquire images at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no staining and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized intensity as a function of time to generate a photobleaching curve.

    • The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated from this curve.

Visualizations

Experimental Workflow for Evaluating Fluorophore Performance cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_sample Prepare and Stain Sample with this compound mount_media1 Mount in Medium A prep_sample->mount_media1 mount_media2 Mount in Medium B prep_sample->mount_media2 mount_media3 Mount in Medium C prep_sample->mount_media3 acq_settings Set Consistent Imaging Parameters mount_media1->acq_settings mount_media2->acq_settings mount_media3->acq_settings time_lapse Perform Time-Lapse Imaging acq_settings->time_lapse measure_intensity Measure Mean Fluorescence Intensity time_lapse->measure_intensity normalize_data Normalize to Initial Intensity measure_intensity->normalize_data plot_curve Plot Photobleaching Curve normalize_data->plot_curve compare Compare Photostability (e.g., Half-life) plot_curve->compare

Caption: Workflow for the comparative evaluation of this compound performance in different mounting media.

Logical Comparison of Mounting Media Properties cluster_types Types of Mounting Media cluster_properties Key Properties MountingMedia Mounting Media Key Considerations Glycerol Glycerol-Based e.g., ProLong, Vectashield, Homemade High RI (~1.46-1.47) Good for oil immersion Often contains antifade MountingMedia->Glycerol Aqueous Aqueous e.g., Gel Mount Lower RI (~1.33-1.43) Good for aqueous samples May cause aberrations with oil objectives MountingMedia->Aqueous RI Refractive Index (RI) Goal: Match objective immersion medium Reduces spherical aberration Improves resolution MountingMedia->RI Antifade Antifade Reagents e.g., PPD, n-propyl gallate Scavenge free radicals Reduce photobleaching MountingMedia->Antifade Hardening Hardening vs. Non-Hardening Hardening: Better for long-term storage Non-hardening: Simpler to use, no curing time MountingMedia->Hardening

Caption: Key properties and types of mounting media for fluorescence microscopy.

Alternatives to this compound

Several other biotinylated fluorophores are available in a similar spectral range. The choice of an alternative may depend on the specific experimental requirements, such as brightness, photostability, and cost.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldKey Features
ATTO 590 593622120,0000.80High photostability and brightness.[1]
Alexa Fluor 594 59061773,0000.66Very bright and photostable, pH insensitive.
DyLight 594 59361880,000-Good brightness and photostability.
Cy3B 558572130,0000.67Very bright and photostable, but spectrally shifted.
Texas Red-X 59561580,0000.55A traditional red fluorophore, less photostable than modern dyes.

Conclusion

This compound is a highly photostable and bright fluorophore suitable for demanding fluorescence imaging applications.[1] To maximize its performance, it is crucial to select an appropriate mounting medium. Commercial antifade mounting media such as ProLong Gold or ProLong Diamond are expected to provide the best performance in terms of photostability and signal preservation.[6] For routine applications, a homemade glycerol-based mounting medium with an antifade reagent like n-propyl gallate can be a cost-effective alternative. The choice of mounting medium should always be guided by the specific requirements of the experiment, including the imaging modality, the need for long-term storage, and the type of objective being used. It is recommended to empirically test a few mounting media to determine the optimal choice for your specific application.

References

A Researcher's Guide to Validating ATTO 590 Biotin-Labeled Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for reproducible and reliable experimental outcomes. This guide provides a comparative overview of key methods for validating the specificity of ATTO 590 biotin-labeled antibodies, complete with detailed experimental protocols, data presentation, and workflow visualizations.

ATTO 590, a bright and photostable fluorescent dye, combined with the high-affinity biotin-streptavidin system, offers a powerful tool for various immunoassays.[1][2][3][4] However, the conjugation of these molecules to an antibody necessitates rigorous validation to confirm that the antibody's binding specificity to its target antigen is not compromised. This guide explores several established methods for this purpose.

Core Validation Strategies

The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for antibody validation to ensure their specificity and reproducibility. These pillars are:

  • Genetic Strategies: Using knockout or knockdown cell lines or tissues to demonstrate loss of signal.

  • Orthogonal Strategies: Comparing the antibody-based results with a non-antibody-based method.

  • Independent Antibody Strategies: Using two or more independent antibodies that recognize different epitopes on the same target.

  • Expression of Tagged Proteins: Comparing the antibody signal to the signal from a tagged version of the target protein.

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): Identifying the protein and any interacting partners bound by the antibody.

This guide will focus on the practical application of several of these strategies through common laboratory techniques adapted for this compound-labeled antibodies.

Comparison of Validation Methods

The choice of validation method depends on the intended application of the antibody, available resources, and the nature of the target antigen. Below is a comparison of the most common techniques.

Method Principle Pros Cons Quantitative Capability
Western Blot (WB) Separates proteins by size, allowing verification of antibody binding to a target of the correct molecular weight.Relatively simple and widely available. Provides molecular weight confirmation.Not suitable for conformational epitopes. Can be time-consuming.Semi-quantitative. Can be made more quantitative with appropriate controls and standards.
Immunofluorescence (IF) / Immunocytochemistry (ICC) Visualizes the subcellular localization of the target antigen within cells or tissues.Provides spatial information about target expression. Allows for visual confirmation of specificity.Can be prone to background and autofluorescence. Interpretation can be subjective.Qualitative to semi-quantitative (intensity analysis).
Flow Cytometry Measures the fluorescence of individual cells in a population, allowing for quantification of target-positive cells.High-throughput and quantitative. Can analyze heterogeneous cell populations.Requires single-cell suspensions. Does not provide subcellular localization.Highly quantitative. Can determine the percentage of positive cells and relative antigen expression levels.
Knockout (KO) Validation Compares antibody staining in wild-type cells/tissues with that in cells/tissues where the target gene has been knocked out.Considered the "gold standard" for specificity validation.[5][6] Provides definitive evidence of on-target binding.KO models may not be readily available for all targets. Can be expensive and time-consuming to generate.Qualitative (presence/absence of signal). Can be quantitative if combined with other methods.

Experimental Protocols & Workflows

Detailed protocols for performing Western Blot, Immunofluorescence, and Flow Cytometry with this compound-labeled antibodies are provided below.

Western Blot Protocol

This protocol outlines the detection of a target protein using an this compound-labeled primary antibody and a streptavidin-conjugated fluorophore.

Workflow Diagram:

Western_Blot_Workflow cluster_preparation Sample Preparation & Electrophoresis cluster_blotting Blotting & Detection prep Protein Extraction from Cells/Tissues quant Protein Quantification (e.g., BCA Assay) prep->quant sds SDS-PAGE Gel Electrophoresis quant->sds transfer Protein Transfer to PVDF/Nitrocellulose Membrane sds->transfer block Blocking with 5% BSA or Milk in TBST transfer->block primary_ab Incubation with this compound-labeled Primary Antibody block->primary_ab wash1 Wash with TBST primary_ab->wash1 strep Incubation with Fluorophore-conjugated Streptavidin wash1->strep wash2 Wash with TBST strep->wash2 image Fluorescence Imaging wash2->image

Caption: Workflow for Western Blot using a biotinylated primary antibody.

Methodology:

  • Protein Extraction and Quantification: Extract total protein from cells or tissues using a suitable lysis buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the this compound-labeled primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution should be empirically determined.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Streptavidin Incubation: Incubate the membrane with a fluorophore-conjugated streptavidin (e.g., streptavidin-HRP for chemiluminescent detection, or a spectrally distinct fluorescent streptavidin for multi-color fluorescence) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Imaging: For fluorescent detection, image the blot using a digital imager capable of detecting the fluorescence of ATTO 590 (Excitation/Emission: ~593/622 nm). For chemiluminescent detection, incubate with an appropriate substrate and expose to film or a CCD camera.

Immunofluorescence (IF) / Immunocytochemistry (ICC) Protocol

This protocol details the staining of cells or tissue sections to visualize the subcellular localization of a target antigen.

Workflow Diagram:

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining & Imaging prep Cell Seeding on Coverslips or Tissue Sectioning fix Fixation (e.g., 4% Paraformaldehyde) prep->fix perm Permeabilization (e.g., 0.25% Triton X-100) fix->perm block Blocking with Serum or BSA perm->block primary_ab Incubation with this compound-labeled Primary Antibody block->primary_ab wash1 Wash with PBS primary_ab->wash1 strep Incubation with Fluorophore-conjugated Streptavidin wash1->strep wash2 Wash with PBS strep->wash2 counterstain Counterstain (e.g., DAPI) wash2->counterstain mount Mounting on Microscope Slide counterstain->mount image Fluorescence Microscopy mount->image

Caption: Workflow for Immunofluorescence using a biotinylated primary antibody.

Methodology:

  • Sample Preparation: Grow cells on coverslips or prepare cryo- or paraffin-embedded tissue sections.

  • Fixation: Fix the samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: For intracellular targets, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the samples with the this compound-labeled primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times for 5 minutes each with PBS.

  • Streptavidin Incubation: Incubate with a fluorophore-conjugated streptavidin (choose a fluorophore that is spectrally distinct from ATTO 590 if multiplexing) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the samples three times for 5 minutes each with PBS, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI, and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for ATTO 590 and the streptavidin fluorophore.

Flow Cytometry Protocol

This protocol is for the analysis of cell surface or intracellular antigens in a single-cell suspension.

Workflow Diagram:

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_staining_analysis Staining & Analysis harvest Harvest and Prepare Single-Cell Suspension wash_cells Wash Cells with Flow Cytometry Staining Buffer harvest->wash_cells fc_block Fc Receptor Block (Optional) wash_cells->fc_block primary_ab Incubation with this compound-labeled Primary Antibody fc_block->primary_ab wash1 Wash with Staining Buffer primary_ab->wash1 strep Incubation with Fluorophore-conjugated Streptavidin wash1->strep wash2 Wash with Staining Buffer strep->wash2 resuspend Resuspend Cells for Analysis wash2->resuspend analysis Acquisition on Flow Cytometer resuspend->analysis

Caption: Workflow for Flow Cytometry using a biotinylated primary antibody.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.

  • Staining:

    • Wash the cells with flow cytometry staining buffer (e.g., PBS with 2% FBS).

    • Optional: Block Fc receptors to reduce non-specific binding.

    • Incubate the cells with the this compound-labeled primary antibody for 30 minutes on ice, protected from light.

    • Wash the cells twice with staining buffer.

    • Incubate the cells with a fluorophore-conjugated streptavidin for 30 minutes on ice, protected from light.

    • Wash the cells twice with staining buffer.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer equipped with the appropriate lasers and filters for ATTO 590 and the streptavidin conjugate.

Knockout (KO) Validation

For the highest level of specificity validation, the above protocols should be performed in parallel on wild-type and knockout cells or tissues for the target of interest. A specific antibody will show a strong signal in the wild-type sample and a significantly reduced or absent signal in the knockout sample.[5][7]

Logical Relationship Diagram:

Knockout_Validation_Logic cluster_samples Experimental Samples cluster_procedure Validation Procedure cluster_results Expected Results for a Specific Antibody wt Wild-Type Cells/Tissue (Target Protein Expressed) stain Stain with this compound-labeled Antibody (using WB, IF, or Flow Cytometry protocol) wt->stain ko Knockout Cells/Tissue (Target Protein Absent) ko->stain wt_result Strong, Specific Signal stain->wt_result in Wild-Type ko_result No or Greatly Reduced Signal stain->ko_result in Knockout

Caption: Logical workflow for knockout validation of antibody specificity.

By employing these rigorous validation methods, researchers can be confident in the specificity of their this compound-labeled antibodies, leading to more accurate and reproducible scientific findings.

References

Assessing the Cross-Reactivity of ATTO 590 Biotin-Streptavidin Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological research and drug development, the highly specific and robust interaction between biotin (B1667282) and streptavidin is a cornerstone of numerous detection and purification systems. The choice of a fluorescent label for streptavidin conjugates is critical, directly impacting assay sensitivity, specificity, and the potential for cross-reactivity. This guide provides an objective comparison of ATTO 590 biotin-streptavidin conjugates with other common alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

ATTO 590 is a fluorescent label belonging to the rhodamine dye class, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photo-stability.[1][2][3][4] These characteristics make ATTO 590-conjugated streptavidin a popular choice for a variety of applications, including flow cytometry, immunoassays, and fluorescence microscopy.[2][3][5] The streptavidin-biotin complex boasts an exceptionally low dissociation constant (Kd ≈ 10⁻¹⁵ M), signifying one of the strongest non-covalent bonds known in biochemistry.[5] This strong interaction is fundamental to its utility in various biochemical assays.[5][6][7]

Comparative Analysis of Fluorophore-Streptavidin Conjugates

The selection of a fluorophore for streptavidin conjugation extends beyond just ATTO 590. Other commonly used dye families include Alexa Fluor and DyLight. The ideal fluorophore should exhibit high fluorescence intensity, minimal spectral overlap with other dyes in multiplexed assays, and low non-specific binding to reduce background signal and potential cross-reactivity.

Here is a comparison of key photophysical properties of ATTO 590 and common alternatives:

FeatureATTO 590Alexa Fluor 594DyLight 594
Excitation Max (nm) 593[1]~590~593
Emission Max (nm) 622[1]~617~618
Molar Extinction Coefficient (M⁻¹cm⁻¹) 120,000[1]~90,000~80,000
Quantum Yield 0.80[1]~0.66~0.60
Photostability High[1][2][3]HighHigh

Experimental Protocol for Assessing Cross-Reactivity

To objectively assess the cross-reactivity of different fluorescent streptavidin conjugates, a standardized experimental protocol is crucial. The following is a detailed methodology for a competitive ELISA-based cross-reactivity assay.

Objective: To determine the percentage of cross-reactivity of a fluorescently labeled streptavidin conjugate with potentially interfering substances.

Materials:

  • Microtiter plates (96-well)

  • Biotinylated antibody specific to the target antigen

  • Target antigen

  • Potentially cross-reactive substances

  • ATTO 590-Streptavidin, Alexa Fluor 594-Streptavidin, and DyLight 594-Streptavidin conjugates

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of fluorescence detection at the appropriate wavelengths

Methodology:

  • Coating: Coat the wells of a 96-well microtiter plate with the target antigen at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Biotinylated Antibody Incubation: Add the biotinylated primary antibody at a predetermined optimal dilution to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Incubation:

    • Standard Curve: In a set of wells, add serial dilutions of the target antigen.

    • Cross-Reactivity Assessment: In separate sets of wells, add serial dilutions of each potentially cross-reactive substance.

  • Fluorescent Streptavidin Conjugate Incubation: Add the fluorescently labeled streptavidin conjugate (e.g., ATTO 590-Streptavidin) at its optimal working concentration to all wells. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Perform a final, thorough washing step to remove unbound conjugate.

  • Detection: Read the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission filters for the specific fluorophore.

  • Data Analysis:

    • Plot the standard curve of fluorescence intensity versus the concentration of the target antigen.

    • For each potentially cross-reactive substance, determine the concentration that produces a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) x 100

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying principles, the following diagrams have been generated.

experimental_workflow cluster_plate_prep Plate Preparation cluster_binding Binding Steps cluster_detection Detection & Analysis p1 Coat with Target Antigen p2 Wash p1->p2 p3 Block Non-Specific Sites p2->p3 p4 Wash p3->p4 b1 Add Biotinylated Primary Antibody p4->b1 b2 Wash b1->b2 b3 Add Competitors (Target or Cross-Reactant) b2->b3 b4 Add Fluorescent Streptavidin Conjugate b3->b4 b5 Wash b4->b5 d1 Read Fluorescence b5->d1 d2 Calculate % Cross-Reactivity d1->d2

Caption: Experimental workflow for assessing cross-reactivity.

binding_principle cluster_target Target Binding (High Affinity) cluster_cross_reactivity Cross-Reactivity (Low Affinity / Non-Specific) Streptavidin Streptavidin (ATTO 590) Biotin Biotinylated Antibody Streptavidin->Biotin Strong Interaction Streptavidin2 Streptavidin (ATTO 590) NonTarget Non-Target Molecule Streptavidin2->NonTarget Weak / No Interaction

Caption: Principle of biotin-streptavidin binding and cross-reactivity.

Conclusion

The selection of a fluorescent streptavidin conjugate requires careful consideration of its photophysical properties and potential for non-specific binding. While ATTO 590 offers excellent brightness and photostability, it is imperative for researchers to empirically determine the cross-reactivity of any conjugate within the specific context of their assay. The provided experimental protocol offers a robust framework for such an assessment, enabling a direct comparison of ATTO 590-streptavidin with other alternatives. By systematically evaluating performance, researchers can enhance the reliability and accuracy of their experimental results.

References

ATTO 590 vs other ATTO dyes for multiplex imaging applications.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multiplex imaging, the careful selection of fluorescent dyes is paramount to achieving high-quality, reproducible data. For researchers, scientists, and drug development professionals, the ATTO series of dyes offers a compelling portfolio of high-performance fluorophores. This guide provides an in-depth comparison of ATTO 590 with other pertinent ATTO dyes, offering a quantitative analysis of their performance characteristics and practical guidance for their application in multiplex imaging.

ATTO 590, a rhodamine-based dye, stands out for its exceptional photostability and high fluorescence quantum yield, making it a robust choice for demanding imaging applications, including single-molecule detection and super-resolution microscopy.[1] Its spectral properties position it as an excellent alternative to other commonly used dyes in the orange-red spectrum, such as Alexa Fluor 594. When considering multiplexing, the key is to select a panel of dyes with minimal spectral overlap to prevent signal bleed-through. The broad range of ATTO dyes, with their well-separated emission spectra, makes them particularly well-suited for such applications.[2]

Quantitative Performance Comparison of ATTO Dyes

To facilitate an informed selection process for multiplex imaging experiments, the following tables summarize the key quantitative data for ATTO 590 and a selection of other spectrally relevant ATTO dyes. These dyes are commonly used in combination to achieve multi-color imaging.

Table 1: Spectral Properties of Selected ATTO Dyes for Multiplexing

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (%)
ATTO 488 50052090,00080
ATTO 550 554576120,00080
ATTO 590 594624120,00080
ATTO 594 596624120,00075
ATTO 647N 644669150,00065

Data sourced from ATTO-TEC product information.[1][3][4][5]

Table 2: Photostability and Brightness Comparison

DyeRelative Brightness*PhotostabilityKey Advantages for Multiplexing
ATTO 488 HighExcellentBright and photostable green channel, good separation from redder dyes.[5]
ATTO 550 Very HighHighBright yellow-orange emission, suitable for bridging green and red channels.[4][6]
ATTO 590 Very HighExcellentHighly photostable orange-red dye, excellent alternative to Alexa Fluor 594.[1]
ATTO 594 Very HighHighBright orange-red emission with good spectral separation.
ATTO 647N ExcellentExceptionalVery bright and photostable far-red dye, minimizes autofluorescence.[7]

Relative brightness is a product of the molar extinction coefficient and quantum yield and is provided as a qualitative comparison.

Experimental Protocol: Multiplex Immunofluorescence Staining

This protocol outlines a general workflow for a three-color multiplex immunofluorescence experiment using ATTO 488, ATTO 590, and ATTO 647N conjugated to secondary antibodies.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • Primary antibodies raised in different species (e.g., mouse, rabbit, goat)

  • Secondary antibodies conjugated to ATTO 488 (anti-mouse), ATTO 590 (anti-rabbit), and ATTO 647N (anti-goat)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Washing buffer (PBS)

  • Antifade mounting medium with DAPI

Procedure:

  • Blocking: Block the samples with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the samples with a cocktail of all primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the samples with a cocktail of ATTO dye-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove unbound secondary antibodies.

  • Counterstaining: If desired, incubate with a nuclear counterstain like DAPI.

  • Mounting: Mount the coverslips onto the slides using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for DAPI, ATTO 488, ATTO 590, and ATTO 647N. Sequential scanning is recommended to minimize bleed-through.

Visualizing Multiplex Imaging Concepts

To better illustrate the principles and workflows involved in multiplex imaging, the following diagrams have been generated using the DOT language.

Multiplex_Imaging_Principle cluster_0 Biological Sample cluster_1 Primary Antibodies cluster_2 ATTO Dye-Conjugated Secondary Antibodies cluster_3 Fluorescence Microscopy Target1 Target 1 PriAb1 Primary Ab 1 (e.g., Mouse) Target1->PriAb1 Target2 Target 2 PriAb2 Primary Ab 2 (e.g., Rabbit) Target2->PriAb2 Target3 Target 3 PriAb3 Primary Ab 3 (e.g., Goat) Target3->PriAb3 SecAb1 Anti-Mouse ATTO 488 PriAb1->SecAb1 SecAb2 Anti-Rabbit ATTO 590 PriAb2->SecAb2 SecAb3 Anti-Goat ATTO 647N PriAb3->SecAb3 Microscope Image Acquisition SecAb1->Microscope SecAb2->Microscope SecAb3->Microscope MergedImage Merged Image Microscope->MergedImage

Caption: Principle of indirect immunofluorescence for multiplex imaging.

Experimental_Workflow Start Start: Fixed & Permeabilized Sample Blocking Blocking (e.g., 5% BSA in PBS) Start->Blocking PrimaryAb Primary Antibody Incubation (Cocktail of Mouse, Rabbit, Goat Abs) Blocking->PrimaryAb Wash1 Wash (3x with PBS) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (ATTO 488, 590, 647N Conjugates) Wash1->SecondaryAb Wash2 Wash (3x with PBS) SecondaryAb->Wash2 Mount Mounting (Antifade with DAPI) Wash2->Mount Image Imaging (Sequential Acquisition) Mount->Image

Caption: Experimental workflow for multiplex immunofluorescence staining.

Conclusion

ATTO 590 is a high-performance fluorescent dye that, due to its brightness and exceptional photostability, is an excellent choice for multiplex imaging applications. When combined with other spectrally distinct ATTO dyes, such as ATTO 488 and ATTO 647N, researchers can create robust multi-color imaging panels. The low spectral overlap and high quantum yields of the ATTO dye series enable the clear and sensitive detection of multiple targets within a single sample, providing valuable spatial and contextual information for a wide range of research and drug development applications. The provided data and protocols serve as a starting point for developing and optimizing multiplex imaging experiments tailored to specific research needs.

References

ATTO 590 Biotin in High-Throughput Screening: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of high-throughput screening (HTS), the choice of fluorescent probes is a critical determinant of assay performance and overall cost. For researchers and drug development professionals, selecting a label that offers a robust signal, high sensitivity, and economic viability is paramount. This guide provides an in-depth comparison of ATTO 590 biotin (B1667282) with other commonly used fluorescent biotin labels, offering a comprehensive analysis of their cost-effectiveness for HTS applications.

Performance Characteristics: A Side-by-Side Comparison

The ideal fluorescent label for HTS should exhibit high brightness, significant photostability, and a strong signal-to-background ratio. ATTO 590, a rhodamine-based dye, is known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] To provide a clear comparison, the key performance metrics of ATTO 590 biotin and its alternatives are summarized below.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
ATTO 590 593622120,0000.80
Alexa Fluor 594 59061773,000Not specified
Cy3 550570150,0000.15
Cy5 649670250,0000.20

Note: Quantum yield and extinction coefficients can vary depending on the conjugation and measurement conditions.

Cost-Effectiveness Analysis

To assess the cost-effectiveness, we compared the price per milligram of each biotin conjugate from various suppliers. This data, combined with the performance characteristics, allows for a nuanced understanding of the value each label provides.

ProductSupplierPrice (USD/1mg)
This compoundSigma-Aldrich$167.00
This compoundCenmed$308.22
This compoundLeica MicrosystemsPrice on request
Alexa Fluor 594 Conjugate (Streptavidin)Invitrogen$342.00
Cy3 BiotinOmiChem$99.00
Cy3 BiotinAAT Bioquest~$41.60 (for 5mg)
Cy5 BiotinAxisPharm$175.00
Cy5 BiotinBroadPharm$179.00
Cy5 BiotinOmiChem$99.00
Cy5 BiotinChem-Impex$276.20

While this compound may have a higher initial cost per milligram compared to some alternatives like Cy3 biotin, its superior quantum yield and photostability can lead to lower consumption per assay point, potentially offering better value in the long run. A true cost-per-data-point analysis should factor in the required concentration of each label to achieve a satisfactory signal-to-background ratio and Z'-factor in a specific HTS assay.

Experimental Protocol: Fluorescence Polarization (FP) Assay for Protein-Protein Interaction Screening

Fluorescence polarization is a robust and homogeneous technique widely used in HTS to screen for inhibitors of protein-protein interactions (PPIs). The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.

Materials:
  • Fluorescent Biotin Conjugate (e.g., this compound)

  • Streptavidin

  • Biotinylated peptide ligand

  • Target protein

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black, low-volume microplates

  • Plate reader with fluorescence polarization capabilities

Method:
  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent biotin conjugate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of streptavidin in assay buffer.

    • Prepare a stock solution of the biotinylated peptide ligand in assay buffer.

    • Prepare a stock solution of the target protein in assay buffer.

    • Prepare serial dilutions of test compounds.

  • Assay Setup:

    • Add a fixed concentration of the biotinylated peptide ligand and the target protein to all wells of the microplate.

    • Add test compounds or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for a predetermined time to allow for binding equilibrium to be reached.

    • Add a pre-mixed solution of fluorescent biotin and streptavidin to all wells. This will bind to any free biotinylated peptide.

  • Measurement:

    • Incubate the plate for a short period to allow the biotin-streptavidin binding to occur.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • In the absence of an inhibitor, the biotinylated peptide will be bound to the target protein, leaving the fluorescent biotin-streptavidin complex free in solution, resulting in a low polarization signal.

    • In the presence of an effective inhibitor, the biotinylated peptide will be displaced from the target protein and will bind to the fluorescent biotin-streptavidin complex, resulting in a larger, slower-rotating complex and a high polarization signal.

    • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2][3][4] The formula for Z'-factor is: Z' = 1 - (3 * (SD_high + SD_low)) / (|Mean_high - Mean_low|) where SD is the standard deviation and Mean is the average of the high and low control signals.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Prepare Fluorescent Biotin Stock a4 Add Fluorescent Biotin-Streptavidin Mix p1->a4 p2 Prepare Streptavidin Stock p2->a4 p3 Prepare Biotinylated Peptide Stock a1 Add Peptide and Target Protein to Plate p3->a1 p4 Prepare Target Protein Stock p4->a1 p5 Prepare Test Compounds a2 Add Test Compounds/Vehicle p5->a2 a1->a2 a3 Incubate for PPI a2->a3 a3->a4 a5 Incubate for Biotin Binding a4->a5 m1 Measure Fluorescence Polarization a5->m1 d1 Calculate Z'-Factor m1->d1 d2 Identify Hits d1->d2 signaling_pathway cluster_no_inhibitor No Inhibitor cluster_inhibitor With Inhibitor TP Target Protein BP Biotinylated Peptide TP->BP Binding FBS Fluorescent Biotin-Streptavidin (Low FP) TP_i Target Protein I Inhibitor TP_i->I Binding BP_i Biotinylated Peptide FBS_i Fluorescent Biotin-Streptavidin-Peptide (High FP) BP_i->FBS_i

References

ATTO 590 Biotin in Neuroscience: A Comparative Guide for High-Resolution Neuronal Tracing and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of neuroscience research, the precise visualization of neuronal architecture and connectivity is paramount. Fluorescent tracers have emerged as indispensable tools for this purpose, and among them, ATTO 590 biotin (B1667282) has garnered significant attention. This guide provides a comprehensive literature review of the applications of ATTO 590 biotin in neuroscience, offering a comparative analysis with alternative fluorescent probes, detailed experimental protocols, and quantitative data to aid researchers in selecting the optimal tools for their studies.

Performance Comparison of Red Fluorescent Probes

ATTO 590 is a fluorescent label belonging to the rhodamine dye family, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] These characteristics make it particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy. When conjugated with biotin, it becomes a powerful tool for neuronal tracing, leveraging the high-affinity interaction between biotin and streptavidin for signal amplification and detection.

Here, we present a comparative summary of the key photophysical and two-photon properties of ATTO 590 and other commonly used red fluorescent probes in neuroscience research.

PropertyATTO 590Alexa Fluor 594Texas Red
Excitation Max (nm) 593 - 599590595
Emission Max (nm) 622 - 624617615
Molar Extinction Coefficient (cm⁻¹M⁻¹) 120,00073,00085,000
Fluorescence Quantum Yield 0.800.660.55
Two-Photon Excitation Max (nm) ~790~800Not widely reported
Two-Photon Action Cross-Section (GM) ~250 (NHS ester)~32Not widely reported

Data compiled from various sources. Two-photon action cross-section for ATTO 590 is for the NHS ester conjugate.

The data clearly indicates that ATTO 590 exhibits a significantly higher molar extinction coefficient and quantum yield compared to Alexa Fluor 594 and Texas Red, contributing to its superior brightness. Furthermore, its large two-photon action cross-section makes it an excellent choice for deep-tissue in vivo imaging with reduced scattering and phototoxicity.[2]

Experimental Protocols

The following protocols are generalized from established methods for neuronal tracing using biotinylated compounds and can be adapted for this compound.

Protocol 1: Anterograde/Retrograde Neuronal Tracing with this compound

This protocol describes the injection of this compound into a specific brain region for tracing neuronal projections.

1. Preparation of the Tracer Solution:

  • Dissolve this compound in a sterile, filtered vehicle such as 0.01 M phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF).

  • The recommended concentration is typically between 1-5% (w/v). The optimal concentration should be determined empirically for the specific application.

2. Microinjection/Iontophoresis:

  • Microinjection: Use a glass micropipette with a tip diameter of 10-20 µm. Pressure-inject a small volume (e.g., 50-200 nL) of the tracer solution into the target brain region.

  • Iontophoresis: Fill a glass micropipette with the tracer solution. Apply a positive current (e.g., 1-5 µA, 7 seconds on/7 seconds off) for 10-20 minutes to eject the positively charged tracer.

3. Post-Injection Survival and Tissue Processing:

  • Allow for a survival period of 3-14 days to permit axonal transport of the tracer.

  • Perfuse the animal transcardially with 4% paraformaldehyde (PFA) in PBS.

  • Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotect the brain in a graded series of sucrose (B13894) solutions (10%, 20%, 30%) in PBS.

  • Section the brain on a cryostat or vibratome at a thickness of 30-50 µm.

4. Visualization:

  • Mount the sections on glass slides.

  • The native fluorescence of ATTO 590 can be directly visualized using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3.5).

  • For signal amplification, incubate the sections with a streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488 for a second color) or a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogenic reaction (e.g., DAB).

Protocol 2: Compatibility with Tissue Clearing Methods

ATTO dyes are generally compatible with various tissue clearing protocols. However, the specific performance of this compound should be validated for the chosen clearing method. Solvent-based methods like DISCO (3DISCO, iDISCO, uDISCO) and hydrogel-based methods like CLARITY have been successfully used with ATTO dyes.[3]

General Workflow for Tissue Clearing:

  • Labeling: Perform neuronal tracing with this compound as described in Protocol 1.

  • Tissue Clearing: Follow the specific protocol for the chosen clearing method (e.g., iDISCO, CLARITY). This typically involves delipidation and refractive index matching.

  • Imaging: Image the cleared tissue using a light-sheet or confocal microscope equipped for deep-tissue imaging.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and underlying principles, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_preparation Preparation cluster_delivery Delivery cluster_processing Processing cluster_visualization Visualization Tracer_Solution Prepare ATTO 590 Biotin Solution Injection Microinjection or Iontophoresis Tracer_Solution->Injection Transport Axonal Transport (3-14 days) Injection->Transport Fixation Perfusion & Post-fixation Transport->Fixation Sectioning Cryosectioning or Vibratome Sectioning Fixation->Sectioning Direct_Imaging Direct Fluorescence Microscopy Sectioning->Direct_Imaging Amplification Streptavidin-based Signal Amplification Sectioning->Amplification

Caption: Experimental workflow for neuronal tracing with this compound.

signal_amplification ATTO590_Biotin ATTO 590-Biotin in Neuron Streptavidin Streptavidin-Fluorophore (e.g., Alexa Fluor 488) ATTO590_Biotin->Streptavidin High-affinity binding Signal Amplified Fluorescent Signal Streptavidin->Signal

References

Safety Operating Guide

Proper Disposal of ATTO 590 Biotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling ATTO 590 biotin (B1667282) are advised to adhere to safety protocols that align with good laboratory practices. While this fluorescent dye is not classified as a hazardous substance, proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides detailed procedures for the safe disposal of ATTO 590 biotin.

Safety and Handling

According to the Safety Data Sheet (SDS) provided by ATTO-TEC GmbH, this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008 [CLP].[1] The product is considered to pose no particular risk when handled in accordance with good occupational hygiene and safety practices.[1] Nevertheless, standard laboratory personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn when handling the substance and its solutions.

Quantitative Data Summary

For researchers' reference, the following table summarizes key quantitative information about this compound.

PropertyValueSource
Molecular Weight1001.62 g/mol [2]
Excitation Maximum (λex)593 nmATTO-TEC GmbH
Emission Maximum (λem)622 nmATTO-TEC GmbH
Extinction Coefficient120,000 M⁻¹cm⁻¹Sigma-Aldrich
Fluorescence Quantum Yield80%ATTO-TEC GmbH

Disposal Protocol

The primary recommendation for the disposal of this compound is to follow local, state, and federal regulations for non-hazardous chemical waste. The SDS advises disposing of the contents and container in accordance with a licensed collector's sorting instructions.

Step-by-Step Disposal Procedure:

  • Dilution of Working Solutions: Small quantities of working solutions containing this compound should be diluted extensively with water before disposal down the drain. This is generally acceptable for non-hazardous dyes in many municipalities, but it is imperative to confirm compliance with your institution's and local wastewater regulations.

  • Solid Waste Disposal:

    • Unused Product: Unused or expired solid this compound should be disposed of as non-hazardous solid chemical waste.

    • Contaminated Materials: Items such as pipette tips, centrifuge tubes, and gloves that are contaminated with this compound should be collected in a designated, clearly labeled waste container. This container should be managed as solid laboratory waste.

  • Waste Collection:

    • Place all solid waste materials contaminated with this compound into a durable, leak-proof container.

    • Label the container clearly as "Non-hazardous laboratory waste" and specify the contents, for instance, "Waste containing this compound."

    • Arrange for pickup and disposal by your institution's licensed chemical waste management service.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 A This compound Waste Generated B Is the waste in solid or liquid form? A->B C Solid Waste (e.g., unused product, contaminated labware) B->C Solid D Liquid Waste (e.g., dilute staining solutions) B->D Liquid E Package in a labeled, sealed container for solid chemical waste. C->E F Consult institutional and local regulations for aqueous waste. D->F G Dispose of via licensed chemical waste contractor. E->G H Permitted for drain disposal? F->H I Dilute extensively with water and pour down the drain. H->I Yes J Collect in a labeled, sealed container for aqueous chemical waste. H->J No J->G

Disposal Decision Workflow for this compound

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize consulting your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: A Guide to Handling ATTO 590 Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of ATTO 590 biotin (B1667282), a fluorescent label widely used in life sciences for labeling biomolecules.

While ATTO 590 biotin is not classified as a hazardous substance, adherence to good laboratory practice and the use of appropriate personal protective equipment (PPE) are crucial for ensuring a safe laboratory environment.[1] This document outlines the necessary PPE, operational procedures from receipt to disposal, and emergency protocols to minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE) Requirements

The consistent use of appropriate PPE is the primary defense against potential exposure to laboratory reagents. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from airborne particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.[2]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Protection A NIOSH-certified respirator (e.g., N95 dust mask) may be required if dust is generated and ventilation is inadequate.[2]Prevents inhalation of fine powder particles.
Foot Protection Closed-toe shoes that fully cover the feet.[2]Protects feet from spills and falling objects.
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures a safe and efficient workflow.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • This compound should be stored at -20°C in a tightly sealed container.[2][3]

  • Store the compound in a dry, well-ventilated area away from incompatible materials.

  • To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening.[3]

2. Handling and Preparation of Solutions:

  • All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of dust generation.

  • This compound is soluble in polar solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[3]

  • When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

3. Disposal Plan:

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Unused or waste this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated.[2] These materials should be collected in a designated, labeled waste container and disposed of as chemical waste.

Emergency Procedures

In the event of accidental exposure, follow these procedures:

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G A 1. Receipt and Inspection Inspect container for damage. B 2. Storage Store at -20°C in a dry, well-ventilated area. A->B If container is intact C 3. Equilibration Allow vial to reach room temperature before opening. B->C D 4. PPE Donning Wear appropriate PPE: - Safety glasses - Nitrile gloves - Lab coat C->D E 5. Handling and Weighing Perform in a chemical fume hood to avoid dust inhalation. D->E F 6. Solution Preparation Dissolve in an appropriate polar solvent (e.g., DMF, DMSO). E->F G 7. Experimentation Follow specific experimental protocol. F->G H 8. Waste Segregation Collect all contaminated materials in a designated waste container. G->H I 9. Decontamination Clean work surfaces thoroughly. G->I K 11. Waste Disposal Dispose of chemical waste according to institutional guidelines. H->K J 10. PPE Doffing and Disposal Remove and dispose of gloves and other disposable PPE. I->J

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.